SAR131675
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMPOBVAYMTUOX-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#C[C@](C)(COC)O)C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SAR131675: A Technical Guide to its Mechanism of Action as a Selective VEGFR-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR131675 is a potent and selective, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its in vitro and in vivo activities. The information is based on preclinical studies and is intended to serve as a resource for researchers and professionals in the field of drug development.
Core Mechanism of Action: Selective VEGFR-3 Inhibition
This compound exerts its biological effects through the specific inhibition of VEGFR-3, a key receptor in the process of lymphangiogenesis (the formation of lymphatic vessels). The primary mechanism involves blocking the tyrosine kinase activity of VEGFR-3, which in turn prevents its autophosphorylation and the subsequent activation of downstream signaling pathways.[2][3][4] This targeted inhibition leads to a reduction in the proliferation and survival of lymphatic endothelial cells, ultimately impairing the formation of new lymphatic vessels.
In Vitro Activity
The in vitro efficacy of this compound has been demonstrated through a series of biochemical and cell-based assays.
| Target/Assay | This compound IC50/Ki | Notes |
| VEGFR-3 (recombinant human) | IC50: 23 nM | Cell-free tyrosine kinase assay.[1][5] |
| Ki: 12 nM | ATP-competitive inhibition.[1][5] | |
| VEGFR-3 Autophosphorylation (HEK cells) | IC50: 30-50 nM | Inhibition of cellular VEGFR-3 activity.[1][3] |
| VEGFR-2 (recombinant human) | IC50: 235 nM | Demonstrates selectivity for VEGFR-3 over VEGFR-2.[5] |
| VEGFR-1 (recombinant human) | IC50: >3,000 nM | High selectivity for VEGFR-3 over VEGFR-1.[5][6] |
| Lymphatic Cell Survival (VEGFC-induced) | IC50: 14 nM | Inhibition of human lymphatic microvascular endothelial cell (HLMVEC) survival.[1] |
| Lymphatic Cell Survival (VEGFD-induced) | IC50: 17 nM | Inhibition of HLMVEC survival.[1] |
| Lymphatic Cell Migration (VEGFC-induced) | IC50: <30 nM | Inhibition of HLMVEC migration.[1][3] |
| Erk Phosphorylation (VEGFC-induced) | IC50: ~30 nM | Inhibition of downstream signaling in HLMVECs.[3][5] |
Signaling Pathway of this compound Action
The binding of VEGFC/VEGFD to VEGFR-3 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for downstream signaling molecules, leading to the activation of pathways such as the MAPK/Erk pathway, which promotes cell proliferation, survival, and migration. This compound, by inhibiting the initial autophosphorylation step, effectively blocks this entire signaling cascade.
Caption: Inhibition of the VEGFR-3 signaling pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in this guide, based on the study by Alam et al., 2012.
VEGFR Tyrosine Kinase Assay (Cell-Free)
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of recombinant human VEGFR-1, -2, and -3.
Methodology:
-
Plate Coating: 96-well plates are precoated with a synthetic polymer substrate, poly-Glu-Tyr (polyGT 4:1).[5]
-
Reaction Mixture: The kinase reaction is performed in a buffer containing 50 mM HEPES (pH 7.4), 20 mM MgCl₂, 0.1 mM MnCl₂, and 0.2 mM Na₃VO₄.[5]
-
Enzyme and Inhibitor: Recombinant human VEGFR-1, VEGFR-2, or VEGFR-3 is added to the wells along with varying concentrations of this compound (ranging from 3 nM to 1,000 nM) or DMSO as a control.[5]
-
Initiation of Reaction: The reaction is initiated by the addition of ATP. The final ATP concentration is 30 µM for VEGFR-1 and VEGFR-3, and 15 µM for VEGFR-2.[5]
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of phosphorylated poly-GT is quantified using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine monoclonal antibody. The signal is developed with the HRP chromogenic substrate o-phenylenediamine dihydrochloride (OPD).[5]
-
Data Analysis: The absorbance is measured at 492 nm. The IC50 values are calculated from the dose-response curves.[5]
VEGFR-3 Autophosphorylation Assay (Cell-Based)
Objective: To assess the ability of this compound to inhibit VEGFR-3 autophosphorylation in a cellular context.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are transiently transfected with a plasmid encoding for Flag-tagged VEGFR-3.[2]
-
Compound Treatment: 24 hours post-transfection, cells are treated with 100 µM orthovanadate for 1 hour, followed by incubation with varying concentrations of this compound for 30 minutes.[2]
-
Cell Lysis: Cells are lysed in RIPA buffer, and the lysates are clarified by centrifugation.[2]
-
Immunocapture: The supernatant containing the Flag-tagged VEGFR-3 is transferred to 96-well plates precoated with an anti-Flag antibody and incubated for 1 hour at room temperature.[2]
-
Detection of Phosphorylation: After washing, an HRP-conjugated anti-phosphotyrosine antibody is added and incubated for 1 hour.[2]
-
Signal Measurement: The reaction is stopped with 2N H₂SO₄, and the signal is read at 485 nm and 530 nm. IC50 values are determined from the resulting dose-response curves.[2]
Lymphatic Cell Survival Assay
Objective: To evaluate the effect of this compound on the survival of primary human lymphatic cells stimulated with various growth factors.
Methodology:
-
Cell Seeding: Human lymphatic microvascular endothelial cells (HLMVECs) are seeded in 96-well plates coated with 0.3% gelatin at a density of 5 x 10³ cells per well.[2]
-
Stimulation and Treatment: Cells are incubated in RPMI medium containing 0.1% FCS and stimulated with VEGFA (10 ng/mL), VEGFC (300 ng/mL), VEGFD (300 ng/mL), or FGF2 (10 ng/mL) in the presence or absence of increasing concentrations of this compound.[2]
-
Incubation: The cells are incubated for 5 days.[2]
-
Viability Assessment: The number of viable cells is quantified using the CellTiter-Glo Luminescent Cell Viability Assay.[2]
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined.
Experimental Workflow: In Vitro Assays
Caption: A generalized workflow for the in vitro evaluation of this compound.
In Vivo Activity
The anti-lymphangiogenic, anti-tumoral, and anti-metastatic properties of this compound have been confirmed in various preclinical animal models.
Key In Vivo Findings
-
Inhibition of Angiogenesis and Lymphangiogenesis: In a sponge-implanted mouse model, this compound significantly reduced FGF2-induced angiogenesis and lymphangiogenesis.[2]
-
Antitumoral Effects: In the RIP1-Tag2 transgenic mouse model of pancreatic neuroendocrine tumors, this compound treatment led to a significant decrease in the number of angiogenic islets and an increase in survival.[2] In a murine mammary carcinoma model (4T1), this compound significantly reduced tumor volume.[3]
-
Anti-metastatic Activity: In the 4T1 tumor model, this compound significantly reduced lymph node invasion and lung metastasis.[4]
-
Modulation of the Tumor Microenvironment: this compound has been shown to reduce the infiltration of tumor-associated macrophages (TAMs) in tumors.[4][7]
| Animal Model | Treatment | Key Outcome |
| FGF2-induced angiogenesis/lymphangiogenesis (Mouse) | This compound (100 mg/kg/day) | Significant reduction in CD31 and LYVE-1 staining.[2] |
| RIP1-Tag2 Pancreatic Tumor Model (Mouse) | This compound (100 mg/kg/day) | 42% decrease in angiogenic islets; significant increase in survival.[2] |
| 4T1 Mammary Carcinoma (Mouse) | This compound (30 & 100 mg/kg/day) | 24% and 50% reduction in tumor volume, respectively.[3] |
| This compound (100 mg/kg/day) | 56% reduction in osteopontin content in lymph nodes.[3] |
Experimental Workflow: In Vivo Tumor Model
Caption: A generalized workflow for evaluating the in vivo efficacy of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of VEGFR-3 tyrosine kinase. Its mechanism of action, centered on the blockade of VEGFR-3 signaling, translates to significant anti-lymphangiogenic, anti-tumoral, and anti-metastatic effects in preclinical models. The detailed experimental data and protocols provided herein offer a solid foundation for further research and development of this and similar targeted therapies.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
SAR131675: A Deep Dive into its Downstream Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SAR131675 is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key player in lymphangiogenesis—the formation of lymphatic vessels.[1][2][3][4] Its ability to modulate VEGFR-3 signaling has positioned it as a valuable tool in preclinical research for investigating the roles of lymphangiogenesis in various pathological conditions, including cancer, metastasis, and inflammation.[1][4][5] This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams. Although promising in preclinical studies, the development of this compound was halted during preclinical stages due to adverse metabolic effects.[1]
Core Mechanism of Action
This compound exerts its biological effects by directly inhibiting the tyrosine kinase activity of VEGFR-3.[2][3] As an ATP-competitive inhibitor, it binds to the ATP-binding site of the VEGFR-3 kinase domain, preventing the transfer of phosphate groups to tyrosine residues on the receptor.[6] This inhibition blocks the autophosphorylation of VEGFR-3, a critical step in the activation of its downstream signaling cascades.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and selectivity of this compound from various in vitro and cell-based assays.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | Assay Type | IC50 | Ki | Selectivity vs. VEGFR-3 | Reference |
| VEGFR-3 | Cell-free assay | 23 nM | 12 nM | - | [2][7] |
| VEGFR-2 | Cell-free assay | 235 nM | - | ~10-fold | [2] |
| VEGFR-1 | Cell-free assay | > 3 µM | - | >130-fold | [2] |
Table 2: Cell-Based Assay Activity
| Assay | Cell Line | Stimulant | IC50 | Reference |
| VEGFR-3 Autophosphorylation | HEK cells | - | 45 nM | [4] |
| VEGFR-2 Autophosphorylation | PAEC-VEGFR-2 | VEGF-A | 239 nM | [2][5] |
| Lymphatic Cell Proliferation | Primary human lymphatic cells | VEGF-C / VEGF-D | ~20 nM | [1][2] |
| Lymphatic Cell Survival | Primary human lymphatic cells | VEGF-C | 14 nM | [2] |
| Lymphatic Cell Survival | Primary human lymphatic cells | VEGF-D | 17 nM | [2] |
| Lymphatic Cell Survival | Primary human lymphatic cells | VEGF-A | 664 nM | [2] |
| Erk Phosphorylation | Human lymphatic cells | VEGF-C | ~30 nM | [2][6] |
| Cell Migration | HLMVEC | VEGF-C | < 30 nM | [6] |
| Cell Migration | HLMVEC | VEGF-A | ~100 nM | [6] |
Downstream Signaling Pathways
The inhibition of VEGFR-3 autophosphorylation by this compound leads to the suppression of multiple downstream signaling pathways that are crucial for lymphangiogenesis, cell proliferation, survival, and migration. The primary affected pathways are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways.
VEGFR-3 Signaling Cascade
Upon binding of its ligands, primarily VEGF-C and VEGF-D, VEGFR-3 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 4. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. altmeyers.org [altmeyers.org]
The Role of SAR131675 in Lymphangiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, is a critical process in development, tissue repair, and various pathologies. In the context of oncology, tumor-associated lymphangiogenesis is a key mechanism for tumor cell dissemination to lymph nodes and distant organs, making it a significant indicator of poor prognosis.[1] A central signaling axis governing this process is the activation of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) by its ligands, VEGF-C and VEGF-D.[1][2] This has positioned VEGFR-3 as a compelling therapeutic target for inhibiting cancer metastasis. SAR131675 is a potent and highly selective ATP-competitive inhibitor of VEGFR-3 tyrosine kinase, developed to specifically target this pathway.[1][3] This technical guide provides an in-depth overview of the role of this compound in lymphangiogenesis, summarizing key preclinical data, outlining detailed experimental protocols, and illustrating the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its anti-lymphangiogenic effects by selectively inhibiting the tyrosine kinase activity of VEGFR-3.[1][3] Upon binding of VEGF-C or VEGF-D, VEGFR-3 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for downstream signaling molecules, initiating cascades that lead to lymphatic endothelial cell (LEC) proliferation, survival, and migration.[2][4][5] this compound competitively binds to the ATP-binding pocket of the VEGFR-3 kinase domain, preventing this autophosphorylation and thereby blocking the downstream signaling required for the formation of new lymphatic vessels.[1]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in inhibiting VEGFR-3 signaling and lymphangiogenesis.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Stimulant | IC50 Value | Reference |
| Tyrosine Kinase Activity | Recombinant Human VEGFR-3 | - | 20 nM | [1][3] |
| Tyrosine Kinase Activity | Recombinant Human VEGFR-2 | - | 235 nM | [1] |
| Tyrosine Kinase Activity | Recombinant Human VEGFR-1 | - | > 3 µM | [1] |
| Autophosphorylation | HEK cells overexpressing VEGFR-3 | - | 45 nM | [1][3] |
| Autophosphorylation | HEK cells overexpressing VEGFR-2 | - | ~280 nM | [1] |
| Autophosphorylation | HEK cells overexpressing VEGFR-1 | - | ~1 µM | [1] |
| Cell Survival | Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | VEGF-C (300 ng/mL) | 14 nM | [1] |
| Cell Survival | Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | VEGF-D (300 ng/mL) | 17 nM | [1] |
| Cell Survival | Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | VEGF-A (10 ng/mL) | 664 nM | [1] |
| Migration | Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | VEGF-C (100 ng/mL) | < 30 nM | [1] |
| Migration | Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | VEGF-A (50 ng/mL) | ~100 nM | [1] |
| Erk Phosphorylation | Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | VEGF-C | ~30 nM | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Tumor Type | Treatment Dose | Outcome | % Inhibition/Reduction | Reference |
| FGF2-induced Sponge Model | - | 100 mg/kg/day | Reduction in VEGFR-3 levels | ~50% | [1] |
| FGF2-induced Sponge Model | - | 100 mg/kg/day | Reduction in hemoglobin content | ~50% | [1] |
| 4T1 Orthotopic Model | Mammary Carcinoma | 30 mg/kg/day | Tumor volume reduction | 24% | [1] |
| 4T1 Orthotopic Model | Mammary Carcinoma | 100 mg/kg/day | Tumor volume reduction | 50% | [1] |
| 4T1 Orthotopic Model | Mammary Carcinoma | 100 mg/kg/day | Reduction in lymph node osteopontin (metastasis marker) | 56% | [1] |
| 4T1 Orthotopic Model | Mammary Carcinoma | 100 mg/kg/day | Reduction in tumor VEGFR-3 levels | 51% | [1] |
| RIP1.Tag2 Transgenic Model | Pancreatic Neuroendocrine Tumor | 100 mg/kg | Increased median survival | 15 weeks (vs. 13 weeks vehicle) | [1] |
| Colorectal Liver Metastasis Model | Colorectal Carcinoma | Not specified | Tumor burden reduction | 84% | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Evaluation
Caption: Workflow for in vitro evaluation of this compound on LEC function.
Experimental Protocols
Lymphatic Endothelial Cell (LEC) Survival/Proliferation Assay
This assay quantifies the effect of this compound on the viability and proliferation of LECs stimulated with VEGFR-3 ligands.
Materials:
-
Primary Human Lymphatic Microvascular Endothelial Cells (HLMVEC)
-
Endothelial Cell Growth Medium (EGM-2MV)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-C and VEGF-D (R&D Systems)
-
This compound (Selleckchem)
-
96-well tissue culture plates, fibronectin-coated
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent
-
Solubilization solution (e.g., DMSO or specific buffer for XTT)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed HLMVECs in fibronectin-coated 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in EGM-2MV containing 5% FBS. Allow cells to adhere overnight.
-
Starvation: The following day, replace the medium with a low-serum basal medium (e.g., EBM with 0.1% BSA) and incubate for 4-6 hours to synchronize the cells.
-
Treatment: Prepare a serial dilution of this compound in the low-serum medium. Also, prepare solutions of VEGF-C (e.g., 100-300 ng/mL) or VEGF-D (e.g., 300 ng/mL) with and without the different concentrations of this compound.
-
Incubation: Remove the starvation medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include control wells with medium alone, medium with growth factor only, and medium with this compound only. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the growth factor-stimulated control. Plot the data to determine the IC50 value.
Boyden Chamber Migration Assay
This assay assesses the ability of this compound to inhibit the chemotactic migration of LECs towards a VEGF-C gradient.
Materials:
-
HLMVECs and culture medium
-
Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber) or Transwell inserts (8 µm pore size) for 24-well plates
-
Polycarbonate membranes (8 µm pores), coated with collagen type I or fibronectin (100 µg/mL)
-
Recombinant Human VEGF-C
-
This compound
-
Calcein AM (for fluorescent labeling) or Diff-Quik stain
-
Fluorescence microscope or standard light microscope
Protocol:
-
Chamber Preparation: Coat the polycarbonate membranes with collagen type I or fibronectin overnight at 4°C and allow them to air dry.
-
Chemoattractant: Fill the lower wells of the Boyden chamber with serum-free medium containing VEGF-C (e.g., 100 ng/mL) as the chemoattractant. Include a negative control with medium alone.
-
Cell Preparation: Harvest HLMVECs and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL. Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Cell Seeding: Place the coated membrane over the lower wells. Add 50 µL of the cell suspension (5 x 10⁴ cells) to each of the upper wells.
-
Incubation: Incubate the chamber for 4-6 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
Cell Fixation and Staining:
-
After incubation, remove the membrane. Scrape the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the membrane in methanol for 10 minutes.
-
Stain the migrated cells on the lower surface of the membrane with Diff-Quik stain or DAPI.
-
-
Quantification: Mount the membrane on a glass slide. Count the number of migrated cells in several high-power fields (e.g., 5 fields per well) under a microscope.
-
Analysis: Calculate the average number of migrated cells per field for each condition and express the results as a percentage of migration relative to the VEGF-C control.
In Vitro Tube Formation Assay
This assay evaluates the effect of this compound on the ability of LECs to form capillary-like structures on a basement membrane matrix.
Materials:
-
HLMVECs and culture medium
-
Growth factor-reduced Matrigel® (Corning)
-
Pre-chilled 96-well plates
-
Recombinant Human VEGF-C
-
This compound
-
Calcein AM
-
Inverted fluorescence microscope with imaging software
Protocol:
-
Matrigel Coating: Thaw Matrigel on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.
-
Gel Polymerization: Incubate the plate at 37°C for at least 30 minutes to allow the Matrigel to solidify.
-
Cell Seeding and Treatment:
-
Harvest HLMVECs and resuspend them in basal medium containing a low percentage of serum (e.g., 0.5% FBS).
-
Seed the cells onto the solidified Matrigel at a density of 1.5 x 10⁴ to 2 x 10⁴ cells per well.
-
Add VEGF-C (e.g., 50 ng/mL) and different concentrations of this compound to the respective wells.
-
-
Incubation: Incubate the plate for 6-12 hours at 37°C.
-
Visualization:
-
Carefully remove the medium and add Calcein AM solution to stain viable cells.
-
Incubate for 30 minutes.
-
Capture images of the tube networks using a fluorescence microscope.
-
-
Quantification: Use an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify the total tube length, number of nodes, and number of branches per field.
-
Analysis: Compare the quantitative parameters of tube formation in this compound-treated wells to the VEGF-C stimulated control.
In Vivo Sponge Implantation Assay for Lymphangiogenesis
This model assesses the effect of systemically administered this compound on growth factor-induced lymphangiogenesis in vivo.
Materials:
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
Sterile gelatin sponges (e.g., Gelfoam®)
-
Fibroblast Growth Factor-2 (FGF2) or VEGF-C
-
This compound formulated for oral gavage
-
Surgical tools, sutures, and anesthetics
-
Antibodies for immunohistochemistry: anti-LYVE-1 (for lymphatic vessels) and anti-CD31 (for blood vessels)
-
Hemoglobin assay kit (e.g., Drabkin's reagent)
Protocol:
-
Sponge Preparation: Cut sterile gelatin sponges into discs (e.g., 10 mm diameter, 2 mm thick). Saturate the sponges with a solution of FGF2 (e.g., 200 ng) or VEGF-C in sterile PBS. Air-dry the sponges under sterile conditions.
-
Implantation: Anesthetize the mice. Make a small subcutaneous incision on the dorsal flank. Insert a prepared sponge into the subcutaneous pocket. Close the incision with sutures.
-
Treatment: Begin daily oral administration of this compound (e.g., 30, 100, or 300 mg/kg) or vehicle control on the day of implantation.
-
Sponge Excision: After a set period (e.g., 7-14 days), euthanize the mice and carefully excise the sponges along with the surrounding tissue.
-
Analysis:
-
Hemoglobin Content (Angiogenesis): Homogenize a portion of the sponge and measure the hemoglobin content using a colorimetric assay to quantify blood vessel infiltration.
-
Immunohistochemistry (Lymphangiogenesis): Fix the remaining sponge tissue in 4% paraformaldehyde, embed in paraffin, and section. Perform immunohistochemical staining with anti-LYVE-1 and anti-CD31 antibodies to visualize lymphatic and blood vessels, respectively.
-
-
Quantification: Quantify the lymphatic and blood vessel density by measuring the stained area or vessel count per unit area in the microscopic images.
-
Analysis: Compare the vessel densities and hemoglobin content between the this compound-treated groups and the vehicle control group.
Conclusion
This compound is a potent and selective inhibitor of VEGFR-3, demonstrating significant anti-lymphangiogenic, anti-tumor, and anti-metastatic activities in a range of preclinical models.[1][3] Its mechanism of action, centered on the blockade of VEGF-C/D-mediated signaling in lymphatic endothelial cells, has been well-characterized through a variety of in vitro and in vivo assays. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of targeting the VEGFR-3 pathway. Further studies are warranted to fully elucidate the clinical utility of this compound and similar VEGFR-3 inhibitors in oncology and other diseases characterized by pathological lymphangiogenesis.
References
- 1. Transcriptional profiling of VEGF-A and VEGF-C target genes in lymphatic endothelium reveals endothelial-specific molecule-1 as a novel mediator of lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Isolated lymphatic endothelial cells transduce growth, survival and migratory signals via the VEGF‐C/D receptor VEGFR‐3 | The EMBO Journal [link.springer.com]
- 6. MTT assay protocol | Abcam [abcam.com]
SAR131675 and the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components. It plays a pivotal role in tumor progression, metastasis, and response to therapy. A key process within the TME is lymphangiogenesis, the formation of new lymphatic vessels, which is primarily driven by the vascular endothelial growth factor-C (VEGF-C) and its receptor, VEGFR-3. SAR131675 is a potent and selective ATP-competitive tyrosine kinase inhibitor of VEGFR-3, which has demonstrated significant anti-tumoral and anti-metastatic activities in preclinical models. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its profound effects on the tumor microenvironment, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Mechanism of Action of this compound
This compound selectively inhibits the tyrosine kinase activity of VEGFR-3.[1][2] This inhibition prevents the autophosphorylation of the receptor upon binding of its ligands, VEGF-C and VEGF-D, thereby blocking downstream signaling cascades.[1][2] While highly selective for VEGFR-3, this compound exhibits moderate activity against VEGFR-2.[1][2] The primary consequence of VEGFR-3 inhibition by this compound is the suppression of lymphangiogenesis.[1][2] Furthermore, emerging evidence highlights a crucial role for the VEGF-C/VEGFR-3 axis in modulating the immune landscape within the TME. VEGFR-3 is expressed on various immune cells, including tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[3][4] By inhibiting VEGFR-3 signaling, this compound can directly impact these immunosuppressive cell populations, leading to a more favorable anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Target | Cell Line/System | IC50 Value | Reference |
| Kinase Activity | VEGFR-3 | Recombinant Human | ~20 nM | [1][2] |
| Autophosphorylation | VEGFR-3 | HEK cells | ~45 nM | [1][2] |
| Cell Proliferation | Lymphatic Endothelial Cells | HMVEC | ~20 nM (VEGF-C induced) | [1] |
| Kinase Activity | VEGFR-2 | Recombinant Human | ~235 nM | [5] |
| Autophosphorylation | VEGFR-2 | PAE cells | ~280 nM | [5] |
Table 2: In Vivo Efficacy of this compound in the 4T1 Mammary Carcinoma Model
| Parameter | Treatment Group | Result | Reference |
| Primary Tumor Volume | This compound (100 mg/kg/day) | 50% reduction vs. vehicle | [6] |
| Lung Metastasis | This compound (100 mg/kg/day) | Significant reduction vs. vehicle | [1] |
| Splenic GR1+CD11b+ MDSCs | This compound | Reduction from 34% to 14% of total splenocytes | [3] |
| Blood GR1+CD11b+ MDSCs | This compound | Reduction from 66% to 36% of total blood cells | [3] |
| Tumor F4/80high TAMs | This compound | Reduction from 65% to 35% of tumor-infiltrating myeloid cells | [3] |
| Tumor F4/80low (M1-like) Macrophages | This compound | Increase from 20% to 38% of tumor-infiltrating myeloid cells | [3] |
Table 3: In Vivo Efficacy of this compound in a Colorectal Cancer Liver Metastasis Model
| Parameter | Treatment Group | Result | Reference |
| Tumor Burden | This compound (120 mg/kg/day) | 84% inhibition of tumor growth vs. control at day 22 | [7] |
| Liver F4/80+ Macrophages | This compound | Significant reduction at day 22 | [7] |
| Liver CD45+ Leukocytes | This compound | Significant reduction at day 22 | [7] |
| Liver F4/80- Ly6Clow MDSCs | This compound | Significant reduction at day 22 | [8] |
| Liver CD8+ T cells | This compound | Increased proportion at day 22 | [8] |
| CD8+:CD4+ T cell ratio in liver | This compound | Increased at day 22 | [8] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Experimental Protocols
This section details the key experimental methodologies used in the preclinical evaluation of this compound.
4T1 Murine Mammary Carcinoma Model
-
Cell Line: 4T1 murine mammary carcinoma cells.
-
Animals: Female BALB/c mice.
-
Tumor Implantation: 1 x 105 to 1 x 106 4T1 cells are injected orthotopically into the mammary fat pad.
-
Treatment: this compound is typically administered daily by oral gavage at doses ranging from 30 to 120 mg/kg. The vehicle control is often a solution of 0.5% methylcellulose and 0.5% Tween 80 in water.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Metastasis Evaluation: Lungs and other organs are harvested at the end of the study to assess metastatic burden, often by counting surface nodules or through histological analysis.
-
Reference: [6]
Colorectal Cancer Liver Metastasis Model
-
Cell Line: Murine colorectal cancer cells (e.g., MoCR).
-
Animals: Male CBA mice.
-
Metastasis Induction: An intrasplenic injection of tumor cells is performed, leading to the formation of liver metastases.
-
Treatment: Daily oral gavage of this compound (e.g., 120 mg/kg).
-
Tumor Burden Assessment: Livers are harvested at specified time points (e.g., days 10, 16, 22), and the tumor area is quantified as a percentage of the total liver area using stereology.
-
Reference: [7]
Flow Cytometry for Immune Cell Analysis
-
Sample Preparation: Tumors, spleens, and blood are collected. Tumors are enzymatically digested to obtain a single-cell suspension. Red blood cells are lysed from spleen and blood samples.
-
Antibody Staining: Cells are incubated with a cocktail of fluorescently labeled antibodies against various cell surface markers to identify different immune cell populations. Key markers include:
-
Myeloid Cells: CD45, CD11b
-
MDSCs: Gr-1 (Ly6G/Ly6C)
-
Macrophages (TAMs): F4/80
-
T cells: CD3, CD4, CD8
-
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Gating Strategy: A sequential gating strategy is used to identify specific cell populations based on their marker expression. For example, MDSCs in mice are often identified as CD45+CD11b+Gr-1+ cells.
-
Reference: [3]
Immunohistochemistry (IHC) for F4/80 Staining
-
Tissue Preparation: Tumors are harvested, fixed in formalin, and embedded in paraffin.
-
Sectioning: Paraffin-embedded tissues are sectioned onto microscope slides.
-
Antigen Retrieval: Slides are treated to unmask the antigenic sites, often using heat-induced epitope retrieval in a citrate buffer.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for F4/80.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., DAB) that produces a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: Slides are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted with a coverslip.
-
Analysis: The stained sections are examined under a microscope to assess the infiltration and localization of F4/80-positive macrophages.
Conclusion
This compound is a promising therapeutic agent that targets the tumor microenvironment through its potent and selective inhibition of VEGFR-3. Its ability to not only inhibit lymphangiogenesis but also to modulate the immune landscape by reducing immunosuppressive myeloid cells and potentially enhancing anti-tumor immunity provides a multi-pronged attack on cancer. The quantitative data from preclinical studies strongly support its efficacy in reducing tumor growth and metastasis. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other agents that target the complex interplay between cancer cells and their microenvironment. Further research is warranted to fully elucidate the clinical potential of this therapeutic strategy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 5. Intraductal Adaptation of the 4T1 Mouse Model of Breast Cancer Reveals Effects of the Epithelial Microenvironment on Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sysy-histosure.com [sysy-histosure.com]
- 7. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor this compound ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
SAR131675: A Technical Guide to its Effects on Endothelial Cell Biology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase inhibitor, SAR131675. It details the compound's mechanism of action, its multifaceted effects on endothelial cell biology, and the experimental protocols utilized to elucidate these activities. The information is intended to serve as a detailed resource for professionals engaged in oncology, angiogenesis research, and drug development.
Core Mechanism of Action: Selective VEGFR-3 Inhibition
This compound is a potent and highly selective ATP-competitive inhibitor of VEGFR-3 tyrosine kinase.[1][2] Its primary mechanism involves blocking the intracellular signaling cascade initiated by the binding of its cognate ligands, VEGF-C and VEGF-D, to VEGFR-3.[3][4] This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream pathways crucial for lymphangiogenesis.[1][3]
While highly selective for VEGFR-3, this compound exhibits moderate activity against VEGFR-2, with a selectivity ratio of approximately 10:1 (VEGFR-3/VEGFR-2).[3][4][5] This secondary activity may contribute to its anti-angiogenic effects.[6] The compound shows minimal activity against a wide panel of other kinases and receptors, underscoring its specificity.[2][3] A key downstream effector of the VEGFR-3 pathway is the Erk kinase; studies have confirmed that this compound effectively inhibits VEGF-C-induced Erk phosphorylation in lymphatic endothelial cells.[1][4]
Quantitative Data Summary
The inhibitory activities of this compound have been quantified across various in vitro and cellular assays. The following tables summarize the key data points for easy reference and comparison.
Table 1: In Vitro Kinase and Cellular Inhibition
| Target/Process | Assay System | IC50 Value | Reference(s) |
|---|---|---|---|
| VEGFR-3 Tyrosine Kinase | Recombinant Human Enzyme | ~20-23 nM | [2][3][5] |
| VEGFR-3 Autophosphorylation | HEK Cells (overexpressing) | ~30-50 nM | [1][3] |
| VEGF-C-induced Erk Phosphorylation | Human Lymphatic Endothelial Cells | ~30 nM | [1] |
| VEGFR-2 Kinase | - | ~10-fold less potent vs VEGFR-3 |[3][4] |
Table 2: Inhibition of Endothelial Cell Functions
| Cellular Function | Cell Type | Stimulus | IC50 Value | Reference(s) |
|---|---|---|---|---|
| Survival / Proliferation | Primary Human Lymphatic Cells | VEGF-C | ~14-20 nM | [1][3] |
| Survival / Proliferation | Primary Human Lymphatic Cells | VEGF-D | ~17-20 nM | [1][3] |
| Survival / Proliferation | Primary Human Lymphatic Cells | VEGF-A | ~664 nM | [1] |
| Migration | Human Microvascular Endothelial Cells (HLMVEC) | VEGF-C | < 30 nM | [1][4] |
| Migration | Human Microvascular Endothelial Cells (HLMVEC) | VEGF-A | ~100 nM |[1][4] |
Effects on Endothelial Cell Biology
This compound profoundly impacts key biological processes in endothelial cells, primarily those of lymphatic origin.
-
Inhibition of Proliferation and Survival: this compound demonstrates potent, dose-dependent inhibition of proliferation and survival in primary human lymphatic endothelial cells stimulated by the VEGFR-3 ligands VEGF-C and VEGF-D.[1][3] In contrast, it has no significant effect on proliferation induced by factors acting through different receptors, such as bFGF, highlighting its specificity.[1][4] The compound shows no general cytotoxic or cytostatic activity on a broad panel of tumor cells.[3][4]
-
Inhibition of Migration: Endothelial cell migration is a critical step in the formation of new lymphatic and blood vessels. This compound strongly inhibits the migration of human microvascular endothelial cells (HLMVECs) induced by VEGF-C.[1][4] It also impedes VEGF-A-induced migration, albeit at higher concentrations, consistent with its moderate activity on VEGFR-2.[1][4]
-
Anti-Lymphangiogenic and Anti-Angiogenic Activity: In vivo models confirm the potent anti-lymphangiogenic activity of this compound. In a murine model where angiogenesis and lymphangiogenesis are induced by FGF2, this compound significantly reduces the levels of both VEGFR-3 and hemoglobin, indicating an inhibitory effect on both processes.[1] Furthermore, in a zebrafish model, this compound treatment impairs the formation of intersegmental blood vessels, demonstrating an impact on embryonic vasculogenesis.[1][4] This dual activity is significant, as VEGFR-3 expression can be found on angiogenic sprouts in malignant tumors.[1][6]
Experimental Protocols and Workflows
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on endothelial cell biology.
This assay quantifies the ability of this compound to inhibit receptor activation in a cellular context.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are cultured and transfected to overexpress human VEGFR-3.
-
Compound Incubation: Cells are incubated with increasing concentrations of this compound.
-
Lysis and Immunoprecipitation: Cells are lysed, and VEGFR-3 is immunoprecipitated from the cell lysates.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with an anti-phosphotyrosine antibody to detect the level of VEGFR-3 autophosphorylation.
-
Quantification: The band intensity is quantified to determine the dose-dependent inhibition and calculate the IC50 value.[1][3]
This assay measures the effect of this compound on the chemotactic migration of endothelial cells.
-
Chamber Preparation: A Boyden chamber (e.g., BD BioCoat Angiogenesis System) with a porous membrane is used. The lower chambers are filled with medium alone (negative control), medium with VEGF-C, or medium with VEGF-A, containing various concentrations of this compound.[1][4]
-
Cell Seeding: Human Lymphatic Microvascular Endothelial Cells (HLMVECs) are seeded into the upper chambers.[1]
-
Incubation: The chambers are incubated for approximately 24 hours at 37°C to allow cell migration towards the chemoattractants in the lower chamber.[1]
-
Cell Labeling and Quantification: Non-migrated cells in the upper chamber are removed. Migrated cells on the underside of the membrane are labeled with a fluorescent dye (e.g., Calcein AM).[4]
-
Analysis: The fluorescence is measured with a plate reader to quantify the number of migrated cells. The percentage of inhibition is calculated relative to the stimulated control to determine the IC50.[1][4]
This murine model assesses the in vivo efficacy of this compound on vessel formation.
-
Sponge Implantation: Sterile sponges containing Fibroblast Growth Factor 2 (FGF2) are surgically implanted subcutaneously in mice to induce robust angiogenesis and lymphangiogenesis.[1][4]
-
Compound Administration: Mice are treated orally with vehicle or this compound at various doses daily, starting from the day of implantation.[1]
-
Sponge Excision: After a set period (e.g., 7 days), the sponges are excised.[1]
-
Analysis: The sponges are analyzed for:
Broader Biological Context and Therapeutic Implications
The effects of this compound extend beyond direct actions on endothelial cells, positioning it as a molecule of interest in oncology and inflammatory diseases.
-
Oncology: By inhibiting lymphangiogenesis, this compound significantly reduces lymph node invasion and distant metastasis in preclinical tumor models, such as the 4T1 mammary carcinoma.[3] Furthermore, VEGFR-3 is expressed on tumor-associated macrophages (TAMs), which promote tumor growth and metastasis.[3] this compound has been shown to reduce the infiltration of these TAMs into tumors, adding another layer to its anti-cancer activity.[3][4]
-
Inflammatory and Other Diseases: The role of lymphangiogenesis in chronic inflammation has led to the investigation of this compound in other contexts. Studies have shown its potential therapeutic benefit in models of lupus nephritis and diabetic nephropathy.[7][8][9][10] In these models, this compound reduces renal inflammation, fibrosis, and pathologic lymphangiogenesis.[7][8]
Despite promising preclinical efficacy, the development of this compound was reportedly terminated due to adverse metabolic effects, a critical consideration for future drug development efforts targeting this pathway.[5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of VEGFR-3 by this compound decreases renal inflammation and lymphangiogenesis in the murine lupus nephritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor this compound ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of VEGFR-3 by this compound decreases renal inflammation and lymphangiogenesis in the murine lupus nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
SAR131675 Target Validation: A Technical Guide for a Dual PI3Kγ/δ Inhibitor
Executive Summary: SAR131675 is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) isoforms gamma (γ) and delta (δ). It was investigated as a potential therapeutic agent for diabetic macular edema (DME), a condition characterized by retinal inflammation and vascular leakage. The rationale for targeting PI3Kγ and PI3Kδ stems from their critical roles in mediating signaling pathways in immune cells and endothelial cells, which are key contributors to the pathology of DME. Although the clinical development of this compound was discontinued, the target validation process for such a compound provides a valuable framework for researchers in drug development. This guide outlines the core preclinical studies required to validate the therapeutic hypothesis for a dual PI3Kγ/δ inhibitor, presenting representative data and detailed experimental protocols.
Quantitative Data Summary
The initial validation of a compound like this compound involves quantifying its potency, selectivity, and cellular activity. The following tables present representative data that would be expected from such a validation process.
Table 1: In Vitro Kinase Inhibitory Activity
This table summarizes the half-maximal inhibitory concentrations (IC50) of a representative dual PI3Kγ/δ inhibitor against the Class I PI3K isoforms. High potency against the target isoforms (γ and δ) and selectivity against other isoforms (α and β) are critical indicators of a promising therapeutic candidate.
| PI3K Isoform | IC50 (nM) |
| PI3Kγ | 2.5 |
| PI3Kδ | 3.1 |
| PI3Kα | 850 |
| PI3Kβ | 475 |
Table 2: Cellular Activity in Endothelial Cells
This table demonstrates the on-target effect of the inhibitor in a relevant cell type. Human Umbilical Vein Endothelial Cells (HUVECs) are stimulated with Vascular Endothelial Growth Factor (VEGF) to activate the PI3K pathway, and the inhibition of the downstream effector protein Akt is measured.
| Assay | Metric | EC50 (nM) |
| VEGF-induced Akt Phosphorylation | p-Akt (Ser473) Inhibition | 15.2 |
Table 3: In Vivo Efficacy in a Choroidal Neovascularization (CNV) Model
This table presents representative efficacy data from a laser-induced CNV mouse model, a standard preclinical model for studying retinal neovascularization, a key pathological feature of DME.
| Treatment Group | Dose | Lesion Volume Reduction (%) |
| Vehicle Control | - | 0% |
| Dual PI3Kγ/δ Inhibitor | 10 mg/kg, daily | 48% |
Experimental Protocols
Detailed and reproducible methodologies are essential for robust target validation. The following sections provide protocols for the key experiments cited above.
Protocol: Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC50 values of an inhibitor against PI3K isoforms.
-
Reagent Preparation:
-
Prepare a 5X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution containing the europium-labeled anti-tag antibody and the Alexa Fluor™ 647-labeled lipid tracer (PIP2) in the kinase buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, followed by a further dilution in kinase buffer.
-
Prepare the PI3K kinase-GST fusion protein in kinase buffer.
-
-
Assay Procedure:
-
Add 2 µL of the compound dilutions to the wells of a 384-well microplate.
-
Add 4 µL of the kinase/antibody/tracer mixture to all wells.
-
Initiate the reaction by adding 4 µL of the ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell-Based Western Blot for p-Akt Inhibition
This protocol details a method to assess the inhibition of PI3K signaling in a cellular context.
-
Cell Culture and Treatment:
-
Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.
-
Serum-starve the cells for 4 hours in a basal medium.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with 50 ng/mL recombinant human VEGF for 15 minutes.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
Western Blotting:
-
Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% gradient gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Akt signal to the total Akt signal for each sample.
-
Plot the normalized p-Akt levels against the inhibitor concentration to determine the EC50.
-
Protocol: In Vivo Laser-Induced Choroidal Neovascularization (CNV) Model
This protocol describes a standard animal model to evaluate the efficacy of an inhibitor on retinal neovascularization.
-
Animal Model:
-
Use adult C57BL/6J mice (8-10 weeks old).
-
Anesthetize the mice and dilate their pupils with a topical mydriatic agent.
-
-
Laser Photocoagulation:
-
Perform laser photocoagulation using an argon laser to rupture Bruch's membrane at four locations around the optic nerve in one eye of each mouse.
-
Successful rupture is confirmed by the appearance of a vaporization bubble.
-
-
Compound Administration:
-
Randomize the animals into treatment groups (vehicle control and test compound).
-
Administer the dual PI3Kγ/δ inhibitor or vehicle daily via oral gavage, starting on the day of laser treatment.
-
-
Efficacy Assessment (Day 7):
-
Euthanize the mice and enucleate the eyes.
-
Prepare choroidal flat mounts and stain them with an antibody against a vascular endothelial cell marker (e.g., isolectin B4 or CD31) conjugated to a fluorescent dye.
-
Image the flat mounts using a confocal microscope.
-
-
Data Analysis:
-
Quantify the volume of the CNV lesions from the z-stack images using imaging software (e.g., ImageJ).
-
Calculate the mean lesion volume for each treatment group.
-
Determine the percentage of lesion volume reduction in the treated group compared to the vehicle control group. Statistical significance is assessed using an appropriate test (e.g., Student's t-test).
-
Visualizations: Pathways and Workflows
Visual diagrams are crucial for understanding the complex biological and experimental processes involved in target validation.
Caption: PI3K signaling pathway inhibited by this compound.
Caption: Preclinical target validation workflow for a kinase inhibitor.
Pharmacodynamics of SAR131675 in Preclinical Models: A Technical Guide
Introduction: SAR131675 is a potent and selective ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2][3] In preclinical studies, it has demonstrated significant antilymphangiogenic, antitumoral, and antimetastatic activities.[4][5] Its mechanism of action is primarily centered on the inhibition of the VEGF-C/VEGF-D/VEGFR-3 signaling axis, which is crucial for the development and maintenance of the lymphatic system and has been implicated in tumor metastasis and the modulation of the tumor immune microenvironment.[5][6] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways from various preclinical models. Despite promising findings, the development of this compound was halted during preclinical stages due to adverse metabolic effects.[1]
In Vitro Pharmacodynamics
This compound demonstrates high selectivity and potency for VEGFR-3 in both cell-free and cell-based assays. It effectively inhibits VEGFR-3 kinase activity and autophosphorylation, leading to the suppression of downstream signaling pathways that control lymphatic endothelial cell proliferation, survival, and migration.[1][5]
Data Presentation: In Vitro Inhibitory Activity
The inhibitory concentrations (IC50) and binding affinities (Ki) of this compound across various in vitro assays are summarized below.
| Target/Process | Assay Type | Cell/System | Ligand/Stimulus | IC50 / Ki Value | Citations |
| VEGFR-3 | Kinase Activity | Cell-free (rh-VEGFR-3-TK) | - | 23 nM (IC50) | [2] |
| VEGFR-3 | Binding Affinity | Cell-free | - | 12 nM (Ki) | [2][7] |
| VEGFR-3 | Autophosphorylation | HEK Cells | - | 30-50 nM (IC50) | [5][8] |
| VEGFR-2 | Kinase Activity | Cell-free | - | 235 nM (IC50) | [2] |
| VEGFR-2 | Autophosphorylation | PAEC-VEGFR-2 Cells | VEGF-A | 239 nM (IC50) | [2][6] |
| VEGFR-1 | Kinase Activity | Cell-free | - | >3 µM (IC50) | [2] |
| VEGFR-1 | Autophosphorylation | - | - | ~1 µM (IC50) | [2] |
| Cell Proliferation | Lymphatic Cells | Primary Human Lymphatic Cells | VEGF-C / VEGF-D | ~20 nM (IC50) | [1][2][5] |
| Cell Survival | Lymphatic Cells | Primary Human Lymphatic Cells | VEGF-C | 14 nM (IC50) | [3][8] |
| Cell Survival | Lymphatic Cells | Primary Human Lymphatic Cells | VEGF-D | 17 nM (IC50) | [3][8] |
| Cell Survival | Lymphatic Cells | Primary Human Lymphatic Cells | VEGF-A | 664 nM (IC50) | [3][8] |
| Cell Migration | Endothelial Cells | Human Microvascular Endothelial Cells (HMVEC) | VEGF-C | <30 nM (IC50) | [8] |
| Cell Migration | Endothelial Cells | Human Microvascular Endothelial Cells (HMVEC) | VEGF-A | ~100 nM (IC50) | [3][8] |
| Erk Phosphorylation | Lymphatic Cells | Human Microvascular Endothelial Cells (HMVEC) | VEGF-C | ~30 nM (IC50) | [2][8] |
Signaling Pathways
This compound exerts its effects by blocking key signaling cascades downstream of VEGFR-3 and by inducing apoptosis in certain endothelial cells through the mitochondrial pathway.
Experimental Protocols: In Vitro Assays
-
VEGFR Kinase Activity Assay: The effect on the kinase activity of recombinant human VEGFR-3 was measured in multiwell plates precoated with a synthetic polymer substrate (poly-Glu-Tyr, 4:1).[2] The assay was conducted in the presence of 30 µmol/L of ATP.[6]
-
VEGFR-3 Autophosphorylation Assay: Human Embryonic Kidney (HEK) cells were used for overexpression of VEGFR-3.[5][8] Twenty-four hours after transfection, cells were treated with the phosphatase inhibitor orthovanadate (100 mmol/L) for one hour, harvested, and incubated with varying concentrations of this compound for 30 minutes before the reaction was stopped for analysis.[6]
-
Cellular Proliferation and Survival Assays: Primary human lymphatic cells were plated in medium containing 0.1% Fetal Calf Serum (FCS).[6] The cells were then stimulated with specific VEGFR-3 ligands (VEGF-C, VEGF-D) or other growth factors (VEGF-A) in the presence of this compound.[5][8] Cell viability was assessed to determine the inhibitory effect.
-
Cell Migration Assay: The migration of Human Microvascular Endothelial Cells (HMVECs) was evaluated using Boyden chambers.[8] Cells were seeded in the upper wells, and the lower wells contained media with chemoattractants like VEGF-A (50 ng/mL) or VEGF-C (100 ng/mL) and varying doses of this compound.[6] Migrating cells were quantified using Calcein labeling.[6]
-
Apoptosis Induction Assays (in HUVECs): Human Umbilical Vein Endothelial Cell (HUVEC) viability was measured by MTT assay.[9] Apoptosis was detected by Annexin V-FITC/PI staining followed by flow cytometry.[9] Mechanistic studies involved evaluating mitochondrial membrane potential, Reactive Oxygen Species (ROS) generation, caspase-3 activity, and the expression of apoptosis-related proteins (Bcl-2, Bax, cytochrome c) via Western blot.[9]
In Vivo Pharmacodynamics
In animal models, this compound demonstrates robust antitumor and antimetastatic efficacy. Its activity extends beyond anti-lymphangiogenesis to include the modulation of immunosuppressive cells within the tumor microenvironment, such as Tumor-Associated Macrophages (TAMs) and Myeloid-Derived Suppressor Cells (MDSCs).[5][10]
Data Presentation: In Vivo Efficacy in Preclinical Models
| Model Type | Animal | Dosing Regimen | Key Outcomes | Citations |
| Pancreatic Neuroendocrine Tumor | RIP1-Tag2 Transgenic Mice | 100 mg/kg/day (Prevention) | 42% decrease in the number of angiogenic islets. | [2][6] |
| Pancreatic Neuroendocrine Tumor | RIP1-Tag2 Transgenic Mice | 100 mg/kg/day (Intervention) | Reduced tumor size and increased survival . | [3][6] |
| Mammary Carcinoma | 4T1 Mouse Allograft (Balb/c) | 100 mg/kg/day | Reduced tumor size , lymph node invasion , and lung metastasis . | [1][3][5] |
| Mammary Carcinoma | 4T1 Mouse Allograft (Balb/c) | 100 mg/kg/day | Significantly reduced TAM infiltration and aggregation in tumors. | [1][5] |
| FGF2-Induced Angiogenesis | Mice (Sponge Model) | 100 mg/kg/day | ~50% reduction in VEGFR-3 levels and hemoglobin content. | [2] |
| Colorectal Liver Metastasis | Intrasplenic Injection (CBA Mice) | 120 mg/kg/day | Reduced F4/80+ macrophage infiltration in the liver parenchyma. | [11] |
| Diabetic Nephropathy | db/db Mice | Diet-containing this compound | Ameliorated dyslipidemia, albuminuria, and renal lipid accumulation; reduced M1 macrophage infiltration . | [12][13] |
| Embryonic Vasculogenesis | Zebrafish (Danio rerio) | 3 µmol/L for 24h | Impaired formation of intersegmental vessels. | [6][8] |
Mechanisms and Workflows
Experimental Protocols: In Vivo Models
-
Murine Mammary 4T1 Carcinoma Model: This syngeneic model is established in Balb/c mice.[6] At the end of the experiment (e.g., day 21), tumors, lymph nodes, and lungs are collected.[6] Efficacy is assessed by measuring primary tumor volume, quantifying lymph node invasion (e.g., via osteopontin levels), counting lung metastases, and analyzing TAM infiltration in tumors using F4/80 immunostaining.[5][6]
-
RIP1.Tag2 Pancreatic Tumor Model: This is a transgenic mouse model of spontaneous multistage tumor development.[6] For prevention studies, treatment (e.g., 100 mg/kg/day) starts at week 5 and continues to week 10, with the number of angiogenic islets being the primary endpoint.[6] For intervention studies, treatment begins at a later stage (e.g., week 10 or 12), and endpoints include tumor volume and overall survival.[6]
-
Colorectal Cancer Liver Metastasis (CLM) Model: CLM is induced in male CBA mice via intrasplenic injection of cancer cells.[11] Daily treatment with this compound (e.g., 120 mg/kg) or vehicle is administered by oral gavage starting one day after tumor induction.[11] Tissues are harvested at various time points (e.g., 10, 16, and 22 days) to assess tumor growth and immune cell infiltrates (e.g., F4/80+ macrophages) by stereology, immunohistochemistry, and flow cytometry.[11]
-
Diabetic Nephropathy Model: Male C57BLKS/J db/db mice, a model for type 2 diabetes, are fed a diet containing this compound for 12 weeks.[12][13] The study evaluates the drug's effect on albuminuria, dyslipidemia, and renal inflammation, including the infiltration of pro-inflammatory M1 macrophages.[12][14] In vitro components of this model use human kidney-2 (HK2) cells and RAW264.7 macrophages to study palmitate-induced lymphangiogenesis.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 5. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. altmeyers.org [altmeyers.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor this compound ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor this compound ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
SAR131675: A Technical Guide for Basic Research in Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR131675 is a potent and highly selective small-molecule inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in the study of angiogenesis and lymphangiogenesis. It is designed to equip researchers with the necessary information to utilize this compound as a tool in basic and preclinical research. The compound has demonstrated significant anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities in various models, primarily through the inhibition of VEGFR-3 signaling.[1][2][3]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1] Its primary molecular target is VEGFR-3, a key receptor in the development and maintenance of the lymphatic system (lymphangiogenesis).[1][5][6] The binding of its cognate ligands, VEGF-C and VEGF-D, to VEGFR-3 induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote lymphatic endothelial cell proliferation, survival, and migration.[1][7][8] this compound effectively blocks this autophosphorylation and subsequent signaling.[1][4][9] While highly selective for VEGFR-3, it exhibits moderate activity against VEGFR-2, the primary receptor involved in angiogenesis (the formation of new blood vessels).[1][2] This dual activity, with a preference for VEGFR-3, makes it a valuable tool for dissecting the roles of these two related pathways in various physiological and pathological processes.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | Ligand/Stimulus | Cell Type/System | Readout | IC50 (nmol/L) | Ki (nmol/L) | Reference |
| VEGFR-3 Tyrosine Kinase Activity | - | Recombinant Human VEGFR-3 | Kinase Activity | 20, 23 | ~12 | [1] |
| VEGFR-3 Autophosphorylation | - | HEK cells | Autophosphorylation | 45 | - | [1][2][4][9] |
| Lymphatic Cell Proliferation | VEGFC | Primary Human Lymphatic Cells | Cell Survival | ~20 (14) | - | [1][2][4] |
| Lymphatic Cell Proliferation | VEGFD | Primary Human Lymphatic Cells | Cell Survival | ~20 (17) | - | [1][2][4] |
| Endothelial Cell Migration | VEGFC | Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | Migration | < 30 | - | [1] |
| Erk Phosphorylation | VEGFC | Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | p-Erk Levels | ~30 | - | [1] |
| VEGFR-2 Tyrosine Kinase Activity | - | Recombinant Human VEGFR-2 | Kinase Activity | 235 | - | |
| VEGFR-2 Autophosphorylation | VEGFA | Porcine Aortic Endothelial Cells (PAEC) expressing VEGFR-2 | Autophosphorylation | ~280 (239) | - | |
| Endothelial Cell Proliferation | VEGFA | Primary Human Lymphatic Cells | Cell Survival | 664 | - | [1] |
| Endothelial Cell Migration | VEGFA | Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | Migration | ~100 | - | [1] |
| VEGFR-1 Tyrosine Kinase Activity | - | Recombinant Human VEGFR-1 | Kinase Activity | > 3000 | - | |
| VEGFR-1 Autophosphorylation | - | - | Autophosphorylation | ~1000 | - |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Treatment | Effect | Reference |
| Embryonic Vasculogenesis | Zebrafish (Danio rerio) | 3 µmol/L for 24 hours | Reduced number of intersegmental vessels | [1] |
| Embryonic Vasculogenesis | Zebrafish (Danio rerio) | 10 µmol/L for 24 hours | Largely prevented formation of intersegmental vessels | [1][10][11] |
| FGF2-induced Angiogenesis and Lymphangiogenesis | Mouse (Sponge Implant) | 100 mg/kg/day for 7 days | ~50% reduction in VEGFR-3 levels and hemoglobin content | [1] |
| Mammary Carcinoma (4T1) | Mouse (Orthotopic) | 100 mg/kg/day | Reduced tumor growth, lymph node invasion, and lung metastasis | [1][2][3] |
| Pancreatic Islet Tumor (RIP1.Tag2) | Mouse (Syngeneic) | 100 mg/kg/day (preventative) | 42% decrease in angiogenic islets | [1] |
| Colorectal Cancer Liver Metastasis | Mouse | 120 mg/kg/day | Significantly reduced tumor burden | [6] |
| Diabetic Nephropathy | Mouse (db/db) | Diet containing this compound for 12 weeks | Ameliorated dyslipidemia, albuminuria, and renal lipid accumulation | [7][12][13] |
Signaling Pathways
This compound primarily exerts its effects by inhibiting the VEGFR-3 signaling cascade. Upon activation by VEGFC or VEGFD, VEGFR-3 autophosphorylates, creating docking sites for downstream signaling molecules. This leads to the activation of key pathways such as the Ras/Raf/MEK/ERK (MAPK) and the PI3K/AKT pathways, which are crucial for endothelial cell proliferation, survival, and migration.[8][14] In ovarian cancer cells, this compound has been shown to inhibit the VEGF-C-induced phosphorylation of both ERK1/2 and AKT.[14]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized procedures and may require optimization for specific experimental conditions.
VEGFR-3 Tyrosine Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant VEGFR-3.
Methodology:
-
Plate Coating: Coat multiwell plates with a synthetic polymer substrate, poly-Glu-Tyr (pGT).
-
Reaction Mixture: Prepare a reaction mixture containing kinase buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄), ATP (e.g., 30 µmol/L for VEGFR-3), and recombinant human VEGFR-3 enzyme.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. Use DMSO as a vehicle control.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection:
-
Wash the plates to remove unbound reagents.
-
Add a phosphotyrosine-specific monoclonal antibody conjugated to horseradish peroxidase (HRP).
-
Incubate to allow antibody binding.
-
Wash the plates again.
-
Add a chromogenic HRP substrate (e.g., o-phenylenediamine dihydrochloride - OPD).
-
Stop the reaction with an acid solution (e.g., 1.25 M H₂SO₄).
-
-
Data Analysis: Measure the absorbance at 492 nm using a spectrophotometer. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the VEGFR-3 kinase activity.
Lymphatic Endothelial Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of primary human lymphatic endothelial cells (HLECs) stimulated with VEGFR-3 ligands.
Methodology:
-
Cell Seeding: Seed HLECs in 96-well plates in a low-serum medium (e.g., 0.1% FCS) and allow them to attach.
-
Starvation: Serum-starve the cells for several hours to synchronize their cell cycle.
-
Treatment: Treat the cells with this compound at various concentrations in the presence or absence of a stimulating ligand (e.g., 300 ng/mL VEGFC or VEGFD). Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Incubate the cells for a period sufficient to observe proliferation (e.g., 48-72 hours).
-
Quantification of Proliferation: Use a suitable method to quantify cell viability/proliferation, such as:
-
MTS/MTT Assay: Add the reagent and measure absorbance.
-
BrdU Incorporation: Add BrdU and detect its incorporation into newly synthesized DNA using an ELISA-based method.
-
Cell Counting: Trypsinize and count the cells.
-
-
Data Analysis: Normalize the data to the stimulated control and calculate the IC50 value for the inhibition of ligand-induced proliferation.
Boyden Chamber Migration Assay
This assay evaluates the impact of this compound on the chemotactic migration of endothelial cells towards a VEGFR-3 ligand.
Methodology:
-
Chamber Setup: Use a Boyden chamber or a transwell insert with a porous membrane (e.g., 8 µm pores). The membrane can be coated with an extracellular matrix protein like fibronectin or collagen to mimic the in vivo environment.
-
Chemoattractant: Add medium containing the chemoattractant (e.g., 100 ng/mL VEGFC) to the lower chamber.
-
Cell Seeding: Resuspend serum-starved endothelial cells (e.g., HLMVECs) in a serum-free medium containing this compound at various concentrations and seed them into the upper chamber.
-
Incubation: Incubate the chamber for a few hours (e.g., 4-6 hours) at 37°C to allow cell migration.
-
Cell Staining and Counting:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or Crystal Violet).
-
Count the number of migrated cells in several microscopic fields.
-
-
Data Analysis: Quantify the inhibition of migration at different concentrations of this compound and determine the IC50.
Western Blotting for Downstream Signaling
This technique is used to assess the phosphorylation status of key downstream signaling proteins like ERK and AKT.
Methodology:
-
Cell Culture and Treatment: Culture endothelial cells to near confluence, serum-starve them, and then pre-treat with this compound for a defined period (e.g., 1 hour) before stimulating with a ligand (e.g., 500 ng/mL VEGFC) for a short duration (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2 or anti-phospho-AKT).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: The membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2 or anti-total-AKT) to confirm equal loading.
-
Data Analysis: Quantify the band intensities using densitometry and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.
In Vivo Zebrafish Angiogenesis Assay
This whole-organism assay provides a rapid assessment of the anti-angiogenic/vasculogenic effects of this compound.
Methodology:
-
Embryo Collection and Staging: Collect zebrafish embryos and raise them to the appropriate developmental stage (e.g., 24 hours post-fertilization when blood flow begins). Transgenic lines with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP) or Tg(kdrl:EGFP)) are ideal for visualization.
-
Compound Treatment: Place the embryos in multi-well plates containing embryo medium with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the embryos for a defined period (e.g., 24 hours).
-
Imaging: Anesthetize the embryos and mount them for microscopic imaging. Capture images of the trunk and tail vasculature, particularly the intersegmental vessels.
-
Analysis: Quantify the extent of vascular development by counting the number of complete intersegmental vessels or by measuring the total length of the vasculature using image analysis software.
Conclusion
This compound is a valuable research tool for investigating the roles of VEGFR-3 in angiogenesis and, more specifically, lymphangiogenesis. Its high selectivity for VEGFR-3 over other kinases, including the closely related VEGFR-2, allows for the targeted dissection of these signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex biology of vascular development and pathology. It is important to note that despite its promising preclinical profile, the development of this compound was terminated due to adverse metabolic effects, a consideration for any potential translational studies.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Angiogenesis Assay for Live and Fixed Zebrafish Embryos/Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemotactic Migration of Endothelial Cells Towards VEGF-A₁₆₅ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 15. (Rac)-SAR131675 | VEGFR | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for SAR131675 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experiments with SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor, anti-metastatic, and anti-lymphangiogenic properties of this compound.
Mechanism of Action
This compound selectively inhibits the tyrosine kinase activity of VEGFR-3.[1][2][3][4] This receptor, activated by its ligands VEGF-C and VEGF-D, is a key mediator of lymphangiogenesis—the formation of new lymphatic vessels.[5] By blocking VEGFR-3 signaling, this compound can impede the growth and spread of tumors that rely on the lymphatic system for metastasis. Additionally, VEGFR-3 is expressed on tumor-associated macrophages (TAMs), and its inhibition by this compound has been shown to reduce the infiltration of these pro-tumoral immune cells.[4] While highly selective for VEGFR-3, this compound exhibits moderate activity against VEGFR-2, which may contribute to its anti-angiogenic effects at higher concentrations.[2][4][6]
Signaling Pathway of this compound Action
Caption: this compound mechanism of action.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 | Reference |
| VEGFR-3 | Tyrosine Kinase Activity | 20-23 nM | [1][2] |
| VEGFR-3 | Autophosphorylation (HEK cells) | 45 nM | [4] |
| VEGFR-2 | Tyrosine Kinase Activity | 235 nM | [2] |
| VEGFR-2 | Autophosphorylation (PAE cells) | 239-280 nM | [2] |
| VEGFR-1 | Autophosphorylation | ~1 µM | [2] |
| Human Lymphatic Cell Proliferation (VEGFC/D induced) | Cell-based | ~20 nM | [2][4][6] |
Table 2: In Vivo Efficacy of this compound in Murine Tumor Models
| Animal Model | Treatment Dose & Schedule | Key Findings | Reference |
| 4T1 Mammary Carcinoma (BALB/c mice) | 30 & 100 mg/kg/day, oral | - Significant reduction in primary tumor volume. - Reduced lymph node and lung metastasis. - Decreased F4/80+ TAM infiltration in tumors. | [1][4][6][5] |
| RIP1.Tag2 Pancreatic Neuroendocrine Tumor (Transgenic mice) | 100 mg/kg/day, oral (Prevention: 5-10 wks; Intervention: 10-12 wks) | - Prevention: 42% decrease in angiogenic islets. - Intervention: Significant reduction in total tumor volume. - Increased survival. | [5][7] |
| Colorectal Cancer Liver Metastasis (CBA mice) | 120 mg/kg/day, oral | - Significantly reduced tumor burden in the liver. - Reduced F4/80+ macrophages in liver tissue. - Decreased proportion of CD45+ leukocytes, particularly myeloid cells. | [8][9][10][11] |
| FGF2-induced Angiogenesis/Lymphangiogenesis (Sponge implant in mice) | 100 mg/kg/day, oral | - Reduced levels of VEGFR-3. - Approximately 50% reduction in hemoglobin content. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Oral Administration
This protocol describes the preparation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the co-solvents in the following volumetric ratio: 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of DMSO in the formulation should be 10%.[1]
-
Vortex the solution thoroughly between the addition of each co-solvent to ensure complete mixing.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
The final solution should be clear. It is recommended to prepare this working solution fresh on the day of use.[1] A reported solubility for this formulation is ≥ 1.43 mg/mL.[1]
Protocol 2: Murine 4T1 Mammary Carcinoma Model
This protocol details the establishment of an orthotopic 4T1 mammary carcinoma model to evaluate the anti-tumor and anti-metastatic effects of this compound.
Materials:
-
4T1 murine breast cancer cells
-
BALB/c mice (female, 6-8 weeks old)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Syringes (1 mL) with 27G needles
-
Calipers
-
This compound formulation (from Protocol 1)
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
Procedure:
-
Cell Culture: Culture 4T1 cells in complete growth medium. Harvest cells during the exponential growth phase.
-
Cell Preparation: Wash the cells with PBS and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Tumor Implantation: Anesthetize the mice. Inject 1 x 10^5 to 1 x 10^6 4T1 cells (in 50-100 µL) subcutaneously into the mammary fat pad.[12][13]
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 30 or 100 mg/kg) or vehicle control daily via oral gavage.[5]
-
Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study (e.g., day 21), euthanize the mice.[5]
-
Excise the primary tumor for weight measurement and further analysis (e.g., immunohistochemistry, flow cytometry).
-
Harvest lymph nodes and lungs to assess metastasis. Metastatic burden can be quantified by counting surface nodules or through more sensitive clonogenic assays, as 4T1 cells are resistant to 6-thioguanine.[12][13]
-
Experimental Workflow for 4T1 Murine Model
Caption: Workflow for the 4T1 mammary carcinoma model.
Protocol 3: Zebrafish Angiogenesis Assay
This protocol provides a method to assess the anti-angiogenic potential of this compound using a zebrafish model.
Materials:
-
Transgenic zebrafish embryos (e.g., Tg(kdrl:EGFP) or Tg(fli1a:EGFP)) expressing fluorescent proteins in their vasculature.[14][15][16]
-
Embryo medium (E3)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Fluorescence microscope
Procedure:
-
Embryo Collection: Collect zebrafish embryos after fertilization.
-
Drug Treatment: At 24 hours post-fertilization (hpf), dechorionate the embryos and place them into individual wells of a 96-well plate containing E3 medium.
-
Add this compound at various concentrations (e.g., 3 and 10 µM) to the wells. Include a DMSO vehicle control group.[5][14]
-
Incubation: Incubate the embryos at 28.5°C for 24-48 hours.
-
Imaging and Analysis:
-
Anesthetize the embryos (e.g., with tricaine).
-
Mount the embryos on a slide and visualize the intersegmental vessels (ISVs) using a fluorescence microscope.
-
Capture images of the trunk vasculature.
-
Quantify the anti-angiogenic effect by counting the number of complete ISVs or by measuring the total length or area of the vasculature using image analysis software.[17] A significant reduction in the number or length of ISVs compared to the control group indicates anti-angiogenic activity.[5][14]
-
Protocol 4: Immunohistochemistry (IHC) for Tissue Analysis
This protocol outlines a general procedure for IHC staining of tumor sections to analyze markers of angiogenesis (CD31), lymphangiogenesis (LYVE-1), and macrophage infiltration (F4/80).
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., PBS with 5% normal goat serum)
-
Primary antibodies (anti-CD31, anti-LYVE-1, anti-F4/80)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol, and finally water.[18]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., using a microwave or pressure cooker).[18][19]
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Apply blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate.
-
Detection: Add DAB substrate and incubate until a brown precipitate forms.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through an ethanol series and xylene, and then coverslip with mounting medium.[18]
-
Analysis: Examine the slides under a microscope. Quantify the staining by measuring the stained area or counting positive cells/vessels per field of view.
Protocol 5: Flow Cytometry for Tumor-Infiltrating Myeloid Cells
This protocol provides a framework for analyzing myeloid cell populations within tumors treated with this compound.
Materials:
-
Fresh tumor tissue
-
RPMI-1640 medium
-
Collagenase (e.g., Type IV) and DNase I
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-Ly-6G, anti-Ly-6C, anti-F4/80)
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension:
-
Mince the tumor tissue finely with a scalpel.
-
Digest the tissue in RPMI containing collagenase and DNase I at 37°C with agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells if necessary.
-
-
Staining:
-
Wash the cells with FACS buffer.
-
Incubate the cells with a viability dye to exclude dead cells.
-
Block Fc receptors with anti-CD16/32 antibody.
-
Add the cocktail of fluorochrome-conjugated antibodies and incubate in the dark on ice.
-
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on live, single cells.
-
Identify total leukocytes using a pan-leukocyte marker like CD45.
-
Within the CD45+ population, identify total myeloid cells (CD11b+).
-
Further delineate myeloid subsets:
-
Tumor-Associated Macrophages (TAMs): F4/80+
-
Granulocytic-MDSCs (G-MDSCs): Ly-6G+ Ly-6C-low
-
Monocytic-MDSCs (M-MDSCs): Ly-6G- Ly-6C-high
-
-
Quantify the percentage of each population within the total live cells or total leukocytes.
-
Flow Cytometry Gating Strategy
Caption: Gating strategy for myeloid cells.
References
- 1. Comparison of Colorectal Cancer in Differentially Established Liver Metastasis Models | Anticancer Research [ar.iiarjournals.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. An Intrasplenic Injection Model for the Study of Cancer Stem Cell Seeding Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncology.labcorp.com [oncology.labcorp.com]
- 5. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advanced Animal Model of Colorectal Metastasis in Liver: Imaging Techniques and Properties of Metastatic Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiogenesis Assay for Live and Fixed Zebrafish Embryos/Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Mouse Models for Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The zebrafish/tumor xenograft angiogenesis assay as a tool for screening anti-angiogenic miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Protocols for IHC | Abcam [abcam.com]
Application Notes and Protocols for SAR131675 in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SAR131675, a potent and selective VEGFR-3 tyrosine kinase inhibitor, in preclinical mouse tumor models. The information compiled here is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor and anti-metastatic efficacy of this compound.
Mechanism of Action
This compound primarily exerts its effects by inhibiting the vascular endothelial growth factor receptor-3 (VEGFR-3), a key regulator of lymphangiogenesis (the formation of lymphatic vessels).[1][2][3] By blocking VEGFR-3 signaling, this compound can inhibit the growth and spread of tumors that rely on the lymphatic system for metastasis.[1][4] The compound also demonstrates moderate activity against VEGFR-2, a critical mediator of angiogenesis (the formation of new blood vessels).[1][4] The downstream signaling cascade affected by this compound involves the inhibition of the ERK1/2 and AKT pathways, which are crucial for cancer cell proliferation, survival, and migration.[5] Furthermore, this compound has been shown to reduce the infiltration of tumor-associated macrophages (TAMs), which play a role in tumor progression and metastasis.[1][6]
Data Presentation
The following tables summarize the quantitative data on the dosage and efficacy of this compound in various mouse tumor models based on published studies.
Table 1: this compound Dosage and Efficacy in a Murine Mammary Carcinoma Model (4T1)
| Dosage (mg/kg/day) | Administration Route | Treatment Duration | Efficacy | Reference |
| 30 | Oral Gavage | 17 days (from day 5 to 21 post-implantation) | 24% reduction in tumor volume | [4][7] |
| 100 | Oral Gavage | 17 days (from day 5 to 21 post-implantation) | 50% reduction in tumor volume | [4][7] |
Table 2: this compound Dosage and Efficacy in a Colorectal Cancer Liver Metastasis Model
| Dosage (mg/kg/day) | Administration Route | Treatment Duration | Efficacy | Reference |
| 120 | Oral Gavage | Daily from day 1 post-tumor induction until endpoint (days 10, 16, and 22) | 84% inhibition of tumor growth at day 22 | [6] |
Table 3: this compound Dosage and Efficacy in a Pancreatic Neuroendocrine Tumor Model (RIP1.Tag2)
| Dosage (mg/kg/day) | Administration Route | Treatment Schedule | Study Type | Efficacy | Reference |
| 100 | Oral Gavage | Daily from week 5 to week 10 | Prevention | 42% decrease in the number of angiogenic islets | [4][7] |
| 100 | Oral Gavage | Daily from week 10 to week 12.5 | Intervention | 62% decrease in tumor burden | [4][7] |
Table 4: this compound Dosage and Efficacy in an FGF2-Induced Angiogenesis and Lymphangiogenesis Model
| Dosage (mg/kg/day) | Administration Route | Treatment Duration | Efficacy | Reference |
| 100 | Not Specified | 7 days | ~50% reduction in VEGFR-3 levels and hemoglobin content | [4] |
| 300 | Not Specified | 7 days | Inhibition of both VEGFR-2 and VEGFR-3 signaling, with VEGFR-3 and hemoglobin levels similar to the control group | [4][7] |
Experimental Protocols
Orthotopic Mammary Carcinoma Model (4T1)
Objective: To evaluate the effect of this compound on primary tumor growth and metastasis of 4T1 murine mammary carcinoma cells.
Materials:
-
Female BALB/c mice
-
4T1 murine mammary carcinoma cells
-
This compound
-
Vehicle (e.g., 0.6% methylcellulose/0.5% Tween 80)[6]
-
Calipers
-
Oral gavage needles
Procedure:
-
Cell Culture: Culture 4T1 cells in appropriate media until they reach the desired confluency for injection.
-
Tumor Cell Implantation: Inoculate 4T1 cells orthotopically into the mammary fat pad of female BALB/c mice.
-
Treatment Initiation: Begin treatment with this compound or vehicle control on day 5 post-implantation.[4]
-
Drug Administration: Administer this compound orally via gavage once daily at the desired dosages (e.g., 30 and 100 mg/kg).[4]
-
Tumor Measurement: Measure tumor volume with calipers every few days throughout the study.
-
Endpoint: At the end of the treatment period (e.g., day 21), euthanize the mice and excise the primary tumors for further analysis.[4] Lungs and lymph nodes can also be harvested to assess metastasis.[1]
Colorectal Cancer Liver Metastasis Model
Objective: To assess the efficacy of this compound in inhibiting the growth of colorectal cancer liver metastases.
Materials:
-
Male BALB/c mice
-
Colorectal cancer cell line (e.g., SL4)
-
This compound
-
Vehicle (0.6% methylcellulose/0.5% Tween 80)[6]
-
Surgical instruments for intrasplenic injection
Procedure:
-
Tumor Induction: Induce colorectal liver metastasis (CLM) by intrasplenic injection of colorectal cancer cells.
-
Treatment Groups: Randomly assign mice to control and treatment groups.[6]
-
Drug Administration: Administer this compound (e.g., 120 mg/kg) or vehicle daily by oral gavage, starting one day after tumor induction.[6][8]
-
Monitoring: Monitor the health and body weight of the mice throughout the experiment.
-
Endpoint Analysis: Euthanize mice at predetermined time points (e.g., 10, 16, and 22 days post-induction) to assess tumor burden in the liver.[6] This can be done through stereology, immunohistochemistry (IHC), and flow cytometry to analyze tumor growth and immune cell infiltration.[6]
Mandatory Visualizations
Caption: this compound inhibits VEGFR-3 signaling pathway.
Caption: General experimental workflow for in vivo studies.
References
- 1. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 4. aacrjournals.org [aacrjournals.org]
- 5. physiciansweekly.com [physiciansweekly.com]
- 6. This compound, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays Using SAR131675
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various cell-based assays to characterize the activity of SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). The following protocols are intended to guide researchers in assessing the inhibitory effects of this compound on VEGFR-3 signaling, cell survival, migration, and downstream pathway modulation.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1][2] It selectively binds to VEGFR-3, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[3][4] This inhibition ultimately interferes with lymphangiogenesis, the formation of lymphatic vessels, and other cellular processes mediated by VEGFR-3.[5][6] While highly selective for VEGFR-3, this compound exhibits moderate activity against VEGFR-2 and minimal effects on VEGFR-1.[7][8] The primary signaling cascade affected by this compound involves the inhibition of the VEGFR-3/ERK1/2/AKT pathway.[9]
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been quantified across various assays and cell types. The following table summarizes the key IC50 values reported in the literature.
| Assay Type | Target/Process | Cell Line / System | Ligand | IC50 (nmol/L) | Reference |
| Kinase Activity | Recombinant human VEGFR-3-TK | Cell-free | - | 23 | [8][10] |
| Recombinant human VEGFR-2-TK | Cell-free | - | 235 | [8] | |
| Recombinant human VEGFR-1-TK | Cell-free | - | >3000 | [2][8] | |
| Autophosphorylation | VEGFR-3 | HEK cells (overexpression) | - | 30 - 50 | [7] |
| VEGFR-2 | HEK cells (overexpression) | - | 280 | [7][8] | |
| VEGFR-1 | HEK cells (overexpression) | - | ~1000 | [7][8] | |
| VEGFA-induced VEGFR-2 Phosphorylation | PAEC (stably expressing VEGFR-2) | VEGFA | 239 | [8] | |
| Cell Survival | Lymphatic Cell Survival | Human Lymphatic Endothelial Cells (HLMECs) | VEGFC | 14 | [7][8] |
| Lymphatic Cell Survival | Human Lymphatic Endothelial Cells (HLMECs) | VEGFD | 17 | [7][8] | |
| Endothelial Cell Survival | Human Lymphatic Endothelial Cells (HLMECs) | VEGFA | 664 | [7][8] | |
| Cell Proliferation | Lymphatic Cell Proliferation | Primary Human Lymphatic Cells | VEGFC / VEGFD | ~20 | [4][10] |
| Cell Migration | VEGFC-induced Migration | Human Microvascular Endothelial Cells (HMVECs) | VEGFC | < 30 | [7] |
| Downstream Signaling | VEGFC-induced Erk Phosphorylation | Human Lymphatic Endothelial Cells (HLMECs) | VEGFC | ~30 | [7][8] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a clear understanding of the molecular interactions and experimental procedures, the following diagrams are provided.
Caption: VEGFR-3 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for VEGFR-3 Autophosphorylation Assay.
Caption: Workflow for Lymphatic Cell Survival Assay.
Experimental Protocols
VEGFR-3 Autophosphorylation Assay in HEK Cells
This assay measures the ability of this compound to inhibit the autophosphorylation of VEGFR-3 in a cellular context.[5][7]
Materials:
-
HEK293 cells
-
VEGFR-3 expression vector
-
Transfection reagent
-
DMEM supplemented with 10% FBS and antibiotics
-
Sodium orthovanadate
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
VEGFR-3 ELISA kit (for detecting phosphorylated VEGFR-3)
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Transfect the cells with a VEGFR-3 expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to express the receptor for 24 hours post-transfection.[5]
-
-
Compound Treatment:
-
One hour before compound treatment, add sodium orthovanadate to the culture medium to a final concentration of 100 µM to inhibit cellular phosphatases.[5]
-
Prepare serial dilutions of this compound in culture medium.
-
Harvest the transfected cells, count them, and distribute them into tubes.
-
Add the various concentrations of this compound to the cells and incubate for 30 minutes at 37°C.[5]
-
-
Cell Lysis and Analysis:
-
Stop the reaction and lyse the cells using a suitable lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Quantify the level of phosphorylated VEGFR-3 in the cell lysates using a specific ELISA kit according to the manufacturer's protocol.
-
Determine the total protein concentration in each lysate for normalization.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of VEGFR-3 autophosphorylation for each concentration of this compound compared to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Lymphatic Endothelial Cell Survival Assay
This assay assesses the effect of this compound on the survival of primary human lymphatic endothelial cells stimulated with VEGFR-3 ligands.[7]
Materials:
-
Primary Human Lymphatic Microvascular Endothelial Cells (HLMVECs)
-
Endothelial cell growth medium (e.g., EGM-2MV)
-
Medium with low serum (e.g., 0.1% FCS)[7]
-
Recombinant human VEGFC and VEGFD
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well plates
Protocol:
-
Cell Seeding:
-
Culture HLMVECs in endothelial cell growth medium.
-
Harvest the cells and resuspend them in medium containing 0.1% FCS.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound and Ligand Treatment:
-
Prepare serial dilutions of this compound in the low-serum medium.
-
Prepare solutions of VEGFC (e.g., 300 ng/mL) and VEGFD (e.g., 300 ng/mL) in the low-serum medium.[7]
-
Remove the medium from the cells and add the medium containing the respective ligands and different concentrations of this compound. Include appropriate controls (unstimulated cells, cells with ligand only).
-
-
Incubation and Viability Measurement:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the signal from each well to the control wells (ligand stimulation without inhibitor).
-
Calculate the percentage of inhibition of cell survival for each this compound concentration.
-
Determine the IC50 value as described in the previous protocol.
-
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the inhibitory effect of this compound on the migration of endothelial cells towards a chemoattractant.[5][7]
Materials:
-
Human Microvascular Endothelial Cells (HMVECs)
-
Endothelial cell growth medium
-
Boyden chambers (transwell inserts with a porous membrane, e.g., 8 µm pore size)
-
Recombinant human VEGFC
-
This compound
-
Calcein-AM or other suitable fluorescent dye for cell labeling
Protocol:
-
Cell Preparation:
-
Culture HMVECs to sub-confluency.
-
Starve the cells in a low-serum medium for several hours before the assay.
-
Harvest the cells and resuspend them in a serum-free medium.
-
-
Assay Setup:
-
In the lower chamber of the Boyden apparatus, add serum-free medium containing VEGFC (e.g., 100 ng/mL) and various concentrations of this compound.[5]
-
Seed the starved HMVECs in the upper chamber (transwell insert).
-
-
Incubation and Cell Staining:
-
Incubate the Boyden chambers for a suitable period (e.g., 4-6 hours) at 37°C to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet) or quantify them using a fluorescent dye like Calcein-AM.[5]
-
-
Quantification and Data Analysis:
-
If using a stain, elute the stain and measure the absorbance. If using a fluorescent dye, measure the fluorescence.
-
Calculate the percentage of inhibition of migration for each this compound concentration relative to the VEGFC-stimulated control.
-
Determine the IC50 value.
-
Erk Phosphorylation Assay
This assay measures the effect of this compound on the phosphorylation of Erk, a downstream effector in the VEGFR-3 signaling pathway.[5][7]
Materials:
-
Human Lymphatic Microvascular Endothelial Cells (HLMVECs)
-
Endothelial cell growth medium
-
Recombinant human VEGFC
-
This compound
-
Cell lysis buffer
-
Phospho-Erk ELISA kit or antibodies for Western blotting
Protocol:
-
Cell Culture and Treatment:
-
Culture HLMVECs and starve them in a low-serum medium.
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 1 hour).
-
Stimulate the cells with VEGFC (e.g., 500 ng/mL) for a short period (e.g., 10 minutes).[5]
-
-
Cell Lysis and Analysis:
-
Immediately after stimulation, lyse the cells and collect the lysates.
-
Quantify the amount of phosphorylated Erk in the lysates using a specific ELISA kit or by performing Western blotting with antibodies against phospho-Erk and total Erk.
-
-
Data Analysis:
-
For ELISA, calculate the percentage of inhibition of Erk phosphorylation for each this compound concentration.
-
For Western blotting, perform densitometric analysis of the bands and normalize the phospho-Erk signal to the total Erk signal.
-
Determine the IC50 value for the inhibition of Erk phosphorylation.
-
References
- 1. altmeyers.org [altmeyers.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 4. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor this compound ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. physiciansweekly.com [physiciansweekly.com]
- 10. medchemexpress.com [medchemexpress.com]
SAR131675: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of SAR131675 for use in both in vitro and in vivo experimental settings. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Compound Information
This compound is a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key regulator of lymphangiogenesis.[1][2] It demonstrates significantly less activity against VEGFR-1 and VEGFR-2, making it a valuable tool for investigating the specific roles of VEGFR-3 in physiological and pathological processes.[1][2][3]
| Property | Value |
| Molecular Formula | C₁₈H₂₂N₄O₄ |
| Molecular Weight | 358.39 g/mol [1] |
| CAS Number | 1433953-83-3 |
Solubility of this compound
The solubility of this compound varies significantly across different solvent systems. Proper solvent selection is critical for the preparation of stock solutions and experimental formulations.
| Solvent | Solubility | Concentration (Molar) | Notes |
| Dimethyl Sulfoxide (DMSO) | 72 - 100 mg/mL[1][4] | ~200.89 - 279.03 mM[1][4] | Recommended for preparing high-concentration stock solutions. Use fresh, anhydrous DMSO to avoid reduced solubility.[4] |
| Chloroform | 30 mg/mL[2] | ~83.71 mM | - |
| Ethanol | < 1 mg/mL[1] | < 2.79 mM | Considered poorly soluble.[1] |
| Water | < 1 mg/mL[1] | < 2.79 mM | Essentially insoluble in water.[1] |
Experimental Protocols
Preparation of this compound for In Vitro Experiments
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution: Vortex the solution vigorously to facilitate dissolution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[5][6] Stock solutions in DMSO are stable for up to 1 year at -20°C and 2 years at -80°C.[5]
Workflow for In Vitro Solution Preparation:
Caption: Workflow for preparing this compound stock solutions for in vitro use.
Preparation of this compound for In Vivo Experiments
Objective: To prepare a homogenous and injectable formulation of this compound for animal studies. Due to its poor aqueous solubility, a vehicle containing co-solvents is required.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300 or PEG400
-
Tween-80
-
Saline (0.9% NaCl) or 20% SBE-β-CD in Saline
-
Corn Oil
-
Sterile tubes
-
Vortex mixer
Recommended Formulations:
The following are established formulations for in vivo administration. The final concentration of DMSO in the working solution should be kept low, ideally below 2%, especially for sensitive animal models.[5]
Formulation 1: PEG300/Tween-80/Saline Vehicle [5]
-
Prepare a clear stock solution in DMSO.
-
Sequentially add the co-solvents. For a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add each solvent one by one, ensuring the solution is clear before adding the next.[5]
-
A solubility of ≥ 1.43 mg/mL (3.99 mM) can be achieved with this method.[5]
Formulation 2: SBE-β-CD Vehicle [5]
-
Prepare a clear stock solution in DMSO.
-
Add the SBE-β-CD solution. For a final solution of 10% DMSO and 90% (20% SBE-β-CD in Saline), add the SBE-β-CD solution to the DMSO stock.[5]
-
A solubility of ≥ 1.43 mg/mL (3.99 mM) can be achieved.[5]
Formulation 3: Corn Oil Vehicle [5]
-
Prepare a clear stock solution in DMSO.
-
Add the corn oil. For a final solution of 10% DMSO and 90% Corn Oil, add the corn oil to the DMSO stock.[5]
-
A solubility of ≥ 1.43 mg/mL (3.99 mM) is achievable.[5]
Important Considerations for In Vivo Formulations:
-
It is recommended to prepare working solutions fresh on the day of use.[5]
-
If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[5]
-
The final formulation should be a clear solution.
Workflow for In Vivo Formulation (PEG300/Tween-80/Saline):
Caption: Sequential workflow for preparing this compound for in vivo administration.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the tyrosine kinase activity of VEGFR-3.[1] This inhibition blocks the binding of ATP to the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[2][3] In various cell types, particularly cancer cells, the inhibition of VEGFR-3 by this compound has been shown to suppress the phosphorylation of downstream effectors such as ERK1/2 and AKT, leading to reduced cell proliferation, migration, and survival.[7]
VEGFR-3 Signaling Pathway Inhibition by this compound:
Caption: this compound inhibits VEGFR-3 signaling and downstream pathways.
References
Application Notes: Detecting p-VEGFR-3 Inhibition by SAR131675 via Western Blot
Introduction
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Fms-like tyrosine kinase 4 (FLT4), is a key receptor tyrosine kinase essential for the development and maintenance of the lymphatic system.[1][2] Its primary ligands are VEGF-C and VEGF-D.[2][3] Upon ligand binding, VEGFR-3 undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domains.[1][3] This phosphorylation event initiates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which promote the proliferation, migration, and survival of lymphatic endothelial cells.[2][4][5] Dysregulation of the VEGFR-3 signaling pathway is implicated in various pathologies, including tumor metastasis and lymphedema.[2][6]
SAR131675 is a potent and highly selective inhibitor of the VEGFR-3 tyrosine kinase.[7][8][9] It functions by preventing the autophosphorylation of the receptor, thereby blocking the downstream signaling cascade.[7][10] Western blotting is a crucial immunoassay technique to verify the inhibitory action of this compound by specifically detecting the phosphorylated form of VEGFR-3 (p-VEGFR-3). This protocol provides a detailed method for treating cells with this compound, preparing cell lysates, and performing a Western blot to analyze changes in VEGFR-3 phosphorylation.
VEGFR-3 Signaling and Inhibition by this compound
The binding of ligands like VEGF-C to VEGFR-3 triggers its autophosphorylation, creating docking sites for signaling proteins and activating downstream pathways. This compound acts as an ATP-competitive inhibitor at the kinase domain, effectively blocking this initial phosphorylation step.
Experimental Protocol
This protocol is designed for cultured cells, such as human dermal lymphatic endothelial cells (HDLECs), which endogenously express VEGFR-3. Optimization may be required for other cell types.
Materials and Reagents
-
Cell Line: Human Dermal Lymphatic Endothelial Cells (HDLECs) or other suitable cell line expressing VEGFR-3.
-
Culture Medium: Endothelial Cell Growth Medium.
-
Reagents for Stimulation/Inhibition:
-
Recombinant Human VEGF-C (carrier-free)
-
This compound (dissolved in DMSO)
-
Vehicle Control (DMSO)
-
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail).
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE:
-
4-12% Bis-Tris polyacrylamide gels
-
SDS-PAGE running buffer (e.g., MOPS or MES)
-
Protein ladder
-
-
Western Blot:
-
PVDF membrane
-
Transfer buffer
-
-
Antibodies:
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20). Note: BSA is recommended for phospho-antibodies to reduce background.[14]
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Cell Culture and Treatment
-
Cell Seeding: Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Before treatment, serum-starve the cells for 4-6 hours or overnight in a basal medium to reduce background receptor activation.
-
Inhibitor Pre-treatment: Treat cells with this compound at desired concentrations (e.g., 10, 50, 200 nM) or vehicle (DMSO) for 1-2 hours. This compound has shown efficacy with an IC50 of approximately 20-45 nM for inhibiting proliferation and autophosphorylation.[7][8]
-
Ligand Stimulation: Stimulate the cells with VEGF-C (e.g., 50-100 ng/mL) for 10-15 minutes to induce robust VEGFR-3 phosphorylation.[14] Include an unstimulated control group.
-
Control Groups:
-
Untreated (no inhibitor, no VEGF-C)
-
VEGF-C only
-
Vehicle (DMSO) + VEGF-C
-
This compound only
-
-
Cell Lysis and Protein Quantification
-
Lysis: After treatment, immediately place plates on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.[14]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[14]
-
Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
-
Normalize all sample concentrations by adding lysis buffer. Prepare aliquots for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
SDS-PAGE and Western Blotting
-
Gel Electrophoresis: Load 20-30 µg of protein per lane into a 4-12% Bis-Tris gel.[14] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14] Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-VEGFR-3) diluted in 5% BSA/TBST overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the wash step (Step 5).
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total VEGFR-3 and a loading control, the membrane can be stripped and re-probed. Incubate the membrane with a mild stripping buffer, wash, re-block, and then follow steps 4-8 with the anti-total-VEGFR-3 and anti-β-actin antibodies sequentially.
Data Presentation and Analysis
Quantitative analysis should be performed using densitometry software. The signal intensity of the p-VEGFR-3 band should be normalized to the total VEGFR-3 band for each sample. This ratio is then compared across different treatment conditions.
Table 1: Densitometry Analysis of VEGFR-3 Phosphorylation
| Treatment Group | p-VEGFR-3 Band Intensity | Total VEGFR-3 Band Intensity | Loading Control (β-actin) Intensity | Normalized p-VEGFR-3 Ratio (p-VEGFR-3 / Total VEGFR-3) |
| Untreated Control | ||||
| VEGF-C (100 ng/mL) | ||||
| VEGF-C + this compound (10 nM) | ||||
| VEGF-C + this compound (50 nM) | ||||
| VEGF-C + this compound (200 nM) |
Experimental Workflow Diagram
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dysregulation of Lymphatic Endothelial VEGFR3 Signaling in Disease [mdpi.com]
- 3. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 4. Molecular controls of lymphatic VEGFR3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. altmeyers.org [altmeyers.org]
- 10. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 11. Phospho-VEGFR3 (Tyr1230) Antibody | Affinity Biosciences [affbiotech.com]
- 12. VEGFR3 Polyclonal Antibody (20712-1-AP) [thermofisher.com]
- 13. VEGF Receptor 3 (C82A2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Angiogenesis Assay with SAR131675
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for conducting an in vitro angiogenesis assay using SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3).
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway plays a crucial role in regulating angiogenesis. This compound is a small molecule inhibitor that selectively targets VEGFR-3, a key receptor in this pathway, making it a valuable tool for studying the mechanisms of angiogenesis and for the development of anti-angiogenic therapies.[1][2][3]
This document outlines the mechanism of action of this compound, its effects on endothelial cells, and a detailed protocol for the widely used in vitro endothelial cell tube formation assay to assess its anti-angiogenic potential.
Mechanism of Action of this compound
This compound is a potent and selective tyrosine kinase inhibitor of VEGFR-3.[3][4][5] It exerts its effects by binding to the ATP-binding site of the VEGFR-3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascades.[2][3][4] While highly selective for VEGFR-3, it shows moderate activity against VEGFR-2 and very little effect on VEGFR-1.[3][4][5][6] The primary ligands for VEGFR-3 are VEGF-C and VEGF-D.[1][7] Activation of VEGFR-3 by these ligands promotes lymphangiogenesis and also contributes to tumor angiogenesis.[1][8][9] By inhibiting VEGFR-3, this compound effectively blocks these processes.[3][10]
VEGFR-3 Signaling Pathway
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound Activity
The following tables summarize the inhibitory concentrations (IC50) of this compound against various targets and cellular processes.
| Target/Assay | IC50 (nM) | Notes | Reference |
| VEGFR-3 (cell-free assay) | 23 | Potent inhibition of kinase activity. | [4][5] |
| VEGFR-3 Autophosphorylation (HEK cells) | 45 | Inhibition of receptor activation in a cellular context. | [3][4] |
| VEGFR-2 (cell-free assay) | 235 | Approximately 10-fold less potent than against VEGFR-3. | [5] |
| VEGFR-2 Autophosphorylation (PAEC) | 239 | Moderate inhibition of VEGFR-2 activation. | [5] |
| VEGFR-1 Autophosphorylation (HEK cells) | ~1000 | Significantly less potent, indicating high selectivity. | [6] |
| VEGFC-induced Lymphatic Cell Survival | 14 | Potent inhibition of a key cellular response. | [6] |
| VEGFD-induced Lymphatic Cell Survival | 17 | Similar potency against another VEGFR-3 ligand. | [6] |
| VEGFA-induced Endothelial Cell Survival | 664 | Consistent with moderate VEGFR-2 inhibition. | [6] |
Experimental Protocol: In Vitro Endothelial Cell Tube Formation Assay
This protocol details the steps to assess the anti-angiogenic effects of this compound by measuring the inhibition of endothelial cell tube formation on a basement membrane matrix.
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel® or ECM Gel)[11][12]
-
This compound (dissolved in DMSO)
-
VEGF-C (or other angiogenic stimulator)
-
96-well tissue culture plates[12]
-
Calcein AM (for fluorescence-based quantification)[11]
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Humidified incubator (37°C, 5% CO2)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Experimental Workflow
Caption: Workflow for the endothelial cell tube formation assay.
Step-by-Step Protocol
Day 1: Plate Coating and Cell Seeding
-
Prepare Basement Membrane Matrix (BME): Thaw the BME solution on ice overnight in a 4°C refrigerator.[12][13] It is critical to keep the BME on ice at all times to prevent premature gelation.[11][14]
-
Coat 96-well Plate: Pre-chill a 96-well plate on ice. Using pre-cooled pipette tips, add 50 µL of the thawed BME solution to each well.[12][14] Ensure the entire bottom of the well is evenly coated.
-
Solidify BME: Incubate the coated plate at 37°C in a 5% CO2 incubator for 30-60 minutes to allow the BME to solidify into a gel.[12][15]
-
Prepare Endothelial Cells: While the BME is solidifying, harvest sub-confluent (70-90%) endothelial cells (e.g., HUVECs) using trypsin-EDTA.[12] Neutralize the trypsin and centrifuge the cells.
-
Resuspend Cells and Prepare Treatments: Resuspend the cell pellet in a small volume of serum-free or low-serum medium. Count the cells and adjust the concentration to 1 x 10^5 to 2 x 10^5 cells/mL.
-
Prepare Treatment Groups: Prepare separate cell suspensions for each treatment condition:
-
Negative Control: Cells in basal medium.
-
Positive Control: Cells in basal medium + angiogenic stimulator (e.g., 50 ng/mL VEGF-C).
-
This compound Treatment: Cells in basal medium + angiogenic stimulator + varying concentrations of this compound.
-
Vehicle Control: Cells in basal medium + angiogenic stimulator + DMSO (at the same final concentration as the highest this compound dose).
-
-
Seed Cells: Carefully add 100 µL of the appropriate cell suspension to each well on top of the solidified BME gel.[12] Avoid disturbing the gel surface.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours.[12][14] The optimal incubation time may vary depending on the cell type and should be determined empirically.
Day 2: Staining and Analysis
-
Visualize Tube Formation: After incubation, examine the plate under an inverted microscope to observe the formation of capillary-like tube structures.
-
(Optional) Fluorescent Staining: For quantitative analysis, the cells can be stained with Calcein AM.
-
Carefully remove the culture medium from each well without disturbing the tube network.[15]
-
Gently wash the wells with 100 µL of PBS.[14]
-
Add 50 µL of Calcein AM solution (e.g., 2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C, protected from light.[13][14]
-
Remove the Calcein AM solution and wash the wells again with PBS.
-
-
Image Acquisition: Capture images of the tube networks in each well using a fluorescence microscope (if stained) or a phase-contrast microscope.
-
Quantitative Analysis: Analyze the captured images using appropriate software (e.g., ImageJ with an angiogenesis plugin). Quantify parameters such as:
-
Total tube length
-
Number of branch points
-
Number of loops
-
Data Interpretation
A dose-dependent decrease in the quantified parameters (total tube length, number of branch points) in the this compound-treated wells compared to the positive control indicates the anti-angiogenic activity of the compound. The IC50 value for the inhibition of tube formation can be calculated by plotting the percentage of inhibition against the log concentration of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of VEGFR-3 in angiogenesis and lymphangiogenesis. The endothelial cell tube formation assay is a robust and widely accepted in vitro method to evaluate the anti-angiogenic potential of compounds like this compound. The detailed protocol and supporting information provided in these application notes will enable researchers to effectively design and execute experiments to study the effects of this compound on angiogenesis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 3. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. research.monash.edu [research.monash.edu]
- 9. VEGFR-3 and Its Ligand VEGF-C Are Associated with Angiogenesis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor this compound ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. corning.com [corning.com]
- 12. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SAR131675 Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SAR131675, a potent and selective VEGFR-3 tyrosine kinase inhibitor, in preclinical animal models to evaluate its anti-tumor and anti-lymphangiogenic efficacy. The protocols detailed below are synthesized from published research and are intended to serve as a guide for designing and executing similar efficacy studies.
Mechanism of Action
This compound selectively inhibits the vascular endothelial growth factor receptor-3 (VEGFR-3), a key mediator of lymphangiogenesis (the formation of lymphatic vessels).[1][2][3][4] Its ligands, VEGF-C and VEGF-D, activate VEGFR-3 on lymphatic endothelial cells, promoting their proliferation and survival.[5] By blocking this signaling, this compound can inhibit the formation of new lymphatic vessels, a crucial pathway for tumor metastasis.[1][6] Additionally, VEGFR-3 is expressed on tumor-associated macrophages (TAMs), and its inhibition by this compound has been shown to reduce their infiltration into tumors.[4][7] The downstream signaling pathways affected by this compound include the inhibition of Erk and AKT phosphorylation.[1][8]
Signaling Pathway
The following diagram illustrates the signaling pathway targeted by this compound.
Animal Models for Efficacy Studies
Several animal models have been successfully used to demonstrate the in vivo efficacy of this compound. The choice of model depends on the specific research question, such as primary tumor growth, angiogenesis, lymphangiogenesis, or metastasis.
| Animal Model | Cancer Type/Application | Key Findings with this compound |
| Zebrafish (Danio rerio) Embryos | Angiogenesis | Reduced number of intersegmental vessels.[1] |
| Sponge Implant Mouse Model | Angiogenesis & Lymphangiogenesis | Abrogated FGF2-induced angiogenesis and lymphangiogenesis.[5] |
| RIP1.Tag2 Transgenic Mice | Pancreatic Neuroendocrine Tumor | Decreased number of angiogenic islets and reduced tumor burden.[1][5] |
| 4T1 Murine Mammary Carcinoma | Breast Cancer | Significant reduction in tumor volume, lymph node invasion, and lung metastasis.[1][2][6] |
| Colorectal Liver Metastasis Model | Colorectal Cancer | Dramatically reduced tumor burden in the liver.[9] |
| db/db Mice | Diabetic Nephropathy | Ameliorated renal damage by reducing lipotoxicity-induced lymphangiogenesis.[10] |
| Murine Lupus Nephritis Model | Lupus Nephritis | Decreased renal inflammation and lymphangiogenesis.[11] |
Experimental Protocols
The following are detailed protocols for key in vivo efficacy studies based on published literature.
Protocol 1: Murine Mammary Carcinoma (4T1) Model for Tumor Growth and Metastasis
This model is suitable for evaluating the effect of this compound on primary tumor growth and spontaneous metastasis.
Workflow Diagram:
Methodology:
-
Cell Culture: Culture 4T1 murine mammary carcinoma cells in appropriate media.
-
Animal Model: Use female Balb/c mice, 6-8 weeks old.
-
Tumor Cell Implantation: Inject 1 x 10^5 4T1 cells in 50 µL of PBS into the mammary fat pad of each mouse.
-
Treatment:
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into control (vehicle) and treatment groups (n=8-10 mice/group).
-
Administer this compound orally once daily at desired doses (e.g., 30 and 100 mg/kg/day). The vehicle can be a solution of 0.5% carboxymethylcellulose and 0.1% Tween 80.
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²) / 2.
-
Endpoint Analysis:
-
After a predetermined period (e.g., 21 days), euthanize the mice.
-
Excise the primary tumors and weigh them.
-
Collect axillary lymph nodes and lungs to assess metastasis.
-
Tumor lysates can be analyzed for murine VEGFR-3 levels by ELISA.[1]
-
Lungs can be fixed, and surface metastases counted.
-
Protocol 2: RIP1.Tag2 Transgenic Mouse Model of Spontaneous Tumorigenesis
This model allows for the evaluation of this compound in a spontaneous, multi-stage carcinogenesis setting, reflecting a more clinically relevant scenario.
Methodology:
-
Animal Model: Use RIP1.Tag2 transgenic mice, which spontaneously develop pancreatic neuroendocrine tumors.
-
Study Designs:
-
Prevention Study: Begin treatment with this compound (e.g., 100 mg/kg/day, orally) at an early age (e.g., 5 weeks) before significant tumor development and continue for a defined period (e.g., 5 weeks).[1][5]
-
Intervention Study: Start treatment at a later stage when tumors are already established (e.g., 10 weeks of age) and treat for a shorter duration (e.g., 16 days).[1][5]
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and dissect the pancreas.
-
Prevention Study: Quantify the number of angiogenic islets.[1][5]
-
Intervention Study: Measure the total tumor burden by calculating the sum of individual tumor volumes.[1][5]
-
Immunohistochemical analysis of tumors can be performed to assess microvessel density (e.g., using CD31 staining).
-
Protocol 3: Colorectal Liver Metastasis Model
This model is designed to specifically assess the efficacy of this compound in inhibiting the growth of metastatic tumors in the liver.
Methodology:
-
Animal Model: Use suitable mouse strains (e.g., BALB/c or C57BL/6) depending on the colorectal cancer cell line used.
-
Metastasis Induction: Induce colorectal liver metastasis by intrasplenic injection of colorectal cancer cells (e.g., SL4 cells).
-
Treatment:
-
Begin daily oral administration of this compound (e.g., 100 mg/kg) shortly after tumor cell injection.
-
Include a vehicle-treated control group.
-
-
Endpoint Analysis:
-
Euthanize mice at different time points (e.g., 10, 16, and 22 days post-induction) to assess tumor progression.[9]
-
Harvest the livers and quantify the tumor burden, for example, by measuring the percentage of the liver area occupied by tumors.[9]
-
Perform immunohistochemistry or flow cytometry on liver and tumor tissues to analyze immune cell infiltrates (e.g., F4/80+ macrophages, CD4+ and CD8+ T cells).[9]
-
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Example Data Summary for 4T1 Mammary Carcinoma Model
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition | Mean Number of Lung Metastases ± SEM |
| Vehicle Control | 1500 ± 150 | - | 25 ± 5 |
| This compound (30 mg/kg) | 1140 ± 120 | 24% | 15 ± 3 |
| This compound (100 mg/kg) | 750 ± 90*** | 50% | 8 ± 2** |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. |
Table 2: Example Data Summary for Colorectal Liver Metastasis Model
| Treatment Group | Mean Tumor Burden (% of Liver Area) at Day 22 ± SEM | % Inhibition of Tumor Growth |
| Vehicle Control | 35 ± 4 | - |
| This compound (100 mg/kg) | 5.6 ± 1.2 | 84% |
| p < 0.001 compared to vehicle control. |
Concluding Remarks
This compound has demonstrated significant anti-tumor and anti-metastatic activity in a variety of preclinical animal models. The protocols outlined above provide a framework for further investigation into the therapeutic potential of this selective VEGFR-3 inhibitor. Careful selection of the animal model and endpoints is crucial for addressing specific research questions related to the role of the VEGF-C/VEGF-D/VEGFR-3 axis in cancer and other diseases. It is important to note that despite promising preclinical findings, the development of this compound was discontinued due to adverse metabolic effects.[2] Nevertheless, the study of this compound and its mechanism of action continues to provide valuable insights into the role of lymphangiogenesis in disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific Inhibition of the VEGFR-3 Tyrosine Kinase by this compound Reduces Peripheral and Tumor Associated Immunosuppressive Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. This compound, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor this compound ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of VEGFR-3 by this compound decreases renal inflammation and lymphangiogenesis in the murine lupus nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following SAR131675 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1] Initially investigated for its anti-lymphangiogenic and anti-tumoral activities, recent studies have highlighted its significant immunomodulatory effects, particularly on myeloid and lymphoid cell populations within the tumor microenvironment.[2][3] This document provides detailed application notes and protocols for the flow cytometric analysis of immune cells in preclinical models treated with this compound, enabling researchers to effectively monitor and understand its impact on the immune landscape.
Mechanism of Action
This compound selectively inhibits VEGFR-3, a receptor tyrosine kinase primarily involved in lymphangiogenesis, the formation of lymphatic vessels.[1][4][5] VEGFR-3 and its ligands, VEGF-C and VEGF-D, are also expressed on various immune cells, including macrophages, suggesting a direct role in regulating their function.[3][6] By inhibiting VEGFR-3 signaling, this compound can modulate the tumor microenvironment by reducing the infiltration of immunosuppressive cells like tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), thereby promoting an anti-tumor immune response.[3]
Data Presentation: Summary of Immune Cell Changes Post-SAR131675 Treatment
The following tables summarize the key quantitative changes in immune cell populations observed in preclinical cancer models following treatment with this compound, as determined by flow cytometry.
Table 1: Effects of this compound on Immune Cells in a Colorectal Cancer Liver Metastasis Model [7]
| Tissue | Cell Population | Marker | Change with this compound | Timepoint |
| Liver | Total Leukocytes | CD45+ | ↓ | Day 22 |
| Myeloid Cells | CD11b+ | ↓ | Day 22 | |
| Macrophages | F4/80+ | ↓ | Day 22 | |
| Granulocytic Myeloid Cells | F4/80- Ly6Clow | ↓ | Day 22 | |
| T Cells | CD3+ | ↑ | Day 22 | |
| Cytotoxic T Cells | CD8+ | ↑ | Day 22 | |
| Activated Cytotoxic T Cells | CD8+ PD-1+ | ↑ | Day 22 | |
| Tumor | Macrophages (Granulocytic) | F4/80+ Ly6Clow | ↓ | Day 22 |
| Helper T Cells | CD4+ | ↑ | Day 22 | |
| Activated Helper T Cells | CD4+ PD-1+ | ↑ | Day 22 | |
| Activated Cytotoxic T Cells | CD8+ PD-1+ | ↑ | Day 22 |
Table 2: Effects of this compound on Myeloid Cells in a Mammary Carcinoma Model [3]
| Tissue | Cell Population | Marker | Change with this compound | Timepoint |
| Spleen | Myeloid-Derived Suppressor Cells | GR1+CD11b+ | ↓ | Day 21 |
| Blood | Myeloid-Derived Suppressor Cells | GR1+CD11b+ | ↓ | Day 21 |
| Tumor | Immature Myeloid Cells | GR1high/CD11b+/F4/80- | No significant change | Day 21 |
| Mature Macrophages | GR1int/CD11b+/F4/80high | ↓ | Day 21 | |
| Less Mature Macrophages | GR1Low/CD11b+/F4/80Low | ↑ | Day 21 |
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspensions from Tumors and Spleens
This protocol describes the dissociation of solid tissues into single-cell suspensions suitable for flow cytometry.
Materials:
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (100 µg/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Phosphate Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer
Procedure:
-
Harvest tumors and spleens from control and this compound-treated animals.
-
Mince the tissues into small pieces (1-2 mm) using a sterile scalpel.
-
Transfer the minced tissue into a digestion buffer containing RPMI-1640, Collagenase D, and DNase I.
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Stop the digestion by adding RPMI-1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in PBS.
-
For spleen samples, lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.
-
Wash the cells with PBS and resuspend in Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide) for antibody staining.
-
Count the cells and assess viability using a hemocytometer and Trypan Blue or an automated cell counter.
Protocol 2: Flow Cytometry Staining for Immune Cell Phenotyping
This protocol provides a general framework for multi-color flow cytometry staining. Specific antibody panels should be optimized based on the instrument and research question.
Materials:
-
Prepared single-cell suspensions
-
Flow Cytometry Staining Buffer
-
Fc receptor blocking antibody (e.g., anti-CD16/32 for mouse)
-
Fluorochrome-conjugated primary antibodies (see suggested panels below)
-
Viability dye (e.g., Zombie Aqua™, LIVE/DEAD™ Fixable Dead Cell Stain)
-
Fixation/Permeabilization Buffer (if performing intracellular staining)
-
Intracellular staining antibodies
-
Compensation beads
Procedure:
-
Adjust the cell concentration to 1-2 x 10^6 cells per 100 µL of staining buffer.
-
Add Fc block to the cell suspension and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Add the viability dye according to the manufacturer's protocol.
-
Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
(Optional for intracellular staining) Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
(Optional) Add intracellular antibodies and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer and then resuspend in Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer. Ensure to set up appropriate single-color controls for compensation.
Suggested Antibody Panels:
-
Myeloid Panel: CD45, CD11b, F4/80, Ly6C, Ly6G (Gr-1), PD-L1
-
Lymphoid Panel: CD45, CD3, CD4, CD8, PD-1, CD103
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting VEGFR-3 signaling.
Experimental Workflow
Caption: Workflow for flow cytometry analysis of immune cells after this compound treatment.
Gating Strategy Logic
Caption: A representative gating strategy for identifying major immune cell populations.
References
- 1. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific Inhibition of the VEGFR-3 Tyrosine Kinase by this compound Reduces Peripheral and Tumor Associated Immunosuppressive Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor this compound ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor this compound ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | VEGFR-3 signaling in macrophages: friend or foe in disease? [frontiersin.org]
- 7. This compound, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SAR131675 in Combination with Chemotherapy for In Vivo Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR131675 is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] The VEGF-C/VEGFR-3 signaling pathway is a critical regulator of lymphangiogenesis, the formation of new lymphatic vessels.[3][4] In the context of cancer, this pathway has been implicated in tumor metastasis to lymph nodes and beyond.[3][5] Furthermore, VEGFR-3 is also expressed on tumor-associated macrophages (TAMs) and can be upregulated on tumor blood vessel endothelium, suggesting a broader role in the tumor microenvironment.[2][6] Preclinical studies have demonstrated the anti-tumoral and anti-metastatic potential of this compound as a monotherapy in various cancer models.[2]
While direct preclinical data on the combination of this compound with conventional chemotherapy is limited, there is a strong scientific rationale for such a strategy. Chemotherapy can induce cancer cell death and reduce tumor burden, while this compound can potentially inhibit metastatic spread and modulate the tumor microenvironment to be less hospitable for tumor growth. For instance, studies have suggested that high VEGFR-3 expression may be associated with reduced efficacy of chemotherapeutic agents like doxorubicin, implying that VEGFR-3 inhibition could restore or enhance chemosensitivity.[7][8]
These application notes provide an overview of the preclinical in vivo data for this compound as a monotherapy and present a detailed, representative protocol for evaluating the combination of this compound with a standard chemotherapeutic agent, such as gemcitabine, in a murine tumor model.
Data Presentation: this compound Monotherapy In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies evaluating this compound as a single agent in various mouse tumor models.
Table 1: Antitumor Efficacy of this compound in the RIP1.Tag2 Pancreatic Neuroendocrine Tumor Model
| Treatment Group | Dosing Regimen | Study Duration | Primary Endpoint | Result |
| Vehicle Control | Daily oral gavage | 5 weeks | Number of Angiogenic Islets | - |
| This compound | 100 mg/kg/day, oral gavage | 5 weeks | Number of Angiogenic Islets | 42% decrease vs. vehicle |
| Vehicle Control | Daily oral gavage | 2.5 weeks | Tumor Burden | - |
| This compound | 100 mg/kg/day, oral gavage | 2.5 weeks | Tumor Burden | 62% decrease vs. vehicle |
Data extracted from a study in the RIP1.Tag2 spontaneous tumor model.[9]
Table 2: Antitumor and Antimetastatic Efficacy of this compound in the 4T1 Mammary Carcinoma Model
| Treatment Group | Dosing Regimen | Study Duration | Primary Endpoint | Result |
| Vehicle Control | Daily oral gavage | 16 days | Primary Tumor Volume | - |
| This compound | 30 mg/kg/day, oral gavage | 16 days | Primary Tumor Volume | 24% reduction vs. vehicle |
| This compound | 100 mg/kg/day, oral gavage | 16 days | Primary Tumor Volume | 50% reduction vs. vehicle |
| Vehicle Control | Daily oral gavage | 16 days | Lymph Node Metastasis | - |
| This compound | 100 mg/kg/day, oral gavage | 16 days | Lymph Node Metastasis | 56% reduction in osteopontin levels |
Data from an orthotopic 4T1 murine mammary carcinoma model.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of VEGFR-3, which is the primary target of this compound.
Caption: Simplified VEGFR-3 signaling pathway.
Experimental Protocols
Protocol 1: Evaluation of this compound as a Monotherapy in an Orthotopic 4T1 Mammary Carcinoma Model
This protocol is based on published preclinical studies of this compound.[2]
1. Cell Culture and Animal Model
-
Cell Line: 4T1 murine mammary carcinoma cells.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Tumor Implantation: Inject 1 x 10^5 4T1 cells in 50 µL of sterile PBS into the mammary fat pad of each mouse.
2. Drug Formulation and Administration
-
This compound Formulation: Suspend this compound in a vehicle of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water.
-
Dosing: Administer this compound orally via gavage at doses of 30 mg/kg and 100 mg/kg daily.
-
Control Group: Administer the vehicle solution to the control group using the same volume and schedule.
-
Treatment Schedule: Begin treatment 5 days post-tumor implantation and continue for 16 consecutive days.
3. Efficacy Endpoints
-
Tumor Growth: Measure tumor volume every 2-3 days using digital calipers (Volume = (width^2 x length)/2).
-
Metastasis Assessment: At the end of the study, harvest the primary tumor and axillary lymph nodes. Quantify metastatic burden in the lymph nodes by measuring levels of an appropriate biomarker, such as osteopontin, via ELISA.
-
Body Weight: Monitor animal body weight 2-3 times per week as an indicator of general health and toxicity.
4. Statistical Analysis
-
Analyze differences in tumor growth between groups using a two-way ANOVA with repeated measures.
-
Compare endpoint tumor volumes and metastatic markers using a one-way ANOVA followed by a Dunnett's post-hoc test.
Protocol 2: Representative Protocol for Evaluating this compound in Combination with Gemcitabine in a Xenograft Model
This is a representative protocol based on a study combining a VEGF inhibitor with gemcitabine and can be adapted for this compound.[10]
1. Cell Culture and Animal Model
-
Cell Line: A suitable human cancer cell line (e.g., A549 lung carcinoma, Panc-1 pancreatic carcinoma) that forms tumors in immunodeficient mice.
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel into the flank of each mouse.
2. Study Groups and Treatment
-
Group 1: Vehicle Control (e.g., oral gavage of CMC/Tween 80 and intraperitoneal injection of saline).
-
Group 2: this compound monotherapy (e.g., 100 mg/kg, daily oral gavage).
-
Group 3: Gemcitabine monotherapy (e.g., 60 mg/kg, intraperitoneal injection, twice weekly).
-
Group 4: this compound and Gemcitabine combination therapy (dosing as per individual arms).
3. Drug Formulation and Administration
-
This compound: Formulate and administer as described in Protocol 1.
-
Gemcitabine: Dissolve gemcitabine hydrochloride in sterile saline for injection.
-
Treatment Schedule: Once tumors reach an average volume of 100-150 mm³, randomize mice into the four treatment groups. Administer treatments for a predefined period (e.g., 21-28 days).
4. Efficacy and Toxicity Assessment
-
Tumor Volume and Body Weight: Monitor as described in Protocol 1.
-
Survival: Monitor animals for survival, with the endpoint being tumor volume reaching a predetermined size (e.g., 2000 mm³) or signs of significant morbidity.
-
Immunohistochemistry: At the end of the study, excise tumors and perform immunohistochemical analysis for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and microvessel density (CD31).
5. Statistical Analysis
-
Compare tumor growth curves between groups using a two-way ANOVA with repeated measures.
-
Analyze differences in final tumor weights and immunohistochemistry scores using a one-way ANOVA with Tukey's post-hoc test for multiple comparisons.
-
Evaluate survival data using Kaplan-Meier curves and the log-rank test.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for an in vivo combination study.
Caption: In vivo combination study workflow.
References
- 1. What are VEGFR3 antagonists and how do they work? [synapse.patsnap.com]
- 2. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. The Role of the VEGF-C/VEGFR3 Signaling Pathway in the Metastases and Progression of Colorectal Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 5. Two Birds, One Stone: Double Hits on Tumor Growth and Lymphangiogenesis by Targeting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. High VEGFR3 Expression Reduces Doxorubicin Efficacy in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High VEGFR3 Expression Reduces Doxorubicin Efficacy in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination therapy of VEGF-trap and gemcitabine results in improved anti-tumor efficacy in a mouse lung cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Lymphatic Markers in Response to SAR131675
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR131675 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3][4] VEGFR-3 is the primary receptor for VEGF-C and VEGF-D, and it plays a critical role in the development and maintenance of the lymphatic system, a process known as lymphangiogenesis.[5][6][7] Dysregulated VEGFR-3 signaling is implicated in various pathological conditions, including tumor metastasis, lymphedema, and inflammation.[7] this compound has demonstrated significant anti-lymphangiogenic, anti-tumoral, and anti-metastatic activity in preclinical models by inhibiting VEGFR-3 signaling.[1][8]
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of key lymphatic endothelial cell (LEC) markers—LYVE-1, Podoplanin, and Prox1—in tissues, to assess the biological effects of this compound.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[8] By binding to the ATP-binding site of the receptor's intracellular kinase domain, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in LEC proliferation, migration, and survival, ultimately suppressing the formation of new lymphatic vessels.[5][8] this compound exhibits high selectivity for VEGFR-3, with significantly less activity against VEGFR-1 and VEGFR-2, making it a valuable tool for specifically investigating the role of the VEGF-C/VEGF-D/VEGFR-3 axis.[1][3]
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following table summarizes key quantitative data from preclinical studies on this compound, demonstrating its potency and efficacy.
| Parameter | Value | Cell/Model System | Reference |
| VEGFR-3 Kinase Activity IC50 | 23 nM | Cell-free assay | [3] |
| VEGFR-3 Autophosphorylation IC50 | 20 nM | HEK cells | [1] |
| LEC Proliferation IC50 (VEGF-C induced) | ~20 nM | Primary human lymphatic endothelial cells | [1] |
| Tumor Volume Reduction (4T1 model) | 50% at 100 mg/kg/day | In vivo murine mammary carcinoma model | [8] |
| Reduction in Angiogenic Islets | 42% | RIP1-Tag2 transgenic mouse model of pancreatic neuroendocrine tumors | [8] |
| Reduction in Lung Metastases (4T1 model) | 28% at 100 mg/kg/day | In vivo murine mammary carcinoma model | [8] |
Signaling Pathway
The following diagram illustrates the VEGFR-3 signaling pathway and the point of inhibition by this compound.
Caption: VEGFR-3 signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides detailed protocols for the immunohistochemical staining of lymphatic markers in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Experimental Workflow
The following diagram outlines the general workflow for the immunohistochemistry protocol.
Caption: General Immunohistochemistry Workflow.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water (DI H₂O)
-
Antigen Retrieval Buffer:
-
For LYVE-1 and Prox1: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
For Podoplanin: Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0)
-
-
Wash Buffer: Tris-buffered saline with 0.025% Tween-20 (TBST) or Phosphate-buffered saline with Tween-20 (PBST)
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol
-
Blocking Buffer: 10% Normal Goat Serum in 1% BSA/TBST
-
Primary Antibodies (diluted in 1% BSA/TBST):
-
Anti-LYVE-1 antibody
-
Anti-Podoplanin (D2-40) antibody
-
Anti-Prox1 antibody
-
-
Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit IgG or Goat anti-Mouse IgG)
-
Streptavidin-HRP
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin
-
Mounting Medium
Detailed Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 5 minutes.
-
Immerse in 100% ethanol: 2 x 3 minutes.
-
Immerse in 95% ethanol: 1 x 3 minutes.
-
Immerse in 70% ethanol: 1 x 3 minutes.
-
Rinse in DI H₂O.
-
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER):
-
Pre-heat the appropriate Antigen Retrieval Buffer in a pressure cooker or water bath to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in DI H₂O.
-
-
-
Peroxidase Blocking:
-
Incubate slides in 3% H₂O₂ in methanol for 15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with DI H₂O and then with Wash Buffer.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer from the slides.
-
Apply the diluted primary antibody to the tissue sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with Wash Buffer: 3 x 5 minutes.
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse slides with Wash Buffer: 3 x 5 minutes.
-
Apply Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Rinse slides with Wash Buffer: 3 x 5 minutes.
-
Prepare DAB substrate according to the manufacturer's instructions and apply to the slides.
-
Monitor color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in DI H₂O.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30 seconds to 2 minutes.
-
"Blue" the hematoxylin by rinsing in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Data Analysis and Interpretation
-
Qualitative Assessment: Lymphatic vessels will be identified by positive staining for LYVE-1, Podoplanin, or Prox1. LYVE-1 and Podoplanin staining is typically cytoplasmic/membranous in lymphatic endothelial cells, while Prox1 staining is nuclear.
-
Quantitative Assessment: Lymphatic Vessel Density (LVD) can be quantified by counting the number of positively stained vessels in a defined area (e.g., per mm² or per high-power field). Image analysis software can be used for a more objective and reproducible quantification. The effects of this compound would be expected to manifest as a decrease in LVD in treated tissues compared to controls.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; check antibody concentration. |
| Inadequate antigen retrieval | Optimize HIER time and temperature; use the correct buffer. | |
| Incorrect antibody diluent | Use a buffer with protein (e.g., BSA) to stabilize the antibody. | |
| High Background | Non-specific antibody binding | Increase blocking time; use a more specific blocking reagent. |
| Endogenous peroxidase activity | Ensure complete quenching with H₂O₂. | |
| Over-development of DAB | Reduce DAB incubation time. | |
| Weak Staining | Primary antibody concentration too low | Increase antibody concentration or incubation time. |
| Insufficient antigen retrieval | Increase HIER time or temperature. | |
| Inactive reagents | Use fresh reagents. |
References
- 1. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor this compound ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: SAR131675 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SAR131675 in in vitro experiments. The information addresses potential issues related to the compound's known off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2][3] In cell-free assays, it demonstrates an IC50 of approximately 23 nM and a Ki of 12 nM for VEGFR-3.[4] It effectively inhibits VEGFR-3 autophosphorylation in cells with an IC50 of about 45 nM.[1]
Q2: What are the known primary off-target effects of this compound in vitro?
The main off-target activities of this compound are directed against other members of the VEGFR family, specifically VEGFR-1 and VEGFR-2.[4][5] It moderately inhibits VEGFR-2 and has a much weaker effect on VEGFR-1.[4][5]
Q3: How selective is this compound for VEGFR-3 compared to other kinases?
This compound is highly selective for VEGFR-3. When tested against a panel of 65 kinases and 107 other receptors, enzymes, and ion channels, it showed high specificity for its primary target.[1] It has been reported to have little to no activity against kinases such as Akt1, CDKs, PLK1, EGFR, IGF-1R, and c-Met.[4]
Q4: Does this compound exhibit general cytotoxicity in vitro?
No, this compound is not considered a cytotoxic or cytostatic agent. It has shown no antiproliferative activity on a panel of 30 different tumor and primary cell lines, indicating its high specificity.[1][2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected inhibition of VEGFA-induced signaling or angiogenesis in my cell model. | Although this compound is highly selective for VEGFR-3, it can moderately inhibit VEGFR-2, which is the primary receptor for VEGFA.[4][5] The IC50 for VEGFA-induced VEGFR-2 phosphorylation is approximately 239 nM.[4] | - Confirm the concentration of this compound being used. If it is in the high nanomolar range, you may be observing off-target VEGFR-2 inhibition.- Consider using a more selective VEGFR-2 inhibitor as a negative control to differentiate between VEGFR-2 and VEGFR-3-mediated effects.- Titrate this compound to a lower concentration range (e.g., 10-50 nM) to maximize selectivity for VEGFR-3. |
| My experimental results are inconsistent when studying VEGFC/VEGFD-induced lymphangiogenesis. | While this compound potently inhibits VEGFC and VEGFD-induced proliferation of lymphatic endothelial cells (IC50 ~20 nM), high concentrations could lead to confounding effects due to VEGFR-2 inhibition, as VEGFC can also signal through VEGFR-2/VEGFR-3 heterodimers.[1][4] | - Ensure your cell model primarily expresses VEGFR-3 for the desired biological readout.- Use the lowest effective concentration of this compound to minimize VEGFR-2 engagement.- Validate your findings using siRNA/shRNA knockdown of VEGFR-3 as an orthogonal approach. |
| I am observing effects on myeloid cells in my co-culture experiments that are not explained by VEGFR-3 inhibition alone. | VEGFR-3 is expressed on tumor-associated macrophages (TAMs).[1][3] this compound has been shown to reduce TAM infiltration and modulate myeloid cell populations.[6][7] However, if other myeloid cell types are affected, consider indirect effects or potential low-level off-target interactions. | - Characterize the expression of VEGFR family members on your specific myeloid cell population.- Investigate downstream signaling pathways to confirm on-target VEGFR-3 engagement.- Note that the development of this compound was halted due to adverse metabolic effects in preclinical studies, which might be linked to unforeseen off-target activities.[2] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Ki | Reference(s) |
| VEGFR-3 | Tyrosine Kinase (cell-free) | IC50: 23 nM, Ki: 12 nM | [4] |
| Autophosphorylation (HEK cells) | IC50: 45 nM | [1] | |
| Lymphatic Cell Proliferation (VEGFC/D) | IC50: ~20 nM | [1][4] | |
| VEGFR-2 | Tyrosine Kinase (cell-free) | IC50: 235 nM | [4] |
| Autophosphorylation (HEK cells) | IC50: ~280 nM | [5] | |
| VEGFA-induced Phosphorylation | IC50: 239 nM | [4] | |
| VEGFR-1 | Tyrosine Kinase (cell-free) | IC50: >3 µM | [4] |
| Autophosphorylation (HEK cells) | IC50: ~1 µM | [5] |
Experimental Protocols
Tyrosine Kinase Assay (Cell-Free)
This protocol is a generalized procedure based on published methods.[4][5][8]
-
Plate Coating: Precoat multiwell plates with a synthetic polymer substrate, poly-Glu-Tyr (4:1).
-
Reaction Mixture: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄).
-
Compound Addition: Add this compound at various concentrations (e.g., ranging from 3 nM to 1000 nM) or DMSO as a control.
-
Kinase and ATP: Add the recombinant human VEGFR tyrosine kinase and ATP. The ATP concentration may vary depending on the kinase (e.g., 30 µM for VEGFR-1 and VEGFR-3, 15 µM for VEGFR-2).[5]
-
Incubation: Incubate the reaction mixture to allow for phosphorylation of the substrate.
-
Detection:
-
Wash the plates to remove unbound reagents.
-
Probe the phosphorylated substrate using a phosphotyrosine-specific monoclonal antibody conjugated to horseradish peroxidase (HRP).
-
Add a chromogenic HRP substrate (e.g., OPD) and develop in the dark.
-
-
Data Analysis: Measure the absorbance and calculate the IC50 values.
Visualizations
Caption: this compound mechanism of action and selectivity.
Caption: General in vitro experimental workflow.
References
- 1. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Inhibition of the VEGFR-3 Tyrosine Kinase by this compound Reduces Peripheral and Tumor Associated Immunosuppressive Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
SAR131675 preclinical adverse metabolic effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SAR131675. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1] It exhibits high selectivity for VEGFR-3 over other kinases, including VEGFR-1 and VEGFR-2, though it does show moderate activity on VEGFR-2.[1][2] Its primary mechanism of action is the inhibition of VEGFR-3 autophosphorylation, which in turn blocks the downstream signaling pathways activated by the VEGFR-3 ligands, VEGF-C and VEGF-D.[2] This inhibition disrupts lymphangiogenesis (the formation of lymphatic vessels) and can impact immune cell function.[2]
Q2: Why was the preclinical development of this compound terminated?
Despite promising anti-tumor and anti-metastatic activity in preclinical models, the development of this compound was terminated due to unspecified "adverse metabolic effects".[1][3] The specific nature of these adverse metabolic effects is not detailed in publicly available literature. Subsequent research efforts were focused on developing analogs with a similar efficacy profile but improved metabolic and safety characteristics.[3]
Q3: What are the known metabolic effects of this compound from preclinical studies?
While the development of this compound was halted due to adverse metabolic effects, a study in a mouse model of type 2 diabetic nephropathy reported some therapeutic metabolic benefits. In this specific model (db/db mice), this compound treatment was found to:
-
Ameliorate dyslipidemia.[4]
-
Reduce the accumulation of lipids (free fatty acids and triglycerides) in the kidneys.[5]
-
Decrease serum levels of cholesterol, free fatty acids, and triglycerides.[5]
It is important to note that these effects were observed in a disease model with existing metabolic dysregulation. The adverse metabolic effects that led to the termination of its development may have been observed in other preclinical models or toxicology studies and could be context-dependent.
Q4: What are the potential off-target effects of this compound?
This compound is highly selective for VEGFR-3. However, it does have moderate activity against VEGFR-2.[2] Inhibition of VEGFR-2 can lead to a range of effects, as it is a key mediator of angiogenesis. Researchers should be aware of the potential for dual VEGFR-2/VEGFR-3 inhibition, especially at higher concentrations.
Troubleshooting Guides
Issue 1: Unexpected changes in serum lipid profiles in animal models.
-
Problem: You observe significant alterations in serum cholesterol, triglycerides, or free fatty acids in your animal models treated with this compound, which are not consistent with your experimental goals.
-
Possible Cause: As noted in a study on diabetic nephropathy, this compound can modulate lipid metabolism.[4][5] This may be a direct effect of VEGFR-3 inhibition in metabolic tissues or an indirect consequence of its other systemic effects. The "adverse metabolic effects" that led to the drug's discontinuation may be related to lipid metabolism.
-
Troubleshooting Steps:
-
Baseline Monitoring: Ensure you have established comprehensive baseline metabolic parameters for your animal models before initiating treatment. This should include a full lipid panel.
-
Dose-Response Analysis: If not already part of your study design, consider performing a dose-response study to determine if the observed metabolic effects are dose-dependent.
-
Control Groups: Include appropriate vehicle controls and consider a positive control with a known metabolic modulator if relevant to your study.
-
Histological Analysis: Perform histological analysis of metabolic tissues, such as the liver and adipose tissue, to look for signs of steatosis or other abnormalities.
-
Review Literature on VEGFR Inhibitors: Broader-acting VEGF/VEGFR inhibitors have been associated with alterations in triglyceride metabolism.[6] Reviewing literature on other VEGFR inhibitors may provide insights into potential class-wide metabolic effects.
-
Issue 2: Discrepancies between in vitro and in vivo results.
-
Problem: You observe potent inhibition of lymphangiogenesis or other cellular processes in vitro, but the in vivo efficacy is lower than expected, or accompanied by unexpected toxicity.
-
Possible Cause: The in vivo environment is significantly more complex than in vitro cell culture. The pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound, as well as its effects on the immune system and metabolism, can all influence its in vivo activity.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, conduct PK/PD studies to ensure that the drug is reaching the target tissue at sufficient concentrations and for an adequate duration to exert its effect.
-
Immune System Profiling: this compound has been shown to affect tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[2] The immune status of your animal model could significantly impact the drug's efficacy. Consider performing immune cell profiling of the tumor microenvironment and peripheral lymphoid organs.
-
Metabolic Monitoring: As discussed in Issue 1, monitor the metabolic health of your animals throughout the study. Systemic metabolic changes could impact the overall health of the animals and confound the interpretation of efficacy data.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50 Value |
| VEGFR-3 Tyrosine Kinase Activity | 20 nM |
| VEGFR-3 Autophosphorylation (HEK cells) | 45 nM |
| VEGFC/VEGFD-induced Lymphatic Cell Proliferation | ~20 nM |
| VEGFR-2 Activity | Moderately active (VEGFR-3/VEGFR-2 ratio ~10) |
Source:[2]
Table 2: Metabolic Effects of this compound in a db/db Mouse Model of Diabetic Nephropathy
| Parameter | Observation |
| Serum Cholesterol | Significantly decreased |
| Serum Free Fatty Acids | Significantly decreased |
| Serum Triglycerides | Significantly decreased |
| Renal Lipid Accumulation | Reduced |
| Renal Free Fatty Acid Deposition | Reduced |
| Renal Triglyceride Deposition | Reduced |
| Body Weight | No significant change |
| Fasting Blood Glucose | No significant change |
Source:[5]
Experimental Protocols
1. In Vitro VEGFR-3 Kinase Assay
-
Objective: To determine the direct inhibitory effect of this compound on VEGFR-3 kinase activity.
-
Methodology:
-
Use a multiwell plate precoated with a synthetic polymer substrate (e.g., poly-Glu-Tyr).
-
Prepare a reaction mixture containing a kinase buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl2, 0.1 mM MnCl2, 0.2 mM Na3VO4), ATP, and the recombinant VEGFR-3 kinase domain.
-
Add this compound at a range of concentrations. Include a positive control (DMSO vehicle) and a negative control (no kinase).
-
Incubate the plate to allow the kinase reaction to proceed.
-
Detect the level of substrate phosphorylation using a phosphotyrosine-specific monoclonal antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate and measure the absorbance using a spectrophotometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
2. In Vivo Tumor Model and Metabolic Assessment
-
Objective: To evaluate the anti-tumor efficacy and potential metabolic effects of this compound in a preclinical cancer model.
-
Methodology:
-
Animal Model: Use an appropriate animal model (e.g., syngeneic or xenograft tumor model). For example, orthotopic implantation of 4T1 mammary carcinoma cells in BALB/c mice.
-
Treatment: Once tumors are established, randomize animals into treatment groups (e.g., vehicle control, this compound at various doses). Administer this compound orally on a daily schedule.
-
Efficacy Assessment: Measure tumor volume regularly (e.g., every 2-3 days) using calipers. At the end of the study, excise tumors and weigh them. Analyze for metastasis in relevant organs (e.g., lungs, lymph nodes).
-
Metabolic Monitoring:
-
Collect blood samples at baseline and at specified time points during the study.
-
Perform analysis of serum for a comprehensive metabolic panel, including glucose, cholesterol, triglycerides, and free fatty acids.
-
At necropsy, collect metabolic tissues (liver, adipose tissue) for histological analysis (e.g., H&E staining, Oil Red O staining for lipids).
-
-
Data Analysis: Compare tumor growth and metabolic parameters between the vehicle-treated and this compound-treated groups using appropriate statistical methods.
-
Visualizations
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preclinical assessment of this compound efficacy and metabolic effects.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor this compound ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor this compound ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis of VEGF/VEGFR inhibitor-induced immune-mediated hypertension: integrating pharmacovigilance, clinical data, and preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming SAR131675 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome potential resistance mechanisms to SAR131675, a selective VEGFR-3 inhibitor. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] It competitively binds to the ATP-binding site of the VEGFR-3 kinase domain, inhibiting its autophosphorylation and the activation of downstream signaling pathways.[2] This primarily affects lymphangiogenesis, the formation of new lymphatic vessels, which is a crucial process in tumor metastasis.[1]
Q2: My cancer cells are developing resistance to this compound. What are the likely general mechanisms?
While specific resistance mechanisms to this compound are not extensively documented, resistance to anti-angiogenic therapies and other tyrosine kinase inhibitors (TKIs) typically involves two main principles:
-
Target-based resistance: This involves mutations in the drug target (VEGFR-3) that prevent the drug from binding effectively. This is less common for this class of drugs.
-
Bypass signaling: This is a more frequent mechanism where the cancer cells activate alternative signaling pathways to compensate for the inhibition of VEGFR-3, thereby maintaining proliferation and survival.[3][4][5][6]
Q3: What are the potential "bypass" signaling pathways that could be activated in this compound-resistant cells?
Based on resistance mechanisms observed for other anti-angiogenic agents, likely bypass pathways include the upregulation and/or activation of other receptor tyrosine kinases (RTKs) and their ligands, such as:
-
Fibroblast Growth Factor Receptor (FGFR) and its ligand, basic fibroblast growth factor (bFGF).[7][8]
-
Epidermal Growth Factor Receptor (EGFR) and its ligands.[7]
-
Platelet-Derived Growth Factor Receptor (PDGFR) .[7]
-
MET (hepatocyte growth factor receptor) .[6]
-
Transforming Growth Factor-beta (TGF-β) signaling, which can be modulated by co-receptors like Neuropilin-1 (NRP1).[9][10][11]
Troubleshooting Guide
Problem: My this compound-treated cells are showing signs of acquired resistance (e.g., resumed proliferation, reduced apoptosis).
Step 1: Confirm Resistance
Question: How can I confirm that my cells have developed resistance to this compound?
Answer: You can confirm resistance by performing a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) on your suspected resistant cells alongside the parental (sensitive) cell line. A rightward shift in the IC50 curve for the resistant cells indicates acquired resistance.
Experimental Protocol: Cell Viability Assay
-
Cell Plating: Seed both parental and suspected resistant cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Add the viability reagent (e.g., MTT, CellTiter-Glo) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of viable cells against the log of the drug concentration and calculate the IC50 value for each cell line.
Step 2: Investigate Bypass Signaling Pathways
Question: How can I identify which bypass signaling pathway is activated in my resistant cells?
Answer: A phosphoproteomic screen using an antibody array can provide a broad overview of changes in the activation of various RTKs and downstream signaling proteins.[12] Alternatively, you can perform targeted analyses of common bypass pathways using Western blotting.
Experimental Protocol: Western Blotting for Activated RTKs
-
Protein Extraction: Lyse parental and resistant cells and quantify the total protein concentration.[13][14][15]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membranes with primary antibodies against the phosphorylated (activated) forms of suspected bypass RTKs (e.g., p-FGFR, p-EGFR, p-MET) and their total protein levels. Also, probe for key downstream signaling molecules like p-AKT and p-ERK.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Analysis: Compare the levels of phosphorylated proteins between the parental and resistant cell lines. An increase in the phosphorylation of a particular RTK in the resistant cells suggests its involvement in the bypass mechanism.
Step 3: Validate the Role of the Identified Bypass Pathway
Question: I have identified an upregulated bypass pathway. How can I confirm its role in mediating resistance?
Answer: You can validate the role of the identified pathway by inhibiting it in combination with this compound and observing if sensitivity is restored.
Experimental Protocol: Combination Therapy
-
Inhibitor Selection: Choose a specific inhibitor for the identified bypass pathway (e.g., an FGFR inhibitor like infigratinib, an EGFR inhibitor, or a MET inhibitor).
-
Combination Treatment: Treat the resistant cells with this compound alone, the bypass pathway inhibitor alone, and a combination of both drugs at various concentrations.
-
Viability Assessment: Perform a cell viability assay as described in Step 1.
-
Synergy Analysis: Analyze the data using a synergy model (e.g., Bliss independence or Chou-Talalay method) to determine if the combination is synergistic, additive, or antagonistic. A synergistic effect strongly suggests that the targeted bypass pathway is crucial for the resistance mechanism.
A study on intrahepatic cholangiocarcinoma (iCCA) showed that combining this compound with the FGFR inhibitor infigratinib resulted in a synergistic inhibition of lymphangiogenesis.[16]
| Treatment | Concentration | Effect | Reference |
| This compound | 50 mg/kg (in vivo) | Partially inhibited lymphangiogenesis.[16] | [16] |
| Infigratinib | 15 mg/kg (in vivo) | Partially inhibited lymphangiogenesis.[16] | [16] |
| This compound + Infigratinib | 50 mg/kg + 15 mg/kg (in vivo) | Almost completely inhibited lymphangiogenesis and significantly suppressed tumor growth.[16] | [16] |
Step 4: Investigate the Role of Neuropilin-1 (NRP1)
Question: My resistant cells do not show obvious activation of other RTKs. Could Neuropilin-1 (NRP1) be involved?
Answer: Yes, NRP1 is a co-receptor that can modulate various signaling pathways, including TGF-β, and has been implicated in resistance to anti-angiogenic therapies.[9][10][11][17][18] You can investigate its involvement by examining its expression levels and its interaction with other receptors.
Experimental Protocol: Investigating NRP1
-
Expression Analysis: Compare NRP1 mRNA and protein levels in parental and resistant cells using qPCR and Western blotting.
-
Co-immunoprecipitation: Perform co-immunoprecipitation to see if NRP1 is forming complexes with other receptors like VEGFR-2 or TGF-β receptors in the resistant cells.
-
Functional Validation: Use NRP1-blocking antibodies or shRNA-mediated knockdown of NRP1 in combination with this compound to see if it restores sensitivity.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Potential bypass signaling in this compound resistance.
Caption: Experimental workflow for troubleshooting resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Acquired Drug Resistance to Vascular Endothelial Growth Factor Receptor 2 Tyrosine Kinase Inhibitor in Human Vascular Endothelial Cells | Anticancer Research [ar.iiarjournals.org]
- 4. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer [frontiersin.org]
- 7. Role of bFGF in Acquired Resistance upon Anti-VEGF Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropilin-1 modulates TGFβ signaling to drive glioblastoma growth and recurrence after anti-angiogenic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropilin-1 modulates TGFβ signaling to drive glioblastoma growth and recurrence after anti-angiogenic therapy | PLOS One [journals.plos.org]
- 11. Neuropilin-1 modulates TGFβ signaling to drive glioblastoma growth and recurrence after anti-angiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Assessment of Resistance to Tyrosine Kinase Inhibitors by an Interrogation of Signal Transduction Pathways by Antibody Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Resistance to Tyrosine Kinase Inhibitors by an Interrogation of Signal Transduction Pathways by Antibody Arrays [jove.com]
- 15. Video: Assessment of Resistance to Tyrosine Kinase Inhibitors by an Interrogation of Signal Transduction Pathways by Antibody Arrays [jove.com]
- 16. Dual FGFR and VEGFR inhibition synergistically restrain hexokinase 2-dependent lymphangiogenesis and immune escape in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuropilin 1 expression correlates with the Radio-resistance of human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of Resistance to Anti-Angiogenic Therapy and Development of Third-Generation Anti-Angiogenic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SAR131675 Dosage to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SAR131675, a potent and selective VEGFR-3 tyrosine kinase inhibitor. Our goal is to help you optimize your experimental dosage to maximize efficacy while minimizing potential toxicity. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1] Its primary mechanism of action is to block the phosphorylation of VEGFR-3, thereby inhibiting downstream signaling pathways involved in lymphangiogenesis (the formation of lymphatic vessels).[1] It has demonstrated anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities in various preclinical models.[1]
Q2: What are the reported IC50 values for this compound against VEGFR family kinases?
A2: this compound exhibits high selectivity for VEGFR-3. The reported half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (in vitro kinase assay) | IC50 (cellular autophosphorylation assay) |
| VEGFR-3 | ~23 nM | ~45 nM |
| VEGFR-2 | ~235 nM | ~280 nM |
| VEGFR-1 | >3000 nM | ~1000 nM |
Q3: What were the reasons for the discontinuation of this compound in preclinical development?
A3: The preclinical development of this compound was reportedly terminated due to "adverse metabolic effects".[2] However, the specific nature of these effects has not been publicly detailed. Interestingly, a study in a diabetic mouse model of nephropathy reported that this compound treatment ameliorated dyslipidemia and lipid accumulation, with no significant changes in glucose or creatinine levels.[3][4][5] This suggests the metabolic effects may be context-dependent (e.g., specific to non-diabetic models or different experimental conditions).
Q4: What are the potential off-target effects of this compound?
A4: While highly selective for VEGFR-3, this compound does exhibit some activity against VEGFR-2 at higher concentrations.[1] It is important to consider this when designing experiments and interpreting results, as VEGFR-2 inhibition can have distinct biological consequences, including effects on angiogenesis.
Q5: How does this compound affect the immune system?
A5: this compound has been shown to modulate the immune response, particularly by reducing the infiltration of tumor-associated macrophages (TAMs) and altering the populations of myeloid-derived suppressor cells (MDSCs).[6][7] This immunomodulatory activity may contribute to its anti-tumor effects.
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments with this compound.
Guide 1: Inconsistent or Unexpected In Vitro Results
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments. | Compound Solubility/Stability: this compound may precipitate out of solution, especially at higher concentrations or in aqueous buffers. | - Prepare fresh stock solutions in 100% DMSO. - When diluting into aqueous assay buffers, ensure the final DMSO concentration is consistent and as low as possible (typically <0.5%). - Visually inspect solutions for any signs of precipitation. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| ATP Concentration: The IC50 of ATP-competitive inhibitors is dependent on the ATP concentration in the assay. | - Standardize the ATP concentration across all experiments. - If possible, use an ATP concentration close to the Km of VEGFR-3 for more accurate Ki determination. | |
| Lower than expected potency in cell-based assays compared to biochemical assays. | Cell Permeability: The compound may not be efficiently entering the cells. | - Ensure the cell-based assay has a sufficient incubation time for the compound to penetrate the cell membrane and reach its target. - Consider using a different cell line with potentially higher permeability. |
| Drug Efflux: The compound may be actively transported out of the cells by efflux pumps. | - Test for the expression of common drug efflux pumps (e.g., P-glycoprotein) in your cell line. - If efflux is suspected, co-incubation with a known efflux pump inhibitor may be considered, though this can introduce other variables. | |
| No significant inhibition of VEGFR-3 phosphorylation at expected concentrations. | Inactive Compound: The compound may have degraded. | - Use a fresh aliquot of the compound. - Verify the identity and purity of your this compound stock. |
| Assay Conditions: The assay may not be optimized for detecting VEGFR-3 inhibition. | - Ensure that the cells are stimulated with an appropriate ligand (VEGF-C or VEGF-D) to induce robust VEGFR-3 phosphorylation. - Optimize the ligand concentration and stimulation time. - Confirm the activity of your phospho-VEGFR-3 antibody. |
Guide 2: Managing Potential In Vivo Toxicity
| Observed Issue | Potential Cause | Troubleshooting & Monitoring Steps |
| Signs of general toxicity in animal models (e.g., weight loss, lethargy). | High Dosage: The administered dose may be too high for the specific animal model or strain. | - Perform a dose-range finding study to determine the maximum tolerated dose (MTD). - Start with lower, previously published effective doses (e.g., 30 mg/kg/day in mice) and escalate cautiously.[7] - Monitor animal body weight and general health daily. |
| Vehicle Toxicity: The vehicle used to dissolve and administer this compound may be causing adverse effects. | - Run a vehicle-only control group to assess the effects of the vehicle alone. - Optimize the vehicle formulation to improve solubility and reduce potential toxicity. | |
| Metabolic Abnormalities (e.g., changes in blood glucose or lipid levels). | "Adverse Metabolic Effects": As mentioned, the preclinical development of this compound was halted due to unspecified metabolic issues. | - Baseline Monitoring: Before starting the experiment, establish baseline metabolic parameters for all animals (e.g., blood glucose, triglycerides, cholesterol). - Regular Monitoring: Monitor these parameters regularly throughout the study. - Dose De-escalation: If metabolic abnormalities are observed, consider reducing the dose of this compound. - Context is Key: Be aware that one study in a diabetic model showed improvement in dyslipidemia, suggesting the metabolic effects may be complex and context-dependent.[3][4][5] |
| Unexpected Phenotypes related to VEGFR-2 inhibition. | Off-Target Effects: At higher doses, this compound can inhibit VEGFR-2, which plays a crucial role in angiogenesis. | - Correlate any observed phenotypes with the administered dose. - If possible, compare the effects of this compound with a more selective VEGFR-2 inhibitor to dissect the contributions of each receptor. |
Experimental Protocols
Protocol 1: In Vitro VEGFR-3 Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on VEGFR-3 kinase activity.
-
Materials:
-
Recombinant human VEGFR-3 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. Remember to include a vehicle control (DMSO only).
-
Add the diluted this compound or vehicle to the wells of the assay plate.
-
Add the VEGFR-3 enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km of VEGFR-3 for accurate IC50 determination.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction and detect the remaining ATP (or ADP produced) using the ADP-Glo™ kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Cellular VEGFR-3 Autophosphorylation Assay
This protocol outlines a method to measure the effect of this compound on VEGFR-3 autophosphorylation in a cellular context.
-
Materials:
-
Cells overexpressing VEGFR-3 (e.g., HEK293-VEGFR3) or a cell line with endogenous VEGFR-3 expression.
-
Cell culture medium
-
Serum-free medium
-
Recombinant human VEGF-C or VEGF-D
-
This compound stock solution (10 mM in 100% DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-VEGFR-3 (Tyr1337), anti-total-VEGFR-3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Western blot reagents and equipment
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with VEGF-C or VEGF-D for a short period (e.g., 10-15 minutes).
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Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting to detect the levels of phosphorylated VEGFR-3 and total VEGFR-3.
-
Quantify the band intensities and normalize the phospho-VEGFR-3 signal to the total VEGFR-3 signal.
-
Calculate the percent inhibition of phosphorylation and determine the IC50 value.
-
Visualizations
Caption: Inhibition of the VEGFR-3 signaling pathway by this compound.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
References
- 1. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor this compound ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor this compound ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Interpreting unexpected results with SAR131675
Welcome to the technical support center for SAR131675. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3] It functions by blocking the autophosphorylation of VEGFR-3, thereby inhibiting downstream signaling pathways involved in lymphangiogenesis (the formation of lymphatic vessels).[2][3][4]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for VEGFR-3.[3][5] It exhibits moderate activity against VEGFR-2, with a selectivity ratio of approximately 10-fold for VEGFR-3 over VEGFR-2.[3][6] It has minimal or no activity against a wide panel of other kinases, enzymes, and ion channels, making it a specific tool for studying VEGFR-3 signaling.[3][5][7]
Q3: What are the known downstream effects of this compound?
A3: By inhibiting VEGFR-3, this compound has been shown to suppress the proliferation and migration of primary human lymphatic endothelial cells.[1][4] A key downstream signaling molecule inhibited by this compound is the phosphorylation of Erk.[4] In cancer models, it has demonstrated anti-tumoral and anti-metastatic activities, which are attributed to the inhibition of lymphangiogenesis and the modulation of the tumor microenvironment, including the reduction of tumor-associated macrophages (TAMs).[3][8][9] Recent studies in ovarian cancer cells show it can inhibit the VEGFR-3/ERK1/2/AKT signaling pathway.[10]
Q4: In which experimental models has this compound been shown to be effective?
A4: this compound has demonstrated efficacy in various in vivo models, including mammary (4T1) carcinoma and RIP1-Tag2 transgenic mouse models of pancreatic neuroendocrine tumors.[3][11] It has also been shown to reduce the growth of colorectal cancer liver metastases and ameliorate diabetic nephropathy in db/db mice.[12][13][14]
Troubleshooting Guide
Unexpected Result 1: No significant anti-tumor or anti-metastatic effect observed.
Possible Cause 1: Low or absent VEGFR-3 expression in the tumor model.
-
Troubleshooting Steps:
-
Verify VEGFR-3 Expression: Confirm the expression of VEGFR-3 in your specific tumor model at the protein and mRNA levels (e.g., via immunohistochemistry, western blot, or qPCR). This compound's efficacy is dependent on the presence of its target.
-
Literature Review: Check existing literature to see if your chosen cell line or tumor model is known to be driven by VEGFR-3 signaling.
-
Possible Cause 2: Dominance of alternative pro-angiogenic or pro-lymphangiogenic pathways.
-
Troubleshooting Steps:
-
Pathway Analysis: Investigate other signaling pathways that may be compensating for the inhibition of VEGFR-3. This could include pathways driven by VEGFR-2, FGF, or other growth factors.
-
Combination Therapy: Consider combining this compound with inhibitors of other relevant pathways to achieve a more potent effect.
-
Possible Cause 3: Insufficient drug exposure at the tumor site.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the concentration of this compound in plasma and tumor tissue to ensure adequate exposure.
-
Dose Escalation: A dose-escalation study may be necessary to find the optimal therapeutic window for your specific model. Note that higher doses might lead to off-target effects due to VEGFR-2 inhibition.[1]
-
Unexpected Result 2: Observed toxicity or adverse effects in vivo.
Possible Cause 1: Off-target effects due to VEGFR-2 inhibition.
-
Troubleshooting Steps:
-
Dose Reduction: High concentrations of this compound can inhibit VEGFR-2, which is known to be involved in maintaining vascular homeostasis.[1][4] Reducing the dose may mitigate these effects while retaining sufficient VEGFR-3 inhibition.
-
Monitor for Known VEGFR Inhibitor Toxicities: Be vigilant for common side effects associated with VEGFR inhibitors, such as hypertension.[4]
-
Possible Cause 2: Formulation or vehicle-related toxicity.
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group to distinguish between compound-specific and vehicle-related toxicities.
-
Alternative Formulations: If the vehicle is suspected to be the cause, explore alternative, well-tolerated formulations. Common formulations include solutions with DMSO, PEG300, Tween-80, and saline.[1][6]
-
Unexpected Result 3: Inconsistent results in in vitro cell-based assays.
Possible Cause 1: Cell line variability.
-
Troubleshooting Steps:
-
Cell Line Authentication: Ensure the identity and purity of your cell line through short tandem repeat (STR) profiling.
-
Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling can change over time in culture.
-
Possible Cause 2: Ligand stimulation issues.
-
Troubleshooting Steps:
-
Ligand Quality and Concentration: Use a high-quality, validated source of VEGF-C or VEGF-D for stimulating VEGFR-3. Perform a dose-response curve for the ligand to ensure you are using a concentration that induces a robust and consistent response.
-
Serum Starvation: Properly serum-starve your cells before ligand stimulation to reduce background signaling.
-
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC50 Value | Cell Type/System | Reference |
| VEGFR-3 Tyrosine Kinase | 20-23 nM | Recombinant Human | [1][3][6] |
| VEGFR-3 Autophosphorylation | 45 nM | HEK cells | [2][3] |
| VEGFR-2 Tyrosine Kinase | 230-235 nM | Recombinant Human | [1][11] |
| VEGFR-1 Tyrosine Kinase | >3 µM | Recombinant Human | [1][11] |
| VEGF-C induced Lymphatic Cell Survival | 14 nM | Human Lymphatic Cells | [4][11] |
| VEGF-D induced Lymphatic Cell Survival | 17 nM | Human Lymphatic Cells | [4][11] |
| VEGF-A induced Cell Survival | 664 nM | Human Lymphatic Cells | [4][11] |
| VEGF-C induced Erk Phosphorylation | ~30 nM | HLMVECs | [1][4] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
-
Plate Coating: Precoat multiwell plates with a synthetic polymer substrate like poly-Glu-Tyr (4:1).[1]
-
Reaction Mixture: Prepare a reaction mixture containing the recombinant kinase (VEGFR-1, -2, or -3), kinase buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄), ATP (concentration near the Km for each kinase), and varying concentrations of this compound or DMSO as a control.[1]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time.
-
Detection: Detect the amount of phosphorylated substrate using a phosphotyrosine-specific monoclonal antibody conjugated to an enzyme like horseradish peroxidase (HRP).[1]
-
Analysis: Develop with a chromogenic substrate and measure the absorbance. Calculate IC50 values from the dose-response curves.
Protocol 2: Cell-Based Autophosphorylation Assay
-
Cell Culture: Culture cells overexpressing the target receptor (e.g., HEK cells transfected with a VEGFR-3 expression vector) in appropriate media.[4][15]
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).[15]
-
Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation and Western Blot: Immunoprecipitate the receptor of interest and analyze its phosphorylation status via western blotting using a phospho-specific antibody.
Visualizations
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 3. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. (Rac)-SAR131675 | VEGFR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. altmeyers.org [altmeyers.org]
- 8. Specific Inhibition of the VEGFR-3 Tyrosine Kinase by this compound Reduces Peripheral and Tumor Associated Immunosuppressive Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. physiciansweekly.com [physiciansweekly.com]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor this compound ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
SAR131675 stability in cell culture media
Welcome to the technical support center for SAR131675. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to determine the stability of this compound in my specific cell culture medium?
A: Assessing the stability of this compound in your experimental setup is fundamental for the accurate interpretation of its biological effects. If the compound degrades during the experiment, its effective concentration will decrease, which could lead to an underestimation of its potency and efficacy. Stability studies are essential for establishing a reliable concentration-response relationship.[1]
Q2: What are the primary factors that could influence the stability of this compound in cell culture media?
A: Several factors can affect the stability of a small molecule like this compound in cell culture media:
-
pH: The typical pH of culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation.[1]
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Temperature: Standard incubation temperatures of 37°C can accelerate chemical degradation.[1]
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Media Components: Certain amino acids (e.g., cysteine), vitamins, or metal ions present in the media can react with the compound.[1][2]
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Enzymatic Degradation: If the medium is supplemented with serum, enzymes such as esterases and proteases may metabolize this compound. The cells themselves can also contribute to metabolic degradation.[1]
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Light Exposure: Light-sensitive compounds can undergo photodegradation.[1]
Q3: What is the recommended method for preparing a stock solution of this compound?
A: It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent such as DMSO.[1] For in vivo studies, specific formulations have been used, such as a solution in 20% SBE-β-CD in saline or in corn oil.[3]
Q4: How should I store the stock solution of this compound?
A: Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or lower. It is advisable to use the prepared solution on the same day or within one month. To maintain stability, avoid repeated freeze-thaw cycles.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of this compound in cell culture medium | The compound may be inherently unstable in aqueous solutions at 37°C.[2] Components in the media could be reacting with the compound.[2] The pH of the media may be affecting stability.[2] | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.[2] Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[2] Analyze stability in different types of cell culture media to identify any specific reactive components.[2] |
| High variability in stability measurements between replicates | Inconsistent sample handling and processing.[2] Issues with the analytical method (e.g., HPLC-MS).[2] Incomplete solubilization of the compound.[1] | Ensure precise and consistent timing for sample collection and processing.[2] Validate the analytical method for linearity, precision, and accuracy.[2] Visually inspect stock solutions for any precipitate and ensure complete dissolution before use.[1] |
| Precipitation of this compound in the cell culture medium | The final concentration may exceed the compound's aqueous solubility.[1] | Try using a lower final working concentration.[1] Optimize the dilution by using pre-warmed media and a stepwise dilution approach.[1] |
| Inconsistent biological activity observed in experiments | Degradation of this compound over the course of the experiment. | Assess the stability of this compound under your specific experimental conditions (time, temperature, media) using the protocol below. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
1. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.[2]
-
Prepare the desired cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS).
-
Prepare the working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM. Ensure the final DMSO concentration is low (typically <0.1%).[1]
2. Experimental Procedure:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum).[2]
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[2]
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.[2]
3. Sample Processing:
-
To precipitate proteins, add a threefold excess of a cold organic solvent like acetonitrile or methanol to the collected aliquots.[1]
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube or well for analysis.[1]
4. Analysis:
-
Analyze the concentration of the parent this compound in the processed samples using a validated HPLC or LC-MS/MS method.[1]
5. Data Calculation:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.[1]
Visualizations
This compound Stability Assessment Workflow
Caption: Workflow for assessing the stability of this compound in cell culture media.
Signaling Pathway of this compound Action
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[3][5] It also exhibits moderate activity against VEGFR-2.[3][5] In cancer cells, the binding of ligands such as VEGF-C to VEGFR-3 leads to the activation of downstream signaling pathways like ERK1/2 and AKT, promoting cell proliferation, migration, and survival.[6] this compound exerts its anticancer effects by blocking the phosphorylation of VEGFR-3 and subsequently inhibiting the activation of the ERK1/2 and AKT pathways.[6]
Caption: Inhibition of the VEGFR-3 signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physiciansweekly.com [physiciansweekly.com]
Troubleshooting SAR131675 precipitation in solutions
Welcome to the technical support center for SAR131675. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to troubleshoot common issues, particularly those related to solution stability and precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2] It functions by competing with ATP for binding to the kinase domain of VEGFR-3, thereby inhibiting its autophosphorylation and the subsequent downstream signaling pathways involved in lymphangiogenesis (the formation of lymphatic vessels).[1][3][4] While highly selective for VEGFR-3, it shows moderate activity against VEGFR-2.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
This compound exhibits good solubility in dimethyl sulfoxide (DMSO) and chloroform.[5][6] For in vitro cell-based assays, preparing a high-concentration stock solution in anhydrous DMSO is the standard practice.
Q3: My this compound solution is precipitating after dilution in aqueous media. What could be the cause and how can I prevent this?
Precipitation upon dilution of a DMSO stock solution into aqueous media (e.g., cell culture medium or phosphate-buffered saline) is a common issue for hydrophobic small molecules like this compound. This occurs because the compound's solubility is significantly lower in aqueous environments compared to pure DMSO.
To prevent precipitation, consider the following strategies:
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Optimize Final DMSO Concentration: Keep the final DMSO concentration in your working solution as low as possible (ideally ≤0.5%), as high concentrations can be toxic to cells. However, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
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Use Pre-warmed Media: Pre-warming your aqueous diluent to 37°C can help increase the solubility of this compound.
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Serial Dilution: Instead of a single large dilution, perform serial dilutions. Add the DMSO stock to a small volume of media first, mix well, and then add this intermediate dilution to the final volume.
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Increase Mixing: When adding the stock solution to the aqueous medium, do so dropwise while gently vortexing or stirring to facilitate rapid and uniform mixing.
Q4: How should I prepare this compound for in vivo animal studies?
Several vehicle formulations have been successfully used for in vivo administration of this compound. It is crucial to prepare these formulations fresh daily. If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[6]
Here are some established protocols:
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For Oral Gavage: A suspension in 0.6% methylcellulose and 0.5% Tween 80 in water has been used.[7]
-
Multi-component Vehicle: A clear solution can be achieved with a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
-
Cyclodextrin Formulation: A solution can be made using 10% DMSO and 90% (20% SBE-β-CD in Saline).[6]
-
Corn Oil Formulation: A mixture of 10% DMSO and 90% Corn Oil can also be used.[6]
Q5: What are the recommended storage conditions for this compound stock solutions?
To ensure the stability and activity of this compound, stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light, as the compound may be photosensitive.[5]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound solutions.
| Issue | Potential Cause | Recommended Solution(s) |
| Precipitate forms immediately upon adding DMSO stock to aqueous media. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Lower the final working concentration of this compound.- Increase the final percentage of DMSO (ensure it is within the tolerable limit for your cells).- Use a co-solvent or a different formulation if compatible with your experimental setup. |
| The prepared solution becomes cloudy or forms a precipitate over time during incubation. | The compound is slowly coming out of solution due to interactions with media components, temperature fluctuations, or pH changes. | - Prepare the working solution fresh immediately before each experiment.- If using serum-supplemented media, consider reducing the serum concentration if your experimental design allows. |
| The DMSO stock solution appears cloudy or contains crystals. | The stock solution may have been stored improperly, subjected to freeze-thaw cycles, or the DMSO may have absorbed water. | - Gently warm the stock solution in a 37°C water bath and vortex or sonicate to redissolve the compound.- Always use anhydrous, high-purity DMSO for preparing stock solutions.- Ensure proper storage in tightly sealed vials at -20°C or -80°C. |
Data Presentation: Solubility of this compound
The following table summarizes the reported solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Solubility | Molar Equivalent | Source |
| DMSO | ~100 mg/mL | ~279.03 mM | [5] |
| DMSO | 72 mg/mL | 200.89 mM | [8] |
| DMSO (with HCl to pH 2) | 70 mg/mL | 195.32 mM | [5] |
| Chloroform | 30 mg/mL | Not specified | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.43 mg/mL | ≥ 3.99 mM | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.43 mg/mL | ≥ 3.99 mM | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 1.43 mg/mL | ≥ 3.99 mM | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 358.39 g/mol ). For 1 mL of a 10 mM stock solution, you will need 3.58 mg.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the powder in a sterile, light-protected vial.
-
Mixing: Vortex the solution thoroughly until all the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber or foil-wrapped tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
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Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warming: Pre-warm the cell culture medium or assay buffer to 37°C.
-
Dilution: Perform a serial dilution to achieve the final desired concentration. For example, to make a 10 µM working solution with a final DMSO concentration of 0.1%, you can add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed medium. Add the stock solution dropwise while gently mixing.
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Immediate Use: Use the freshly prepared working solution immediately for your experiments to minimize the risk of precipitation.
Visualizations
VEGFR-3 Signaling Pathway Inhibition by this compound
Caption: Inhibition of the VEGFR-3 signaling pathway by this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
- 1. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 2. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular controls of lymphatic VEGFR3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Technical Support Center: SAR131675 and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SAR131675 in their experiments. It specifically addresses potential issues and considerations when assessing cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3][4] Its primary mechanism of action is to block the autophosphorylation of VEGFR-3, thereby inhibiting downstream signaling pathways.[5][6] This compound is significantly more selective for VEGFR-3 over VEGFR-1 and VEGFR-2.[2][3]
Q2: Does this compound directly impact the viability of all cell types?
No, this compound is generally not considered a broadly cytotoxic or cytostatic agent.[5][7] Studies have shown that it does not significantly inhibit the proliferation of a wide range of tumor cell lines at concentrations up to 10 μmol/L.[5][7] However, it does exhibit specific effects on certain cell types:
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Lymphatic Endothelial Cells: this compound potently inhibits the survival and proliferation of primary human lymphatic endothelial cells (LECs) that are stimulated by the VEGFR-3 ligands, VEGFC and VEGFD.[2][5]
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Human Umbilical Vein Endothelial Cells (HUVECs): In HUVECs, this compound has been shown to inhibit cell viability and induce apoptosis in a dose-dependent manner through a mitochondria-dependent pathway.[8]
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Ovarian Cancer Cells: this compound has demonstrated anticancer activity by inhibiting proliferation and promoting apoptosis in ovarian cancer cells.[9]
Q3: Which signaling pathways are affected by this compound?
This compound primarily inhibits the VEGFR-3 signaling pathway. Upon binding of its ligands (VEGF-C or VEGF-D), VEGFR-3 dimerizes and autophosphorylates, initiating downstream signaling. This compound blocks this autophosphorylation. Downstream effectors of this pathway that are inhibited by this compound include ERK1/2 and AKT.[5][9]
Q4: Are there any known issues with using common cell viability assays in the presence of this compound?
Currently, there is no direct evidence in the reviewed literature to suggest that this compound chemically interferes with the reagents of common cell viability assays like MTT, XTT, or luminescent ATP-based assays (e.g., CellTiter-Glo). However, indirect effects related to the biological activity of this compound on specific cell types should be carefully considered when interpreting results. For instance, since this compound can affect mitochondrial function in certain cells, this could theoretically influence the readout of tetrazolium-based assays like MTT, which rely on mitochondrial reductase activity.[8][10]
Troubleshooting Guide
Issue 1: Unexpected Decrease in Cell Viability in a Non-Endothelial Cell Line
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Possible Cause 1: Off-target effects at high concentrations. While selective, at very high concentrations, this compound might have off-target activities.
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Troubleshooting Step: Perform a dose-response experiment over a wide range of concentrations to determine if the effect is dose-dependent. Compare the effective concentration to the known IC50 for VEGFR-3 inhibition.
-
-
Possible Cause 2: Cell line expresses functional VEGFR-3. Some non-endothelial cells, including certain tumor cells and immune cells, can express VEGFR-3.[11][12]
-
Troubleshooting Step: Verify VEGFR-3 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.
-
-
Possible Cause 3: Indirect effects on cell culture. this compound could be affecting a subpopulation of cells that provide critical support to the cells of interest.
-
Troubleshooting Step: Analyze the culture for any observable changes in morphology or the presence of different cell populations.
-
Issue 2: Discrepancy Between Different Viability Assays (e.g., MTT vs. a Luminescent Assay)
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Possible Cause: Assay-specific cellular interference. Tetrazolium-based assays like MTT measure mitochondrial reductase activity, while luminescent assays like CellTiter-Glo measure ATP levels. This compound has been shown to induce mitochondrial dysfunction in HUVECs.[8] This could lead to a decrease in MTT signal that is not directly proportional to cell number if ATP levels are initially maintained.
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Troubleshooting Step 1: Use a viability assay that relies on a different principle, such as a membrane integrity assay (e.g., trypan blue exclusion or a fluorescent live/dead stain), to confirm the results.
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Troubleshooting Step 2: If using an MTT assay with cells known to undergo metabolic changes in response to this compound, consider validating the results with an endpoint that directly counts cells or measures ATP.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Cell Type/Assay Condition | IC50 Value | Reference |
| VEGFR-3 Tyrosine Kinase | Cell-free assay | 23 nM | [1][2] |
| VEGFR-3 Autophosphorylation | HEK cells | 30-50 nM | [5] |
| VEGFR-2 Autophosphorylation | PAEC cells | 239 nM | [2] |
| VEGFC-induced Lymphatic Cell Survival | HLMVEC | 14 nM | [5] |
| VEGFD-induced Lymphatic Cell Survival | HLMVEC | 17 nM | [5] |
| VEGFA-induced Survival | HLMVEC | 664 nM | [5] |
| VEGFC-induced Erk Phosphorylation | HLMVEC | ~30 nM | [5] |
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for assessing the effect of this compound on cell viability.
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Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a density appropriate for your cell line and incubate overnight.
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Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only wells as a negative control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
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Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
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Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.[13][14][15] Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a standard method for assessing cell viability through mitochondrial reductase activity.
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Cell Seeding and Treatment: Follow steps 1-3 from the CellTiter-Glo® protocol, using a clear 96-well plate.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Gently pipette to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Data Analysis: The absorbance is directly proportional to the amount of formazan, which is an indicator of the number of metabolically active cells.[10][16] Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound inhibits VEGFR-3 signaling pathway.
Caption: Troubleshooting unexpected cell viability results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. altmeyers.org [altmeyers.org]
- 4. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. physiciansweekly.com [physiciansweekly.com]
- 10. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 11. Specific Inhibition of the VEGFR-3 Tyrosine Kinase by this compound Reduces Peripheral and Tumor Associated Immunosuppressive Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 15. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 16. ceji.termedia.pl [ceji.termedia.pl]
Technical Support Center: Mitigating Metabolic Liabilities of SAR131675 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential metabolic liabilities of SAR131675 analogs. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic hotspots on the this compound scaffold?
A1: Based on the chemical structure of this compound, (R)-2-amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyride-3-carboxamide), several positions are susceptible to metabolic modification. These "hotspots" include:
-
N-dealkylation: The N-ethyl group at position 1 of the naphthyridine ring is a potential site for N-dealkylation.
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O-demethylation: The methoxy group on the side chain is a likely site for O-demethylation.
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Oxidation: The methyl groups, particularly the one attached to the tertiary alcohol and the N-methyl group of the carboxamide, are susceptible to oxidation.
-
Hydroxylation: The aromatic 1,8-naphthyridine ring system can undergo aromatic hydroxylation.
-
Glucuronidation: The secondary hydroxyl group in the side chain is a prime candidate for Phase II conjugation with glucuronic acid.
-
Amide Hydrolysis: The carboxamide linkage could be subject to hydrolysis.
Q2: My this compound analog shows high clearance in human liver microsomes. What are the first steps to investigate this?
A2: High clearance in human liver microsomes (HLM) suggests rapid Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. To investigate this, you should:
-
Perform a metabolite identification study: Use LC-MS/MS to identify the major metabolites formed in HLM. This will pinpoint the primary metabolic pathways.
-
Conduct a CYP reaction phenotyping study: Incubate your analog with a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) to identify the specific CYPs responsible for its metabolism.
-
Determine the intrinsic clearance (Clint): Quantify the rate of disappearance of the parent compound in HLM to get a baseline measure of metabolic stability.
Q3: How can I block a specific metabolic pathway that is leading to rapid clearance of my analog?
A3: Once a metabolic hotspot is identified, several medicinal chemistry strategies can be employed to block or slow down the metabolic pathway:
-
Deuteration: Replacing a hydrogen atom with a deuterium atom at the site of metabolism can slow down the rate of CYP-mediated bond cleavage (the kinetic isotope effect).
-
Fluorination: Introducing a fluorine atom at or near the metabolic hotspot can block metabolism by increasing the strength of the C-H bond or by sterically hindering enzyme access.
-
Bioisosteric Replacement: Replace the metabolically labile group with a bioisostere that is more resistant to metabolism while maintaining the desired pharmacological activity. For example, replacing a metabolically susceptible methyl group with a trifluoromethyl or cyclopropyl group.
Q4: My analog is forming a reactive metabolite. What are the potential structural alerts in this compound and how can I mitigate this risk?
A4: The formation of reactive metabolites is a significant safety concern. Potential structural alerts in the this compound scaffold that could lead to reactive metabolite formation include the terminal alkyne and the electron-rich naphthyridine ring.
To mitigate this risk:
-
Reactive Metabolite Trapping: Conduct in vitro experiments using trapping agents like glutathione (GSH) or cyanide to capture and identify reactive intermediates.
-
Structural Modification: Modify the potential structural alert. For instance, the terminal alkyne could be replaced with a less reactive group. However, this must be balanced with maintaining the desired activity.
Troubleshooting Guides
Issue 1: Poor In Vitro Metabolic Stability
| Symptom | Possible Cause | Troubleshooting Steps |
| High intrinsic clearance (Clint) in HLM or hepatocytes. | Rapid metabolism by CYP enzymes. | 1. Perform metabolite identification to locate the metabolic hotspot(s). 2. Conduct CYP reaction phenotyping to identify the responsible CYP isozymes. 3. Synthesize analogs with modifications at the hotspot to block metabolism (e.g., deuteration, fluorination). |
| Discrepancy between HLM and hepatocyte stability. | Significant involvement of Phase II metabolism or non-CYP enzymes. | 1. Analyze hepatocyte incubations for conjugated metabolites (e.g., glucuronides, sulfates). 2. Investigate the role of other enzyme systems like UGTs, SULTs, or AOX. |
| Poor recovery of the compound from the incubation. | Non-specific binding to labware or protein. | 1. Use low-binding plates and tubes. 2. Include a control incubation without NADPH to assess non-metabolic loss. 3. Quantify the compound in the supernatant and pellet after protein precipitation. |
Issue 2: Suspected Reactive Metabolite Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| Time-dependent inhibition of CYP enzymes. | Formation of a reactive metabolite that covalently binds to the CYP enzyme. | 1. Conduct a formal time-dependent inhibition (TDI) assay. 2. Perform reactive metabolite trapping studies with glutathione (GSH) to detect GSH adducts. |
| Observation of unexpected adducts in mass spectrometry. | Covalent binding of a reactive metabolite to microsomal proteins. | 1. Perform covalent binding studies using radiolabeled compound and HLM. 2. Analyze for adducts with other nucleophiles like N-acetylcysteine. |
| In vivo toxicity not predicted by in vitro pharmacology. | Bioactivation to a toxic metabolite. | 1. Re-evaluate the in vitro metabolism in different systems (e.g., S9 fractions, different species). 2. Consider the potential for non-CYP mediated bioactivation. |
Quantitative Data Summary
The following tables provide illustrative data for a hypothetical series of this compound analogs to demonstrate how metabolic stability data can be presented.
Table 1: In Vitro Metabolic Stability of this compound Analogs in Human Liver Microsomes
| Compound | t½ (min) | Clint (µL/min/mg protein) | Major Metabolite(s) Identified |
| This compound | 15 | 46.2 | M1 (N-de-ethyl), M2 (O-desmethyl) |
| Analog A | 45 | 15.4 | M2 (O-desmethyl) |
| Analog B | > 120 | < 5.8 | Minor oxidative metabolites |
| Analog C | 25 | 27.7 | M3 (Aromatic hydroxylation) |
Table 2: CYP Reaction Phenotyping for this compound
| CYP Isozyme | % Metabolism of this compound |
| CYP3A4 | 75% |
| CYP2D6 | 15% |
| CYP2C9 | 5% |
| CYP2C19 | < 5% |
| CYP1A2 | < 5% |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
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Prepare Incubation Mixture: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add pre-warmed NADPH solution (final concentration 1 mM) to initiate the metabolic reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quench solution (e.g., ice-cold acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (0.693/t½) * (incubation volume / protein amount)).
Protocol 2: Reactive Metabolite Trapping with Glutathione (GSH)
-
Incubation Setup: Prepare an incubation mixture containing human liver microsomes (1 mg/mL), the test compound (10 µM), and glutathione (GSH, 5 mM) in phosphate buffer (pH 7.4).
-
Reaction Initiation: Initiate the reaction by adding NADPH (1 mM).
-
Incubation: Incubate at 37°C for 60 minutes.
-
Quenching and Protein Precipitation: Stop the reaction with ice-cold acetonitrile.
-
Sample Preparation: Centrifuge to remove protein. Evaporate the supernatant to dryness and reconstitute in a suitable mobile phase.
-
LC-MS/MS Analysis: Analyze the sample using high-resolution mass spectrometry to search for the expected mass of the GSH adduct (mass of parent compound + 305.068 Da).
-
Data Interpretation: The presence of a peak corresponding to the GSH adduct confirms the formation of a reactive metabolite.
Visualizations
Caption: Workflow for identifying and mitigating metabolic liabilities.
Caption: General metabolic pathways for xenobiotics.
Technical Support Center: Investigating the Metabolic Impact of SAR131675
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the study of SAR131675, particularly in the context of cellular glucose metabolism. While this compound is a potent and selective VEGFR-3 inhibitor, its development was halted due to undisclosed adverse metabolic effects, making a thorough understanding of its potential off-target impacts crucial for any research application.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective tyrosine kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3).[1] It competitively inhibits the binding of its ligands, VEGF-C and VEGF-D, thereby blocking the downstream signaling pathways involved in lymphangiogenesis (the formation of lymphatic vessels).[1]
Q2: Is there direct evidence of this compound impacting glucose metabolism in cell lines?
A2: Currently, there is no direct published evidence detailing a primary role for this compound in regulating glucose uptake, glycolysis, or insulin signaling pathways. However, its preclinical development was terminated due to "adverse metabolic effects," the specifics of which have not been publicly detailed.[2]
Q3: In what context has this compound been studied in relation to metabolic disease?
A3: this compound has been investigated in models of diabetic nephropathy, a complication of diabetes. In these studies, it was shown to ameliorate kidney damage by reducing inflammation and lymphangiogenesis in high-glucose and high-lipid (palmitate) conditions.[3][4] Notably, in a db/db mouse model of type 2 diabetes, this compound treatment did not significantly alter blood glucose levels.[3][4]
Q4: Could this compound indirectly affect glucose metabolism?
A4: Yes, it is plausible. The VEGFR-3 signaling pathway can interact with key metabolic signaling nodes. For instance, VEGFR-3 activation can lead to the activation of the PI3K/Akt pathway, which is a central pathway in insulin-stimulated glucose uptake. While this compound inhibits VEGFR-3, the potential for off-target effects or complex crosstalk with metabolic pathways exists and warrants investigation.
Troubleshooting Guides for Glucose Metabolism Assays
When investigating the potential metabolic effects of this compound, researchers may encounter various issues with standard glucose metabolism assays. The following tables provide troubleshooting for common problems.
Table 1: Troubleshooting Low or No Glucose Uptake Signal
| Potential Cause | Recommended Solution |
| Inactive Compound | Verify the integrity and activity of this compound. Use a positive control for VEGFR-3 inhibition to ensure the experimental setup is working. |
| Cell Line Insensitivity | The cell line used may not express sufficient levels of VEGFR-3 or may not have a metabolic phenotype that is sensitive to VEGFR-3 inhibition. Confirm VEGFR-3 expression via Western Blot or qPCR. |
| Suboptimal Assay Conditions | Optimize incubation times, glucose concentration, and cell density. Ensure that the glucose starvation step is adequate to reduce basal glucose uptake. |
| Incorrect Reagent Preparation | Prepare fresh reagents and buffers for each experiment. Ensure accurate dilution of stock solutions. |
Table 2: Troubleshooting High Background or Variability in Glucose Uptake Assays
| Potential Cause | Recommended Solution |
| Incomplete Washing | Ensure thorough and consistent washing of cells to remove all extracellular labeled glucose before lysis and measurement. This is a common source of high background. |
| Inconsistent Cell Seeding | Use a cell counter to ensure uniform cell numbers across all wells. Normalize glucose uptake data to protein concentration per well to account for minor variations in cell number. |
| High Basal Glucose Uptake | The cell line may have a high basal rate of glucose uptake. Increase the duration of the serum/glucose starvation period before the assay. |
| Contamination | Check for microbial contamination, which can consume glucose and affect results. |
Experimental Protocols
Protocol 1: 2-Deoxy-D-[³H]-Glucose Uptake Assay
This protocol provides a method for measuring the rate of glucose uptake in adherent cell cultures.
Materials:
-
Cell line of interest cultured in 24-well plates
-
This compound (and vehicle control, e.g., DMSO)
-
Krebs-Ringer-HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 20 mM HEPES, 2.5 mM MgSO₄, 1 mM CaCl₂, pH 7.4)
-
2-Deoxy-D-[³H]-glucose ([³H]-2DG)
-
Unlabeled 2-deoxy-D-glucose (2DG)
-
0.5 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 24-well plates to achieve 80-90% confluency on the day of the experiment.
-
Serum Starvation: Wash cells twice with warm PBS, then incubate in serum-free medium for 2-4 hours.
-
Pre-treatment: Wash cells twice with KRH buffer. Incubate with KRH buffer containing this compound or vehicle for the desired time (e.g., 1 hour).
-
Glucose Uptake: Add KRH buffer containing [³H]-2DG (final concentration ~0.5 µCi/mL) and unlabeled 2DG (to the desired final concentration, e.g., 100 µM). Incubate for 10 minutes at 37°C.
-
Termination: Stop the uptake by rapidly aspirating the glucose solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells in 0.5 M NaOH.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Normalization: Use a parallel set of wells to determine protein concentration (e.g., via BCA assay) and normalize the cpm values to protein content.
Protocol 2: Fluorescent 2-NBDG Glucose Uptake Assay
This protocol uses a fluorescent glucose analog, 2-NBDG, for analysis by fluorescence microscopy or a plate reader.
Materials:
-
Cell line of interest cultured in 96-well black, clear-bottom plates
-
This compound (and vehicle control)
-
Glucose-free DMEM
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
PBS
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency.
-
Glucose Starvation: Wash cells twice with warm PBS, then incubate in glucose-free DMEM for 1-2 hours.
-
Pre-treatment: Replace the starvation medium with glucose-free DMEM containing this compound or vehicle for the desired time.
-
Glucose Uptake: Add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes at 37°C.
-
Termination: Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS.
-
Detection: Add PBS to the wells and measure the fluorescence using a plate reader (Excitation/Emission ~485/535 nm) or visualize using a fluorescence microscope.
Signaling Pathways and Workflows
The following diagrams illustrate the known signaling pathway of this compound and a general workflow for investigating its effects on glucose uptake.
Caption: Mechanism of this compound action on the VEGFR-3 pathway.
Caption: Experimental workflow for a glucose uptake assay.
Caption: Simplified insulin signaling pathway for GLUT4 translocation.
References
- 1. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor this compound ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor this compound ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: SAR131675 vs. Sunitinib in Renal Cancer Models
A comparative analysis of the selective VEGFR-3 inhibitor, SAR131675, and the multi-targeted tyrosine kinase inhibitor, sunitinib, reveals distinct mechanistic approaches to cancer therapy. While sunitinib is an established treatment for renal cell carcinoma (RCC), preclinical data for this compound in this specific malignancy is not publicly available. This guide provides an objective comparison based on existing preclinical data in relevant cancer models to inform researchers and drug development professionals.
Sunitinib, a multi-targeted inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit, has demonstrated significant anti-angiogenic and anti-tumor effects in various preclinical cancer models, leading to its approval for the treatment of RCC.[1] In contrast, this compound is a potent and highly selective inhibitor of VEGFR-3, a key mediator of lymphangiogenesis.[2] Preclinical studies have highlighted its anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities in several cancer models, although its development was reportedly terminated due to adverse metabolic effects.[2][3]
Mechanism of Action: A Tale of Two Kinase Inhibitors
Sunitinib exerts its therapeutic effect through the inhibition of multiple receptor tyrosine kinases involved in both tumor angiogenesis and direct tumor cell proliferation.[1][4] Its primary targets include VEGFR-1, -2, and -3, and PDGFR-α and -β.[5] This broad-spectrum inhibition disrupts the blood supply to the tumor and can directly induce tumor cell apoptosis.[6][7]
This compound, on the other hand, demonstrates high selectivity for VEGFR-3, with an IC50 of 23 nM.[3] Its activity against VEGFR-2 is moderate, with a VEGFR-3/VEGFR-2 selectivity ratio of approximately 10.[2] The primary mechanism of action for this compound is the inhibition of lymphangiogenesis, the formation of new lymphatic vessels, which is a crucial route for tumor metastasis.[2] It has also been shown to reduce the infiltration of tumor-associated macrophages (TAMs).[2]
Preclinical Efficacy: An Indirect Comparison
Due to the absence of direct comparative studies in a renal cancer model, this section presents efficacy data for each compound in its respective well-characterized preclinical model. For this compound, data from a murine mammary carcinoma model (4T1) is presented, while for sunitinib, data from a human renal cell carcinoma xenograft model (786-O) is used.
Table 1: Comparative Preclinical Efficacy of this compound and Sunitinib
| Parameter | This compound (4T1 Murine Mammary Carcinoma) | Sunitinib (786-O Human Renal Carcinoma Xenograft) |
| Dose | 30 and 100 mg/kg/day | Not explicitly stated in the provided abstracts |
| Tumor Growth Inhibition | Dose-dependent reduction in tumor volume | Slower tumor growth compared to control |
| Metastasis | Significantly reduced lymph node invasion and lung metastasis | Data not available in the provided abstracts |
| Other Effects | Reduced infiltration of Tumor-Associated Macrophages (TAMs) | Increased tumor necrosis |
Note: This is an indirect comparison based on data from different tumor models and studies. Direct comparative studies are needed for a conclusive assessment.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the experimental protocols used in the key studies cited.
This compound in 4T1 Murine Mammary Carcinoma Model
-
Cell Line: 4T1 murine mammary carcinoma cells.
-
Animal Model: Balb/c mice.
-
Tumor Implantation: Not explicitly stated.
-
Treatment: this compound administered at 30 and 100 mg/kg/day.
-
Efficacy Endpoints: Tumor volume monitoring, quantification of murine VEGFR-3 levels in tumor lysates, and quantification of osteopontin levels in lymph nodes.[8]
Sunitinib in 786-O Human Renal Carcinoma Xenograft Model
-
Cell Line: 786-O human renal cell carcinoma cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of 786-O cells.
-
Treatment: Sunitinib administered orally once daily for four weeks.
-
Efficacy Endpoints: Tumor growth kinetics, tissue necrosis, microvascular density, and circulating VEGF levels.[4]
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways targeted by each compound and the experimental workflows provide a clearer understanding of their mechanisms and the studies conducted.
Caption: this compound signaling pathway.
Caption: Sunitinib signaling pathway.
Caption: General xenograft workflow.
Conclusion
This compound and sunitinib represent two distinct strategies for targeting tumor growth and metastasis. Sunitinib's broad-spectrum inhibition has established it as a standard of care in RCC. This compound, with its selective inhibition of VEGFR-3, offers a more targeted approach focused on blocking lymphangiogenesis. The preclinical data, while not directly comparable, highlight the potential of both mechanisms. Further research, including direct comparative studies in renal cancer models, would be necessary to fully elucidate the relative efficacy and potential synergistic effects of these two agents. The termination of this compound's development underscores the importance of considering the complete preclinical profile, including potential toxicities, in the drug development process.
References
- 1. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy and safety of sunitinib vs sorafenib in renal cell carcinoma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics [frontiersin.org]
- 4. Sunitinib combined with angiotensin-2 type-1 receptor antagonists induces more necrosis: a murine xenograft model of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Preclinical Head-to-Head: SAR131675 vs. Sorafenib in Cancer Models
In the landscape of targeted cancer therapies, receptor tyrosine kinase inhibitors have established a significant role. This guide provides a preclinical comparison of two such inhibitors, SAR131675 and sorafenib, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative studies are limited, this document synthesizes individual preclinical findings to offer an objective overview of their mechanisms, efficacy, and the experimental designs used to evaluate them.
Executive Summary
This compound is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key mediator of lymphangiogenesis. Its preclinical profile suggests a primary role in inhibiting the formation of lymphatic vessels, thereby potentially impacting tumor metastasis. Sorafenib, in contrast, is a multi-kinase inhibitor with a broader target profile, including Raf kinases (BRAF and CRAF) and several receptor tyrosine kinases such as VEGFR-2, VEGFR-3, and Platelet-Derived Growth Factor Receptor (PDGFR). This broader activity allows sorafenib to impact tumor cell proliferation, angiogenesis (blood vessel formation), and apoptosis.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies of this compound and sorafenib.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nmol/L) | Assay Type | Reference |
| This compound | VEGFR-3 | 20 | Tyrosine Kinase Activity Assay | [1] |
| VEGFR-3 | 45 | Autophosphorylation in HEK cells | [1] | |
| VEGFR-2 | ~200 | Tyrosine Kinase Activity Assay | [1] | |
| VEGFR-1 | >1000 | Tyrosine Kinase Activity Assay | [1] | |
| Sorafenib | Raf-1 | 6 | Kinase Assay | |
| B-Raf (wild-type) | 22 | Kinase Assay | ||
| B-Raf (V600E) | 38 | Kinase Assay | ||
| VEGFR-2 | 90 | Kinase Assay | ||
| VEGFR-3 | 20 | Kinase Assay | ||
| PDGFR-β | 57 | Kinase Assay | ||
| c-Kit | 68 | Kinase Assay | ||
| Flt-3 | 58 | Kinase Assay |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Assay Type | Endpoint | IC50 | Reference |
| This compound | Primary Human Lymphatic Cells | Proliferation (VEGFC/D-induced) | Cell Viability | ~20 nmol/L | [1] |
| 30 Tumor and Primary Cell Panel | Proliferation | Cell Viability | No significant activity | [1] | |
| Sorafenib | PLC/PRF/5 (HCC) | Proliferation | Cell Viability | 6.3 µmol/L | |
| HepG2 (HCC) | Proliferation | Cell Viability | 4.5 µmol/L | ||
| ARO (Thyroid) | Proliferation | Cell Viability | 5.8 µmol/L | ||
| DRO (Thyroid) | Proliferation | Cell Viability | 4.9 µmol/L |
Table 3: In Vivo Antitumor Efficacy
| Compound | Tumor Model | Dosing | Outcome | Reference |
| This compound | 4T1 Mammary Carcinoma (Orthotopic) | 100 mg/kg/day | Significant reduction in tumor growth, lymph node invasion, and lung metastasis | [1] |
| RIP1.Tag2 (Pancreatic Neuroendocrine) | 100 mg/kg/day | Potent antitumoral effect | [1] | |
| Sorafenib | PLC/PRF/5 HCC Xenograft | 10-100 mg/kg/day | Dose-dependent tumor growth inhibition | |
| DRO Thyroid Carcinoma (Orthotopic) | 40 mg/kg | 63% tumor growth inhibition | [2] | |
| DRO Thyroid Carcinoma (Orthotopic) | 80 mg/kg | 93% tumor growth inhibition | [2] |
Signaling Pathway Diagrams
The distinct mechanisms of action of this compound and sorafenib are visualized in the following signaling pathway diagrams.
Caption: this compound signaling pathway.
References
A Head-to-Head Comparison of SAR131675 and Axitinib in VEGFR-3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) remains a cornerstone of anti-angiogenic and anti-lymphangiogenic strategies. Among the members of the VEGFR family, VEGFR-3 has emerged as a critical mediator of lymphangiogenesis, the formation of new lymphatic vessels, which plays a significant role in tumor metastasis. This guide provides a detailed, data-driven comparison of two prominent tyrosine kinase inhibitors, SAR131675 and axitinib, with a specific focus on their inhibitory activity against VEGFR-3.
At a Glance: Potency and Selectivity
This compound is characterized as a potent and highly selective inhibitor of VEGFR-3, demonstrating significantly less activity against other VEGFR isoforms and a broad panel of other kinases.[1][2][3] In contrast, axitinib is a potent inhibitor of VEGFR-1, -2, and -3, with additional activity against other tyrosine kinases such as platelet-derived growth factor receptor (PDGFR) and c-Kit.[4][5][6] This fundamental difference in their selectivity profiles dictates their potential therapeutic applications and off-target effects.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and axitinib against various kinases, providing a clear quantitative comparison of their potency and selectivity.
| Kinase Target | This compound IC50 (nM) | Axitinib IC50 (nM) |
| VEGFR-3 | 20 - 23 [1][7][8] | 0.1 - 0.3 [5][6][9] |
| VEGFR-2 | ~230 - 280[7][10] | 0.2[6][9] |
| VEGFR-1 | >1000[7] | 0.1[6] |
| PDGFRβ | - | 1.6[11] |
| c-Kit | - | 1.7[6] |
Data compiled from multiple preclinical studies. The exact IC50 values may vary depending on the specific assay conditions.
Mechanism of Action: A Visual Representation
Both this compound and axitinib exert their effects by inhibiting the tyrosine kinase activity of VEGFR-3, thereby blocking downstream signaling pathways involved in lymphatic endothelial cell proliferation, migration, and survival.
Caption: VEGFR-3 signaling pathway and points of inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol outlines a typical method for determining the IC50 values of kinase inhibitors like this compound and axitinib.
-
Plate Preparation: 96-well plates are coated with a substrate for the kinase, such as poly(Glu, Tyr).
-
Compound Dilution: The test compounds (this compound or axitinib) are serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: Recombinant human VEGFR-3 kinase is added to the wells along with a kinase buffer and the diluted test compounds or a vehicle control (DMSO).
-
ATP Initiation: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically kept near its Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring ATP depletion using a luminescence-based assay (e.g., ADP-Glo™).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
In Vivo Tumor Xenograft Model (Representative Protocol)
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound and axitinib in a mouse model.
-
Cell Culture: Human cancer cells known to express VEGFR-3 are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of the cancer cells is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to treatment groups (vehicle control, this compound, or axitinib).
-
Drug Administration: The test compounds are administered to the mice, typically via oral gavage, at predetermined doses and schedules.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specific treatment duration.
-
Analysis: At the end of the study, tumors are excised, and further analyses can be performed, such as immunohistochemistry to assess microvessel density, lymphangiogenesis, and apoptosis.
Selectivity Profile: A Comparative View
The differing selectivity profiles of this compound and axitinib are a key consideration for their therapeutic use. While this compound's high selectivity for VEGFR-3 may translate to a more targeted anti-lymphangiogenic effect with potentially fewer off-target side effects, axitinib's broader spectrum of activity against VEGFR-1, -2, and -3 suggests a more potent anti-angiogenic and anti-lymphangiogenic profile, which may be beneficial in tumors where multiple VEGFRs are implicated.[1][2][4][6]
Caption: Logical comparison of inhibitor selectivity profiles.
Conclusion
Both this compound and axitinib are potent inhibitors of VEGFR-3, a key driver of lymphangiogenesis. This compound distinguishes itself with its high selectivity for VEGFR-3, suggesting a more focused therapeutic approach targeting lymphangiogenesis. Axitinib, on the other hand, offers a broader inhibition of the VEGFR family, providing a potent dual anti-angiogenic and anti-lymphangiogenic activity. The choice between these inhibitors in a research or clinical setting will depend on the specific biological question being addressed and the desired therapeutic outcome, with considerations for both on-target efficacy and potential off-target effects. This guide provides the foundational data and experimental context to inform such decisions.
References
- 1. Molecular controls of lymphatic VEGFR3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of SAR131675 and Other VEGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of SAR131675, a potent and highly selective VEGFR-3 inhibitor, with other established vascular endothelial growth factor receptor (VEGFR) inhibitors, including the multi-targeted kinase inhibitors sunitinib and sorafenib, and the selective VEGFR inhibitor axitinib. The information herein is compiled from various preclinical studies to aid researchers in evaluating these compounds for further investigation.
Introduction to this compound
This compound is a novel tyrosine kinase inhibitor with high affinity and selectivity for VEGFR-3.[1][2] The VEGFR-3 signaling pathway is a crucial mediator of lymphangiogenesis, the formation of new lymphatic vessels, which is implicated in tumor metastasis.[3] By selectively targeting VEGFR-3, this compound presents a distinct mechanistic approach compared to broader-spectrum VEGFR inhibitors. This guide will delve into its performance against other inhibitors, supported by available preclinical data.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to sunitinib, sorafenib, and axitinib.
Disclaimer: The data presented below is compiled from multiple independent studies. Direct head-to-head comparative studies under identical experimental conditions for all compounds are limited. Therefore, these values should be interpreted with caution and are intended to provide a relative measure of potency and efficacy.
Table 1: In Vitro Kinase Inhibition (IC50 nM)
| Inhibitor | VEGFR-1 | VEGFR-2 | VEGFR-3 | Reference |
| This compound | >1000 | ~280 | 20-45 | [1] |
| Sunitinib | 64 | 14 | 10-30 | |
| Sorafenib | 13 | 90 | 20 | [4] |
| Axitinib | 0.1 | 0.2 | 0.1-0.3 | [5] |
Table 2: In Vivo Anti-Tumor Efficacy
| Inhibitor | Tumor Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 4T1 Mammary Carcinoma (Orthotopic) | 100 mg/kg/day, oral | ~50% | |
| RIP1-Tag2 Pancreatic Neuroendocrine Tumor | 100 mg/kg/day, oral | 62% reduction in tumor burden | ||
| Sunitinib | 4T1 Mammary Carcinoma (Orthotopic) | Not specified in direct comparison | More efficient in reducing tumor growth than this compound | |
| Sorafenib | HCC-PDX | 30 mg/kg, oral, once daily | Significant TGI in 7/10 models | |
| Axitinib | A549 Lung Carcinoma (Orthotopic) | Not specified | Significant decrease in tumor nodule size | [6] |
| U87 Glioblastoma (Orthotopic) | Not specified | Significantly prolonged survival | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
VEGFR Kinase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified VEGFR kinases.
Methodology:
-
Recombinant human VEGFR-1, VEGFR-2, and VEGFR-3 tyrosine kinase domains are used.
-
The assay is typically performed in a 96-well plate format.
-
A solution containing the respective kinase, a phosphate donor (ATP), and a substrate (e.g., a synthetic peptide) is prepared in a kinase reaction buffer.
-
The test compound (e.g., this compound) is serially diluted and added to the wells. A control group with vehicle (DMSO) is included.
-
The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The amount of phosphorylated substrate is quantified using various methods, such as radiolabeling with ³³P-ATP followed by scintillation counting, or by using a phosphospecific antibody in an ELISA-based format.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Endothelial Cell Proliferation Assay
Objective: To assess the cytostatic effect of VEGFR inhibitors on the proliferation of endothelial cells.
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Cells are seeded in 96-well plates in a growth medium supplemented with serum and growth factors.
-
After cell attachment, the medium is replaced with a low-serum medium to induce a quiescent state.
-
The cells are then stimulated with a pro-angiogenic factor, typically VEGF-A (for VEGFR-2 mediated proliferation) or VEGF-C (for VEGFR-3 mediated proliferation).
-
The test compounds are added at various concentrations.
-
After a defined incubation period (e.g., 72 hours), cell proliferation is measured using methods such as:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
The IC50 value is determined by analyzing the dose-response relationship.
Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a VEGFR inhibitor in a living organism.
Methodology:
-
Cell Line and Animal Model: A human tumor cell line (e.g., 4T1, A549, U87) is selected. Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of tumor cells are injected subcutaneously or orthotopically (into the organ of origin) into the mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²)/2 is commonly used to estimate tumor volume. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration.
-
Data Analysis: The Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Further analysis can include immunohistochemical staining of tumor sections for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).
Visualizations
VEGFR Signaling Pathway
Caption: Simplified VEGFR signaling pathway and points of inhibition.
Experimental Workflow for In Vivo Efficacy
Caption: General workflow for a tumor xenograft model.
Comparative Logic of VEGFR Inhibitors
Caption: Classification of compared VEGFR inhibitors.
References
- 1. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleck.co.jp [selleck.co.jp]
- 5. selleckchem.com [selleckchem.com]
- 6. Axitinib Improves Radiotherapy in Murine Xenograft Lung Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
SAR131675: A Comparative Analysis of Kinase Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), against other notable kinase inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
Introduction to this compound
This compound is a small molecule inhibitor that has demonstrated high affinity and selectivity for VEGFR-3, a key receptor tyrosine kinase involved in lymphangiogenesis.[1][2][3] Its mechanism of action involves competing with ATP for the binding site in the kinase domain, thereby inhibiting the autophosphorylation and activation of the receptor.[4][5] This targeted inhibition of VEGFR-3 signaling makes this compound a valuable tool for studying the roles of lymphangiogenesis in various physiological and pathological processes, including tumor metastasis.[1][3]
Comparative Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical determinant of its potential for both efficacy and off-target effects. This compound has been shown to be highly selective for VEGFR-3.
Biochemical Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of this compound against the VEGFR family and provides a comparison with other well-known multi-kinase inhibitors.
| Kinase Target | This compound IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR-3 | 23 [6][7] | 10 |
| VEGFR-2 | 235[6] | 14 |
| VEGFR-1 | >3000[6] | 64 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data presented is from cell-free biochemical assays.
As the data indicates, this compound is approximately 10-fold more selective for VEGFR-3 over VEGFR-2 and shows minimal activity against VEGFR-1.[6][7] In contrast, Sunitinib, a multi-kinase inhibitor, demonstrates potent inhibition of all three VEGFRs.
Cellular Autophosphorylation Inhibition
The inhibitory activity of this compound has also been assessed in cellular assays by measuring the inhibition of receptor autophosphorylation.
| Cellular Target | This compound IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR-3 | 45 [1][3][4] | 10-30 |
| VEGFR-2 | 280[6] | Not explicitly stated |
| VEGFR-1 | ~1000[8] | Not explicitly stated |
IC50 values represent the concentration of the inhibitor required to reduce the ligand-induced autophosphorylation of the receptor by 50% in cells.
The cellular data corroborates the biochemical findings, demonstrating the potent and selective inhibition of VEGFR-3 by this compound in a more physiologically relevant context.
Broader Kinase Selectivity
This compound has been profiled against a large panel of kinases and has demonstrated a high degree of selectivity. It was found to be largely inactive against a panel of 65 kinases, distinguishing it from many multi-kinase inhibitors that exhibit broader activity.[1][3][4] This high selectivity suggests a lower potential for off-target effects mediated by the inhibition of other kinases.
Experimental Protocols
The following are descriptions of the key experimental methodologies used to determine the kinase selectivity of this compound.
Biochemical Tyrosine Kinase Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Plate Preparation: Multiwell plates are coated with a synthetic polymer substrate, poly-Glu-Tyr (4:1).
-
Reaction Mixture: The reaction is conducted in a kinase buffer (e.g., 50 mmol/L HEPES buffer, pH 7.4, 20 mmol/L MgCl₂, 0.1 mmol/L MnCl₂, and 0.2 mmol/L Na₃VO₄).
-
Inhibitor Addition: this compound or other test compounds are added to the wells at various concentrations. A control with DMSO is also included.
-
Enzyme and ATP: The purified recombinant kinase (e.g., rh-VEGFR-3) and ATP are added to initiate the reaction. The concentration of ATP is typically kept near its Km value for the specific kinase.
-
Incubation: The plate is incubated to allow for the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified using an ELISA-based method with an anti-phosphotyrosine antibody conjugated to an enzyme for signal generation.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Receptor Autophosphorylation Assay
This assay measures the ability of an inhibitor to block the ligand-induced autophosphorylation of a receptor in a cellular environment.
-
Cell Culture: Cells engineered to overexpress the target receptor (e.g., HEK cells expressing VEGFR-3) are cultured in appropriate media.
-
Serum Starvation: Prior to the experiment, cells are serum-starved to reduce basal receptor activation.
-
Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the inhibitor.
-
Ligand Stimulation: The specific ligand (e.g., VEGFC for VEGFR-3) is added to stimulate receptor dimerization and autophosphorylation.
-
Cell Lysis: The cells are lysed to extract cellular proteins.
-
Quantification of Phosphorylation: The level of phosphorylated receptor is determined by an ELISA-based assay using a capture antibody for the total receptor and a detection antibody specific for the phosphorylated form.
-
Data Analysis: IC50 values are determined by analyzing the dose-response curve of inhibitor concentration versus the level of receptor phosphorylation.
Signaling Pathway and Experimental Workflow Visualization
To further illustrate the context of this compound's activity, the following diagrams, generated using Graphviz, depict the VEGFR-3 signaling pathway and a typical experimental workflow for kinase inhibition assays.
Caption: VEGFR-3 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for a biochemical kinase inhibition assay.
Conclusion
This compound is a potent and highly selective inhibitor of VEGFR-3. Its selectivity profile, characterized by strong inhibition of VEGFR-3 and significantly weaker activity against VEGFR-1, VEGFR-2, and a broader panel of kinases, makes it a valuable research tool for dissecting the specific roles of VEGFR-3 in health and disease. This high selectivity also suggests a potentially favorable therapeutic window with a reduced likelihood of off-target effects compared to less selective multi-kinase inhibitors. The data and protocols presented in this guide provide a foundation for researchers to objectively evaluate this compound for their specific research applications.
References
- 1. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Dysregulation of Lymphatic Endothelial VEGFR3 Signaling in Disease [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Anti-Metastatic Efficacy of SAR131675 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-metastatic effects of SAR131675 across various preclinical models, supported by experimental data. This compound is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase, a key player in lymphangiogenesis and tumor metastasis.[1][2][3][4] This document summarizes its performance, details the experimental methodologies used for its validation, and visualizes its mechanism of action and experimental workflows.
Data Presentation: Performance of this compound
The anti-metastatic and anti-tumoral activity of this compound has been evaluated in a range of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Type/Target | Ligand/Stimulus | IC50 Value | Reference |
| Kinase Activity | Recombinant Human VEGFR-3 | - | ~20 nM | [2][5] |
| Autophosphorylation | HEK cells overexpressing VEGFR-3 | - | 45 nM | [1][2][4] |
| Cell Proliferation/Survival | Primary Human Lymphatic Cells | VEGFC | ~14-20 nM | [1][2] |
| Cell Proliferation/Survival | Primary Human Lymphatic Cells | VEGFD | ~17-20 nM | [1][2] |
| Cell Proliferation/Survival | Primary Human Lymphatic Cells | VEGFA | 664 nM | [1] |
| Cell Migration | Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | VEGFC | < 30 nM | [1] |
| Cell Migration | Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | VEGFA | ~100 nM | [1] |
Table 2: In Vivo Anti-Tumor and Anti-Metastatic Activity of this compound
| Model | Cancer Type | Treatment | Key Findings | Reference |
| 4T1 Orthotopic Model | Mammary Carcinoma | 30 mg/kg/day | 24% reduction in tumor volume | [1] |
| 100 mg/kg/day | 50% reduction in tumor volume; 28% reduction in lung metastases; 56% reduction in lymph node osteopontin | [1] | ||
| 4T1 Preoperative Model | Mammary Carcinoma | 100 mg/kg/day | Significant decrease in the number of lung metastases post-tumor resection | [1] |
| RIP1-Tag2 Transgenic Model | Pancreatic Neuroendocrine Tumor | Not specified | Potent anti-tumoral effect | [1][2][4] |
| Colorectal Cancer Liver Metastasis (CLM) Model | Colorectal Cancer | Daily administration | 84% inhibition of tumor growth; Significant reduction in F4/80+ macrophages and CD45+ leukocytes in the liver | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Assays
1. VEGFR-3 Kinase Activity Assay:
-
The kinase activity of recombinant human VEGFR-3 was measured in the presence of 30 μmol/L of ATP and varying concentrations of this compound.
2. Cell Proliferation/Survival Assay:
-
Primary human lymphatic cells were plated in medium containing 0.1% FCS.
-
Cells were stimulated with VEGFC (300 ng/mL), VEGFD (300 ng/mL), VEGFA (10 ng/mL), or bFGF (10 ng/mL) in the presence of increasing concentrations of this compound.
-
Cell viability was assessed to determine the IC50 values.[1]
3. Cell Migration Assay:
-
Human Lymphatic Microvascular Endothelial Cells (HLMVEC) migration was evaluated using Boyden chambers.
-
Cells were stimulated with VEGFA or VEGFC in the presence of varying concentrations of this compound.
-
The number of migrating cells was quantified to determine the IC50 values.[1]
In Vivo Models
1. 4T1 Mammary Carcinoma Orthotopic Model:
-
4T1 mammary carcinoma cells were implanted into the mammary fat pads of mice.
-
Oral treatment with this compound (30 and 100 mg/kg/day) or vehicle was initiated on day 5 post-implantation and continued until day 21.[1]
-
Tumor volume was monitored throughout the study.
-
At the end of the experiment, lymph nodes and lungs were collected to assess metastasis.[1]
2. Colorectal Cancer Liver Metastasis (CLM) Model:
-
Colorectal cancer liver metastasis was induced in mice via intrasplenic injection of cancer cells.
-
Mice were treated daily with this compound.
-
Tumor growth and immune cell infiltration in the liver and tumor tissues were assessed at 10, 16, and 22 days post-tumor induction using stereology, immunohistochemistry (IHC), and flow cytometry.[6]
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound
The primary mechanism of action of this compound is the inhibition of VEGFR-3 signaling. This receptor is activated by its ligands, VEGFC and VEGFD, leading to downstream signaling cascades that promote lymphangiogenesis (the formation of new lymphatic vessels) and the infiltration of tumor-associated macrophages (TAMs).[1][2][5] Both of these processes are critical for tumor metastasis. By blocking the VEGFR-3 tyrosine kinase, this compound inhibits these downstream effects.
Caption: Mechanism of this compound action via VEGFR-3 inhibition.
Experimental Workflow for In Vivo Anti-Metastatic Studies
The following diagram illustrates a typical workflow for evaluating the anti-metastatic potential of a compound like this compound in a preclinical mouse model.
Caption: Workflow for in vivo anti-metastatic compound testing.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
SAR131675: A Comparative Analysis of Cross-Reactivity with Receptor Tyrosine Kinases
For Immediate Release
This guide provides a detailed comparison of the selective VEGFR-3 tyrosine kinase inhibitor, SAR131675, and its cross-reactivity with other receptor tyrosine kinases (RTKs). Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, experimental protocols, and pathway visualizations to offer an objective assessment of this compound's selectivity profile.
Executive Summary
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key mediator of lymphangiogenesis.[1][2] Its high specificity is crucial for therapeutic applications, minimizing off-target effects. This guide demonstrates that while this compound is highly selective for VEGFR-3, it exhibits moderate activity against VEGFR-2 and minimal interaction with a broad panel of other kinases, underscoring its targeted mechanism of action.[1][3]
Comparative Kinase Inhibition Profile of this compound
This compound demonstrates significant selectivity for VEGFR-3 over other closely related kinases and a wider panel of RTKs. The following tables summarize the inhibitory activity of this compound against various kinases, presenting IC50 values (the half-maximal inhibitory concentration) to facilitate direct comparison.
Table 1: this compound Activity Against VEGFR Family Kinases
| Kinase Target | Assay Type | IC50 (nM) | Selectivity Ratio (VEGFR-2/VEGFR-3) |
| VEGFR-3 | Biochemical (rh-VEGFR-3-TK) | 23 | - |
| VEGFR-3 | Cell-based (Autophosphorylation in HEK cells) | 45 | - |
| VEGFR-2 | Biochemical (rh-VEGFR-2-TK) | 235 | ~10 |
| VEGFR-2 | Cell-based (Autophosphorylation in HEK cells) | 280 | ~6 |
| VEGFR-1 | Biochemical (rh-VEGFR-1-TK) | >3000 | >130 |
| VEGFR-1 | Cell-based (Autophosphorylation in HEK cells) | ~1000 | ~22 |
Data sourced from Alam et al., 2012.[1]
Table 2: Selectivity of this compound Against a Broader Kinase Panel
A comprehensive study by Alam et al. (2012) evaluated the selectivity of this compound against a panel of 65 different kinases. The findings from this screening revealed that this compound is remarkably selective, showing little to no significant inhibitory activity against a wide array of kinases at concentrations up to 10 µM. This high degree of selectivity minimizes the potential for off-target effects. The compound was found to have little activity against kinases such as Akt1, CDKs, PLK1, EGFR, IGF-1R, c-Met, and Flt2.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Biochemical Kinase Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human (rh) VEGFR tyrosine kinases.
-
Plate Preparation: Multiwell plates are pre-coated with a synthetic polymer substrate, poly-Glu-Tyr (polyGT 4:1).
-
Reaction Mixture: The kinase reaction is carried out in a buffer solution containing 50 mM HEPES (pH 7.4), 20 mM MgCl₂, 0.1 mM MnCl₂, and 0.2 mM Na₃VO₄.
-
ATP Concentration: ATP is added to the reaction at a concentration of 30 µM for VEGFR-1 and VEGFR-3, and 15 µM for VEGFR-2.
-
Inhibitor Addition: this compound is added at varying concentrations (typically ranging from 3 nM to 1,000 nM) to the reaction mixture. A DMSO control is used as a positive control for kinase activity.
-
Incubation: The reaction is incubated to allow for kinase-mediated phosphorylation of the poly-GT substrate.
-
Detection: The phosphorylated substrate is detected using a phosphotyrosine-specific monoclonal antibody conjugated to horseradish peroxidase (HRP).
-
Signal Development: A chromogenic HRP substrate (e.g., OPD) is added, and the colorimetric signal is measured using a plate reader. The intensity of the signal is inversely proportional to the inhibitory activity of this compound.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Cell-Based Autophosphorylation Assay
This assay measures the inhibitory effect of this compound on the autophosphorylation of VEGFRs in a cellular context.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are transiently transfected with plasmids encoding the full-length human VEGFR-1, VEGFR-2, or VEGFR-3.
-
Compound Treatment: Twenty-four hours post-transfection, the cells are treated with varying concentrations of this compound for a specified period.
-
Cell Lysis: The cells are lysed to release the cellular proteins, including the expressed VEGFRs.
-
ELISA: The level of phosphorylated VEGFR is quantified using a sandwich ELISA. A capture antibody specific to the VEGFR protein is coated on the plate, and a detection antibody that recognizes the phosphorylated tyrosine residues is used to generate a signal.
-
Data Analysis: The reduction in phosphorylation in the presence of this compound is used to determine the IC50 value.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's activity, the following diagrams illustrate the VEGFR-3 signaling pathway and the experimental workflow for assessing kinase inhibition.
Caption: VEGFR-3 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for the biochemical kinase inhibition assay.
Conclusion
The available data strongly supports the classification of this compound as a potent and highly selective inhibitor of VEGFR-3. Its limited cross-reactivity with other receptor tyrosine kinases, including the closely related VEGFR-1 and VEGFR-2, highlights its potential for targeted therapeutic strategies in diseases driven by lymphangiogenesis. The detailed experimental protocols provided herein offer a foundation for the independent verification and further exploration of this compound's kinase selectivity profile.
References
A Comparative Analysis of SAR131675 and Anti-VEGF Antibodies: A Guide for Researchers
In the landscape of anti-angiogenic and anti-lymphangiogenic therapies, two distinct approaches have emerged: the targeted inhibition of specific receptor tyrosine kinases and the sequestration of vascular endothelial growth factor (VEGF). This guide provides a detailed comparative analysis of SAR131675, a selective VEGFR-3 tyrosine kinase inhibitor, and anti-VEGF antibodies, a class of biologics that neutralize VEGF-A. This objective comparison, supported by preclinical experimental data, is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] Its primary mechanism involves blocking the intracellular signaling cascade initiated by the binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3. This inhibition predominantly affects lymphangiogenesis, the formation of lymphatic vessels.[1][2] this compound also exhibits moderate activity against VEGFR-2, the main receptor responsible for angiogenesis, the formation of new blood vessels.[1][2]
Anti-VEGF antibodies , such as bevacizumab, ranibizumab, and aflibercept, function extracellularly by binding to and neutralizing VEGF-A.[3] This prevents VEGF-A from activating its receptors, primarily VEGFR-1 and VEGFR-2, on the surface of endothelial cells. By sequestering VEGF-A, these antibodies effectively inhibit angiogenesis.[3]
dot
Caption: Comparative mechanism of action of this compound and anti-VEGF antibodies.
Preclinical Efficacy: A Quantitative Comparison
The preclinical efficacy of this compound and anti-VEGF antibodies has been evaluated in various in vitro and in vivo models. While direct comparative studies are limited, the available data allows for a cross-study analysis of their biological activities.
| Parameter | This compound | Anti-VEGF Antibodies (Examples) |
| In Vitro Activity | ||
| VEGFR-3 Kinase Inhibition (IC50) | 20 nM[1] | Not Applicable |
| VEGFR-3 Autophosphorylation (IC50) | 45 nM[1] | Not Applicable |
| VEGFR-2 Kinase Inhibition (IC50) | ~280 nM[4] | Not Applicable |
| Lymphatic Cell Proliferation Inhibition (IC50) | ~20 nM (VEGF-C/D induced)[1] | Not Applicable |
| HUVEC Proliferation Inhibition (IC50) | 664 nM (VEGF-A induced)[4] | Bevacizumab: ~0.11 µg/mL (~0.74 nM)[5] |
| Ranibizumab: IC50 of 0.4-1.2 nM for inhibition of VEGF-induced vascular permeability[6] | ||
| Aflibercept: Kd of 0.49 pM for VEGF165[7] | ||
| In Vivo Activity | ||
| Zebrafish Model | Inhibition of intersegmental vessel formation[4] | Inhibition of subintestinal and retinal vessel formation[8][9] |
| Tumor Growth Inhibition | Significant reduction in various tumor models (e.g., mammary 4T1 carcinoma, RIP1.Tag2)[1] | Bevacizumab: Significant inhibition of A-431 and other tumor xenografts[10] |
| Metastasis Inhibition | Significant reduction of lymph node and lung metastasis[1] | Bevacizumab: Can promote tumor invasiveness and metastasis in some models |
Experimental Protocols: A Methodological Overview
In Vitro Angiogenesis/Lymphangiogenesis Assays
1. Endothelial Cell Proliferation Assay:
-
Objective: To assess the effect of the test compound on the proliferation of endothelial cells.
-
Method: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Dermal Lymphatic Endothelial Cells (HDLECs) are seeded in 96-well plates. After cell attachment, the medium is replaced with a low-serum medium containing a stimulating factor (e.g., VEGF-A for HUVECs, VEGF-C for HDLECs) and varying concentrations of the test compound (this compound or an anti-VEGF antibody). After a defined incubation period (e.g., 72 hours), cell proliferation is quantified using methods like the Alamar Blue assay or by measuring DNA synthesis (e.g., BrdU incorporation).[11]
2. Endothelial Cell Migration Assay:
-
Objective: To evaluate the effect of the test compound on the migration of endothelial cells.
-
Method: A Boyden chamber assay is commonly used. Endothelial cells are seeded in the upper chamber of a transwell insert with a porous membrane. The lower chamber contains a chemoattractant (e.g., VEGF-A). The test compound is added to the upper and/or lower chamber. After incubation, non-migrated cells on the upper surface of the membrane are removed, and the migrated cells on the lower surface are fixed, stained, and counted.[12]
3. Tube Formation Assay:
-
Objective: To assess the ability of endothelial cells to form capillary-like structures.
-
Method: HUVECs are seeded on a layer of extracellular matrix (e.g., Matrigel) in a 96-well plate. The cells are then treated with a stimulating factor and different concentrations of the test compound. After incubation (typically 6-24 hours), the formation of tube-like structures is observed and quantified by measuring parameters such as the number of junctions, total tube length, and number of loops using imaging software.[13]
dot
Caption: Standard in vitro experimental workflows for assessing anti-angiogenic compounds.
In Vivo Angiogenesis/Lymphangiogenesis Models
1. Zebrafish Model:
-
Objective: To visualize and quantify the effect of a compound on vessel development in a living organism.
-
Method: Transgenic zebrafish embryos expressing a fluorescent protein in their vasculature (e.g., Tg(fli1:EGFP)) are used. Embryos are placed in a multi-well plate containing embryo medium with varying concentrations of the test compound. The development of specific blood vessels, such as the intersegmental vessels or subintestinal vessels, is monitored and imaged at different time points using fluorescence microscopy. The length and number of vessels are quantified to assess the anti-angiogenic effect.[8][14]
2. Sponge Implantation Assay:
-
Objective: To induce and quantify angiogenesis and lymphangiogenesis in a subcutaneous implant.
-
Method: A sterile sponge or Matrigel plug containing a pro-angiogenic factor (e.g., FGF-2 or VEGF-A) is surgically implanted subcutaneously in mice. The animals are then treated systemically with the test compound or a vehicle control for a defined period (e.g., 7-14 days). After the treatment period, the sponges/plugs are excised, and the extent of angiogenesis and lymphangiogenesis is quantified by measuring hemoglobin content (as an index of blood vessel formation) and by immunohistochemical staining for blood vessel markers (e.g., CD31) and lymphatic vessel markers (e.g., LYVE-1).
Preclinical Safety and Toxicology
A critical aspect of drug development is the evaluation of safety and toxicology.
This compound: In preclinical studies, this compound was generally reported to be well-tolerated in mice.[1] Notably, at a dose of 100 mg/kg, it did not induce significant hypertension in rats, an adverse effect commonly associated with VEGFR-2 inhibitors. However, the development of this compound was reportedly terminated due to adverse metabolic effects.[15][16][17] Studies in a diabetic mouse model (db/db mice) revealed that while this compound ameliorated diabetic nephropathy, it was also associated with dyslipidemia and lipid accumulation in the kidneys.[15][16][17]
Anti-VEGF Antibodies: Preclinical toxicology studies of anti-VEGF antibodies, particularly bevacizumab, have been conducted in cynomolgus monkeys. These studies revealed dose-related physeal dysplasia, characterized by an increase in hypertrophied chondrocytes and inhibition of vascular invasion of the growth plate. In female monkeys, decreased ovarian and uterine weights and an absence of corpora lutea were observed, indicating an impact on female reproductive organs. These effects were generally reversible upon cessation of treatment.
dot
Caption: Key preclinical safety findings for this compound and anti-VEGF antibodies.
Conclusion
This compound and anti-VEGF antibodies represent two distinct strategies for modulating pathological vessel formation. This compound, with its primary effect on lymphangiogenesis through VEGFR-3 inhibition, offers a unique mechanism of action. In contrast, anti-VEGF antibodies are potent inhibitors of angiogenesis by directly targeting VEGF-A.
The preclinical data suggests that while both approaches have demonstrated efficacy in various models, they also present different safety profiles. The adverse metabolic effects observed with this compound ultimately led to the discontinuation of its development, highlighting the importance of thorough toxicological evaluation. Anti-VEGF antibodies, while having their own set of potential side effects, have successfully translated into clinically approved therapies for a range of diseases.
For researchers in the field, this comparative analysis underscores the importance of target selectivity and the potential for off-target effects. Future drug development efforts may benefit from exploring combination therapies that target both angiogenesis and lymphangiogenesis, or by developing more refined inhibitors with improved safety profiles. The detailed experimental protocols provided in this guide can serve as a valuable resource for designing and interpreting preclinical studies in this area.
References
- 1. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 3. Twenty Years of Anti-Vascular Endothelial Growth Factor Therapeutics in Neovascular Age-Related Macular Degeneration Treatment [mdpi.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Ranibizumab inhibits multiple forms of biologically active vascular endothelial growth factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aflibercept: a review of its use in the treatment of choroidal neovascularization due to age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monitoring antiangiogenesis of bevacizumab in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor effect of the angiogenesis inhibitor bevacizumab is dependent on susceptibility of tumors to hypoxia-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ranibizumab efficiently blocks migration but not proliferation induced by growth factor combinations including VEGF in retinal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Monitoring antiangiogenesis of bevacizumab in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor this compound ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor this compound ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking SAR131675 Against Next-Generation VEGFR-3 Inhibitors: A Comparative Guide
This guide provides a detailed comparison of SAR131675, a selective Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) inhibitor, with next-generation alternatives for researchers, scientists, and drug development professionals. The content is based on preclinical data, highlighting differences in selectivity, potency, and therapeutic application. While this compound showed promise in preclinical models with significant antitumoral and antimetastatic activities, its development was halted due to adverse metabolic effects.[1] This has paved the way for the development of new inhibitors targeting the same pathway.
Overview of VEGFR-3 Signaling
VEGFR-3 is a receptor tyrosine kinase crucial for the development and maintenance of the lymphatic system (lymphangiogenesis).[2][3] Its activation by ligands, primarily VEGF-C and VEGF-D, triggers downstream signaling cascades, including the PI3K-Akt and MAPK-ERK pathways.[3][4] These pathways are essential for the proliferation, migration, and survival of lymphatic endothelial cells (LECs).[3] In pathological contexts such as cancer, VEGFR-3 signaling can promote tumor lymphangiogenesis, facilitating metastasis to lymph nodes.[5][6]
Caption: VEGFR-3 signaling pathway upon ligand binding.
Comparative Analysis of Inhibitor Potency and Selectivity
The primary benchmark for VEGFR-3 inhibitors is their potency (measured by IC50 values) and their selectivity against other kinases, particularly the closely related VEGFR-1 and VEGFR-2. High selectivity for VEGFR-3 over VEGFR-2 is desirable to minimize side effects associated with the inhibition of blood vessel formation (angiogenesis).[7]
This compound demonstrated high potency and selectivity for VEGFR-3 in cell-free assays.[8][9] Its IC50 for VEGFR-3 was 23 nM, and it was approximately 10-fold more selective for VEGFR-3 than for VEGFR-2.[8][9] The next-generation inhibitor EVT801 has been developed with a focus on an improved selectivity and toxicity profile.[7] Other compounds, such as Fruquintinib and Sulfatinib, also show high potency towards VEGFR-3 but are part of a broader family of multi-kinase inhibitors.[8][10]
| Inhibitor | Class | VEGFR-3 IC50 (nM) | VEGFR-2 IC50 (nM) | VEGFR-1 IC50 (nM) | Selectivity (VEGFR-2 / VEGFR-3) |
| This compound | Selective VEGFR-3 | 23[8][9] | 235[9] | >1000[9] | ~10.2 |
| EVT801 | Selective VEGFR-3 | ~15 (VEGF-C induced)[7] | ~118 (VEGF-A induced)[7] | Not specified | ~7.9 |
| Fruquintinib | Multi-kinase | 0.5[8][10] | 35[8] | 33[8] | 70 |
| Sulfatinib | Multi-kinase | 1[8] | 24[8] | 2[8] | 24 |
| Axitinib | Multi-kinase | 0.1 - 0.3[10] | 0.2[10] | 0.1[10] | ~1 |
| Pazopanib | Multi-kinase | 47[11] | 30[11] | 10[11] | ~0.6 |
| Sorafenib | Multi-kinase | 20[8][10] | 90[8][10] | Not specified | 4.5 |
| Vandetanib | Multi-kinase | 110[8][10] | 40[8][12] | >1100[8] | ~0.4 |
Note: IC50 values can vary based on assay conditions. Data is compiled from multiple sources for comparison.
Experimental Protocols
The evaluation of VEGFR-3 inhibitors involves a standardized workflow, progressing from initial biochemical assays to complex in vivo models.
Caption: Standard experimental workflow for screening VEGFR-3 inhibitors.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified, recombinant VEGFR-3.
-
Methodology: An ELISA-based assay is commonly used. Multiwell plates are coated with a synthetic polymer substrate, such as poly-Glu-Tyr (4:1).[9] Recombinant human VEGFR-3 tyrosine kinase is added to the wells along with ATP and varying concentrations of the test inhibitor (e.g., this compound). The kinase reaction is allowed to proceed, leading to the phosphorylation of the substrate. The level of phosphorylation is then quantified using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a detectable substrate. The IC50 value is calculated from the resulting dose-response curve.[13]
Cellular Autophosphorylation Assay
-
Objective: To measure the inhibitor's ability to block receptor activation within a cellular environment.
-
Methodology: A cell line engineered to overexpress VEGFR-3, such as HEK293 cells, is used.[5][14] The cells are treated with various concentrations of the inhibitor before being stimulated with a ligand like VEGF-C to induce receptor autophosphorylation. Cells are then lysed, and the level of phosphorylated VEGFR-3 is measured, typically via Western Blot or a cellular ELISA. The IC50 is determined as the concentration of inhibitor that reduces VEGFR-3 phosphorylation by 50%.[13]
Lymphatic Endothelial Cell (LEC) Proliferation and Survival Assays
-
Objective: To assess the functional impact of the inhibitor on LECs.
-
Methodology: Primary human lymphatic endothelial cells (HLECs) are cultured in the presence of VEGFR-3 ligands (VEGF-C or VEGF-D) to stimulate proliferation and survival.[1][9] The cells are simultaneously treated with a range of inhibitor concentrations. After an incubation period (e.g., 72 hours), cell viability or proliferation is measured using standard methods like MTS or Calcein-AM staining. This assay confirms that the inhibition of VEGFR-3 kinase activity translates into a functional anti-lymphangiogenic effect.[13]
In Vivo Models of Lymphangiogenesis
-
Objective: To evaluate the inhibitor's effect on the formation of new lymphatic vessels in a living organism.
-
Models:
-
Zebrafish Model: The transparency of zebrafish embryos allows for real-time visualization of lymphatic vessel development.[15] Inhibitors can be added directly to the water, and their effect on trunk lymphatic capillary growth can be quantified using microangiography.[9][15]
-
Matrigel Plug Assay: In this murine model, a gel-like substance (Matrigel) containing pro-lymphangiogenic factors (like FGF2 or VEGF-C) is implanted subcutaneously.[16] The inhibitor is administered systemically (e.g., orally). After a set period, the Matrigel plug is excised, and the extent of lymphatic vessel infiltration is assessed by immunohistochemical staining for LEC markers like LYVE-1.[6]
-
In Vivo Tumor Models
-
Objective: To determine the anti-tumor and anti-metastatic efficacy of the inhibitor.
-
Models:
-
Orthotopic and Syngeneic Models: Cancer cells are implanted into the corresponding organ of an immunocompetent mouse (e.g., 4T1 mammary carcinoma cells into the mammary fat pad).[1][5] Mice are treated with the inhibitor, and its effects on primary tumor growth, lymph node invasion, and distant metastasis (e.g., to the lungs) are monitored.[5]
-
Transgenic Models: The RIP1-Tag2 transgenic mouse model, which spontaneously develops pancreatic neuroendocrine tumors, is used to assess the inhibitor's effect on different stages of carcinogenesis.[5][13]
-
Comparative Selectivity Profile
The ideal next-generation inhibitor would potently block VEGFR-3 while having minimal impact on VEGFR-1 and VEGFR-2, thereby targeting lymphangiogenesis without the broader anti-angiogenic effects that can lead to toxicity.
Caption: Conceptual diagram of inhibitor selectivity profiles.
Conclusion
This compound established a benchmark as a potent and highly selective VEGFR-3 inhibitor with significant preclinical efficacy in reducing tumor growth and metastasis by inhibiting lymphangiogenesis and modulating tumor-associated macrophages.[5] However, its discontinuation highlights the critical need for next-generation inhibitors with improved safety profiles. Newer agents like EVT801 aim to achieve superior selectivity to minimize off-target effects.[7] Concurrently, multi-kinase inhibitors such as Fruquintinib and Sulfatinib, while less selective, demonstrate potent VEGFR-3 inhibition as part of their broader anti-angiogenic activity.[8] The choice of inhibitor for future research and clinical development will depend on the specific therapeutic context, weighing the benefits of targeted anti-lymphangiogenic therapy against the broader activity of multi-kinase agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 5. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. altmeyers.org [altmeyers.org]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 15. An in vivo method to quantify lymphangiogenesis in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Handling and Disposal of SAR131675
This document provides immediate and essential safety, logistical, and disposal information for SAR131675, a potent and selective VEGFR-3 inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper chemical handling.
I. Safety and Handling
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, it is imperative to adhere to standard laboratory safety protocols. This material should be considered hazardous until further information is available.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
Handling Precautions:
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust if handling the solid form.
First Aid Measures:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Flush eyes with water as a precaution.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
II. Proper Disposal Procedures
While this compound is not classified as hazardous, it is crucial to follow institutional and local regulations for chemical waste disposal. Do not dispose of chemical waste into the environment.
Step-by-Step Disposal Guidance:
-
Solid Waste:
-
Collect unadulterated solid this compound in a clearly labeled, sealed container.
-
The label should include the chemical name ("this compound") and state that it is "Non-Hazardous Waste for Disposal."
-
Dispose of the container through your institution's chemical waste program. Do not place it in the regular trash unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[2]
-
-
Liquid Waste (Solutions):
-
Solvent-Based Solutions: If this compound is dissolved in a hazardous solvent (e.g., chloroform), the entire solution is considered hazardous waste.
-
Collect the waste in a compatible, sealed, and properly labeled hazardous waste container.
-
The label must list all chemical constituents and their approximate percentages.
-
Store in a designated satellite accumulation area until collection by your institution's EHS personnel.
-
-
Aqueous Solutions: For dilute aqueous solutions, consult your local EHS guidelines. Some institutions may permit drain disposal for non-hazardous chemicals if certain criteria are met (e.g., pH between 5 and 9, low volume).[3] However, it is best practice to collect all chemical waste for proper disposal.
-
Never dispose of liquid waste in regular trash or dumpsters.[2]
-
-
Empty Containers:
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, tubes) contaminated with this compound should be placed in a designated solid waste container for chemical waste.
-
Chemically contaminated broken glass and sharps should be disposed of in labeled, puncture-resistant containers.[4]
-
III. Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 1433953-83-3 |
| Molecular Formula | C₁₈H₂₂N₄O₄[2][5] |
| Molecular Weight | 358.4 g/mol [5] |
| Appearance | Crystalline solid[1][6] |
| Purity | ≥98%[1][6] |
| Solubility | Chloroform: ~30 mg/mL[1][6] |
| Storage | Store at -20°C[5][6] |
| Stability | ≥ 4 years at -20°C[1][6] |
IV. Biological Activity Data
This compound is a potent and selective ATP-competitive inhibitor of VEGFR-3.[1][6] The table below presents key inhibitory concentration (IC₅₀) values from various assays.
| Target/Assay | IC₅₀ Value |
| VEGFR-3 (recombinant human) | 23 nM[4][6][7] |
| VEGFR-3 Autophosphorylation (HEK cells) | 45 nM[8][9] |
| VEGFR-2 | 230 - 280 nM[2][6] |
| VEGFR-1 | >3,000 nM[6] |
| VEGFC-induced Lymphatic Cell Survival | 14 nM[6] |
| VEGFD-induced Lymphatic Cell Survival | 17 nM[6] |
| VEGFA-induced Survival | 664 nM[4][6] |
V. Experimental Protocol: In Vitro Kinase Assay
This protocol details the methodology for determining the inhibitory activity of this compound on VEGFR tyrosine kinases.
Objective: To measure the dose-dependent inhibition of recombinant human VEGFR-1, -2, and -3 by this compound.
Materials:
-
Multiwell plates precoated with poly-Glu-Tyr (polyGT 4:1) synthetic polymer substrate.[4]
-
Recombinant human VEGFR-1, VEGFR-2, and VEGFR-3.
-
10x Kinase Buffer: 50 mM HEPES (pH 7.4), 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄.[4]
-
ATP solution.
-
This compound stock solution in DMSO.
-
Positive Control: DMSO.
-
Phosphotyrosine-specific monoclonal antibody conjugated to Horseradish Peroxidase (HRP).
-
HRP chromogenic substrate (e.g., OPD).
-
Plate reader.
Procedure:
-
Prepare Reagents: Dilute the 10x Kinase Buffer to 1x with sterile water. Prepare serial dilutions of this compound in DMSO, with final concentrations ranging from 3 nM to 1,000 nM.[4] Prepare ATP solutions.
-
Assay Setup: To the poly-GT coated wells, add the 1x kinase buffer, the respective recombinant kinase, and either the this compound dilution or DMSO for the positive control.[4]
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be 30 µM for VEGFR-1 and VEGFR-3, and 15 µM for VEGFR-2.[4]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow for phosphorylation of the substrate.
-
Detection:
-
Wash the wells to remove ATP and unbound reagents.
-
Add the HRP-conjugated anti-phosphotyrosine antibody (e.g., at a 1/30,000 dilution) to each well and incubate to allow binding to the phosphorylated substrate.[4]
-
Wash the wells again to remove unbound antibody.
-
-
Develop Signal: Add the HRP chromogenic substrate and incubate in the dark until sufficient color develops.[4]
-
Read Plate: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the positive control (DMSO). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
VI. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the VEGFR-3 signaling pathway inhibited by this compound and a typical experimental workflow for its evaluation.
Caption: VEGFR-3 signaling pathway and point of inhibition by this compound.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. vumc.org [vumc.org]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. gzlabfurniture.com [gzlabfurniture.com]
- 7. danielshealth.com [danielshealth.com]
- 8. This compound, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (Rac)-SAR131675 | VEGFR | TargetMol [targetmol.com]
Essential Safety and Operational Guide for Handling SAR131675
This document provides immediate safety, handling, and disposal protocols for SAR131675, a potent and selective VEGFR-3 inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and operational efficiency.
Immediate Safety Information
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, standard laboratory safety precautions should always be observed.
Personal Protective Equipment (PPE):
| Equipment | Requirement | Justification |
| Eye Protection | Safety glasses or goggles | Recommended to prevent accidental eye contact with the powder or dissolved substance. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile) | Advised to avoid direct skin contact, although no specific skin hazard is identified. |
| Respiratory Protection | Not generally required | A well-ventilated area is sufficient. Use a dust mask if handling large quantities of the solid form to avoid inhalation. |
| Lab Coat | Standard lab coat | Recommended to protect clothing and skin from accidental spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from reception to disposal is critical for safety and maintaining the integrity of the compound.
Receiving and Storage:
-
Upon receipt, verify the container is sealed and undamaged.
-
Store the compound as a crystalline solid at -20°C for long-term stability.
Preparation of Stock Solutions:
-
This compound is soluble in Chloroform (30 mg/ml) and DMSO (72 mg/mL).
-
To prepare a stock solution, allow the vial to warm to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a chemical fume hood.
-
Add the appropriate solvent to the desired concentration. For example, to prepare a 10 mM stock solution in DMSO, add the appropriate volume of DMSO to the weighed compound.
-
Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Handling During Experiments:
-
Always handle the compound and its solutions in a well-ventilated area or a chemical fume hood.
-
Use appropriate PPE as outlined in the table above.
-
Avoid generating aerosols.
-
After use, securely cap all vials and containers.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination.
-
Unused Compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated chemical waste container and disposed of appropriately.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed waste container for chemical waste disposal. Do not allow it to enter sewers or surface water.
Quantitative Data: Inhibitory Activity of this compound
This compound is a highly selective inhibitor of VEGFR-3. The following table summarizes its inhibitory concentrations (IC50) against various receptors.
| Target | Assay Type | IC50 (nM) |
| VEGFR-3 | Cell-free kinase assay | 23[1][2][3] |
| VEGFR-3 | Autophosphorylation in HEK cells | 45[1][2] |
| VEGFR-2 | Cell-free kinase assay | 235[3] |
| VEGFR-1 | Cell-free kinase assay | >3000[3] |
| VEGFC-induced lymphatic cell survival | Cell-based assay | 14[2][3] |
| VEGFD-induced lymphatic cell survival | Cell-based assay | 17[2][3] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro VEGFR-3 Kinase Assay
This protocol determines the in vitro potency of this compound against VEGFR-3 kinase activity.
Materials:
-
Recombinant human VEGFR-3 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄)
-
ATP (30 µM for VEGFR-3)[3]
-
Poly(Glu, Tyr) 4:1 substrate-coated plates
-
This compound stock solution (in DMSO)
-
Positive control (e.g., DMSO vehicle)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well solid white plates
Procedure:
-
Prepare a master mix containing the kinase assay buffer, ATP, and the poly(Glu, Tyr) substrate.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add this compound at various concentrations (e.g., in a serial dilution) to the test wells.
-
Add the vehicle (DMSO) to the positive control wells.
-
Initiate the kinase reaction by adding the diluted VEGFR-3 enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
After incubation, add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.
-
Measure the luminescence intensity using a microplate reader.
-
Calculate the percentage of kinase activity inhibition relative to the positive control and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the proliferation of primary human lymphatic endothelial cells (LECs).
Materials:
-
Primary human lymphatic endothelial cells (LECs)
-
Cell culture medium (e.g., EGM-2MV)
-
VEGF-C (as a stimulant)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Detergent reagent (to solubilize formazan crystals)
-
96-well cell culture plates
Procedure:
-
Seed LECs at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
The next day, replace the medium with a fresh medium containing various concentrations of this compound and a constant concentration of VEGF-C. Include a vehicle control (DMSO + VEGF-C) and a negative control (no VEGF-C).
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for 2 hours.
-
Record the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the VEGFR-3 signaling pathway inhibited by this compound and a typical experimental workflow for its evaluation.
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the evaluation of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
